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GSK467

Cat. No.: B607843
M. Wt: 319.32 g/mol
InChI Key: ZTYRLXUTLYBVHH-UHFFFAOYSA-N
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Description

GSK467 is a potent and selective inhibitor of KDM5 (also known as JARID1). This compound exploits unique binding modes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N5O2 B607843 GSK467

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK467: A Technical Guide to a Selective KDM5B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK467, a potent and selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This guide details its mechanism of action, biochemical and cellular activities, and relevant experimental protocols, presenting a valuable resource for researchers in epigenetics and oncology drug discovery.

Executive Summary

This compound is a cell-permeable inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, a member of the JmjC domain-containing histone demethylase family.[1] KDM5B plays a critical role in transcriptional regulation by removing methyl marks from histone H3 lysine 4 (H3K4), primarily converting tri- and di-methylated H3K4 (H3K4me3/me2) to less methylated states. Dysregulation of KDM5B is implicated in various cancers, where it often acts as an oncogene by repressing tumor suppressor genes and activating pro-proliferative signaling pathways. This compound offers a chemical tool to probe KDM5B function and explore its therapeutic potential.

Quantitative Data and Selectivity Profile

This compound demonstrates high potency for KDM5B with significant selectivity against other histone demethylases, including other KDM subfamilies. The key quantitative metrics for this compound and other relevant KDM5B inhibitors are summarized below.

Table 1: Biochemical Potency and Selectivity of this compound

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)SelectivityReference(s)
This compound KDM5B Cell-free1026>180-fold vs KDM4C; No measurable activity vs KDM6[1][2][3]
This compoundKDM4CCell-free-~4,680-[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIncubation TimeIC₅₀ (µM)EffectReference(s)
MM.1S (Multiple Myeloma)Proliferation6 days>50Anti-proliferative[1][2]
Hepatocellular Carcinoma (HCC) CellsMultiple-Not specifiedInhibits spheroid formation, colony formation, invasion, and migration[2]

Table 3: Comparative Biochemical Potency of Other KDM5B Inhibitors

CompoundTargetIC₅₀ (µM)Reference(s)
2,4-PDCAKDM5B3 ± 1[4]
GSK-J1KDM5B0.55[4]
Compound 54jKDM5B0.014[4]
Compound 54kKDM5B0.023[4]
CPI-455 (pan-KDM5)KDM5B0.003[4]

Mechanism of Action and Signaling Pathways

KDM5B is a Fe(II) and 2-oxoglutarate-dependent oxygenase that removes methyl groups from H3K4.[4] This demethylation activity, particularly the removal of the H3K4me3 mark from gene promoters, is associated with transcriptional repression. This compound acts as a competitive inhibitor by occupying the 2-OG binding site within the catalytic JmjC domain, thereby preventing the demethylation reaction.[1][4] The subsequent increase in H3K4me3 levels at target gene promoters can lead to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.

Core Epigenetic Mechanism

The primary mechanism involves the direct inhibition of KDM5B's demethylase activity, leading to an accumulation of H3K4me3 at specific genomic loci.

G cluster_0 Normal KDM5B Function KDM5B KDM5B (JARID1B) H3K4me2 H3K4me2 KDM5B->H3K4me2 H3K4me3 H3K4me3 (Active Promoter Mark) H3K4me3->KDM5B Demethylation GeneRepression Tumor Suppressor Gene Repression H3K4me2->GeneRepression Leads to This compound This compound This compound->KDM5B Inhibits

Figure 1. Mechanism of KDM5B inhibition by this compound.

Key Downstream Signaling Pathways

KDM5B has been shown to influence several critical cancer-related signaling pathways. Inhibition with this compound is expected to counteract these effects.

  • PI3K/AKT Pathway: In prostate cancer, KDM5B can activate the PI3K/AKT pathway by directly binding to the PIK3CA promoter, increasing the transcription of the p110α subunit.[1][5][6] In some contexts, it may also degrade the tumor suppressor PTEN.[7]

G KDM5B KDM5B PIK3CA PIK3CA Promoter KDM5B->PIK3CA Binds & Activates PTEN PTEN KDM5B->PTEN Degrades p110a p110α PIK3CA->p110a Transcribes PI3K PI3K Activation p110a->PI3K PTEN->PI3K AKT AKT Phosphorylation PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->KDM5B Inhibits

Figure 2. KDM5B regulation of the PI3K/AKT signaling pathway.

  • RB/E2F Pathway: KDM5B is a component of the Retinoblastoma (RB) protein pathway. By associating with E2F target genes, it contributes to the repression of cell cycle genes, and its depletion can phenocopy the loss of RB1, leading to bypass of senescence.[8][9]

  • Hepatocellular Carcinoma (HCC) Specific Axis: In HCC, KDM5B represses the expression of microRNA-448 (miR-448) by demethylating H3K4me3 on its promoter. Reduced miR-448 levels lead to increased expression of its target, YTHDF3, which in turn promotes the expression of ITGA6, driving HCC self-renewal and progression.[2][10]

G KDM5B KDM5B miR448 miR-448 Promoter (H3K4me3) KDM5B->miR448 Demethylates miR448_exp miR-448 Expression miR448->miR448_exp Leads to YTHDF3 YTHDF3 miR448_exp->YTHDF3 ITGA6 ITGA6 YTHDF3->ITGA6 HCC HCC Proliferation & Self-Renewal ITGA6->HCC This compound This compound This compound->KDM5B Inhibits

Figure 3. KDM5B-mediated miR-448/YTHDF3/ITGA6 axis in HCC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors like this compound.

KDM5B Biochemical Inhibition Assay (AlphaLISA Format)

This protocol describes a homogeneous, high-throughput assay to measure the biochemical activity of KDM5B and its inhibition by compounds like this compound. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format detects the demethylated product using a specific antibody.[11][12]

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A 1. Add Assay Buffer, This compound (or DMSO), and KDM5B Enzyme B 2. Add Biotinylated H3K4me3 Substrate & Co-factors (2-OG, Fe(II), Ascorbate) A->B C 3. Incubate at RT (e.g., 60 min) B->C D 4. Add Acceptor Beads & Anti-H3K4me2 Antibody C->D E 5. Incubate at RT (e.g., 60 min) D->E F 6. Add Streptavidin Donor Beads E->F G 7. Incubate in Dark (e.g., 30 min) F->G H 8. Read Plate on Alpha-compatible Reader G->H

Figure 4. Workflow for a KDM5B AlphaLISA biochemical assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Prepare stock solutions of recombinant human KDM5B enzyme, biotinylated H3(1-21)K4me3 peptide substrate, 2-OG, Fe(II), and L-ascorbate. Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

  • Enzyme Reaction: To a 384-well microplate, add the this compound dilution (or DMSO for controls). Add KDM5B enzyme and incubate for a short pre-incubation period (e.g., 15 min at room temperature).

  • Initiate Reaction: Initiate the demethylation reaction by adding a substrate/co-factor mix containing the biotinylated H3K4me3 peptide, 2-OG, Fe(II), and ascorbate.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and begin detection by adding a mix of AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K4me2)[11]. Incubate for 60 minutes.

  • Final Step: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to KDM5B inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Cellular H3K4me3 Level Assessment by Western Blot

This protocol is used to determine if this compound treatment leads to an increase in the global levels of H3K4me3 in cells, consistent with its mechanism of action.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S, HCC cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[13]

    • Pellet the nuclei by centrifugation and discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to acid-extract basic histone proteins.[13][14]

    • Centrifuge to pellet debris and collect the supernatant containing histones.

    • Neutralize the acid and determine protein concentration using a Bradford or BCA assay.

  • Western Blotting:

    • Separate 10-15 µg of extracted histones per lane on an SDS-PAGE gel (e.g., 15% acrylamide).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative change in H3K4me3 levels.[15]

Transwell Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key feature of metastasis that may be inhibited by this compound.[16][17]

Methodology:

  • Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the apical side of the membrane with a thin layer of ECM gel (e.g., Matrigel) and allow it to solidify in a cell culture incubator.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place the coated Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO vehicle.

    • Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Analysis:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom surface of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with a solution such as Crystal Violet.[16]

    • Wash and air-dry the inserts.

    • Image several random fields of the membrane's underside using a microscope and count the number of stained cells. The reduction in cell count in this compound-treated wells compared to the control indicates inhibition of invasion.

Spheroid Formation Assay

This assay assesses the impact of this compound on cancer cell self-renewal and tumorigenicity in a 3D culture model.[18][19]

Methodology:

  • Cell Plating: Use ultra-low attachment 96-well plates with a U-bottom shape to promote spheroid formation.

  • Single Cell Suspension: Prepare a single-cell suspension of the cancer cells in a suitable spheroid-forming medium (e.g., serum-free medium supplemented with EGF and bFGF).

  • Treatment and Seeding: Add various concentrations of this compound or DMSO vehicle to the cell suspension. Seed the cells at a low density (e.g., 500-1000 cells/well) into the ultra-low attachment plate.[20]

  • Incubation: Incubate the plate for 7-14 days. Add fresh medium containing the respective treatments every 3-4 days.

  • Quantification:

    • Count the number of spheroids formed in each well that are above a certain size threshold (e.g., >50 µm in diameter).

    • The sphere formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.

    • A decrease in the SFE in this compound-treated wells indicates an inhibitory effect on self-renewal.

Conclusion

This compound is a well-characterized, selective inhibitor of KDM5B with demonstrated biochemical and cellular activity. Its ability to modulate H3K4 methylation and impact key oncogenic signaling pathways makes it an essential tool for epigenetic research. The data and protocols provided in this guide offer a solid foundation for scientists aiming to investigate the biological roles of KDM5B and explore the therapeutic potential of its inhibition in oncology and other disease areas.

References

The Precision Strike: A Technical Guide to GSK467's Engagement with the 2-OG-binding Pocket of KDM5B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). We will delve into the specifics of its binding mechanism within the 2-oxoglutarate (2-OG) binding pocket, present quantitative data on its activity, detail relevant experimental protocols, and visualize the key signaling pathways implicated in its mechanism of action.

Executive Summary

This compound is a cell-permeable small molecule that demonstrates high selectivity and potency as an inhibitor of KDM5B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2][3] KDM5B plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] this compound exerts its inhibitory effect by directly competing with the endogenous cofactor 2-oxoglutarate (2-OG) in the catalytic pocket of KDM5B.[2] This guide will provide a comprehensive overview of the biochemical and cellular characterization of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against KDM5B

ParameterValueNotes
Ki 10 nMInhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
IC50 26 nMHalf-maximal inhibitory concentration in a cell-free assay.[2]

Table 2: Selectivity Profile of this compound

TargetSelectivity (fold)Notes
KDM4C 180-foldThis compound is significantly more selective for KDM5B over KDM4C.[2]
KDM6 & other JmjC family members No measurable inhibitory effectsDemonstrates high selectivity within the Jumonji family.[2]

Table 3: Cellular Activity of this compound

Cell LineAssayParameterValueIncubation Time
MM.1S (Human multiple myeloma) Cell ProliferationIC50>50 µM6 days[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KDM5B Demethylase Activity

This protocol is adapted from established TR-FRET assays for histone demethylases and can be used to determine the IC50 of this compound against KDM5B.[1][7][8]

Principle: The assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate by KDM5B. The product, a di-methylated peptide, is detected by a specific antibody labeled with a Europium (Eu) cryptate donor. A streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

  • Recombinant human KDM5B protein

  • Biotinylated H3K4me3 peptide substrate

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)

  • Europium-labeled anti-H3K4me2 antibody

  • Streptavidin-conjugated acceptor (e.g., XL665)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2 µL of the this compound dilution or DMSO (control) to the wells of the 384-well plate.

  • Add 4 µL of KDM5B enzyme solution (final concentration ~1-5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the demethylation reaction by adding 4 µL of the biotinylated H3K4me3 peptide substrate (final concentration at Km value).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled antibody and streptavidin-acceptor in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the thermodynamic parameters of this compound binding to KDM5B.[9][10]

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing KDM5B, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Materials:

  • Purified recombinant human KDM5B protein

  • This compound

  • ITC Buffer (e.g., PBS or HEPES buffer, pH 7.5, containing 0.05% DMSO)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare a solution of KDM5B (e.g., 10-50 µM) in ITC buffer.

  • Prepare a solution of this compound (e.g., 100-500 µM) in the same ITC buffer. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.

  • Degas both solutions immediately before the experiment.

  • Load the KDM5B solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe and to account for initial mixing artifacts. This data point is typically discarded from the analysis.

  • Perform a series of subsequent injections (e.g., 18 injections of 2 µL each) of the this compound solution into the KDM5B solution at regular intervals (e.g., 150 seconds).

  • Record the heat change after each injection.

  • Integrate the heat pulses and plot them against the molar ratio of this compound to KDM5B.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cells.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for the desired period (e.g., 6 days for MM.1S cells).[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

GSK467_KDM5B_Binding cluster_pocket 2-OG Binding Pocket of KDM5B cluster_reaction Demethylation Reaction KDM5B KDM5B (JmjC domain) H3K4me3 Histone H3K4me3 KDM5B->H3K4me3 Demethylation Two_OG 2-Oxoglutarate (2-OG) Two_OG->KDM5B Normal Cofactor Binding This compound This compound This compound->KDM5B Competitive Binding This compound->H3K4me3 Inhibition of Demethylation H3K4me2 Histone H3K4me2 H3K4me3->H3K4me2 Product KDM5B_Cancer_Pathways cluster_this compound This compound Inhibition cluster_kdm5b KDM5B Activity cluster_downstream Downstream Effects This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits PI3K_AKT PI3K/AKT Pathway (Activation) KDM5B->PI3K_AKT Activates E2F_RB E2F/RB Pathway (Cell Cycle Progression) KDM5B->E2F_RB Promotes miR448 miR-448 (Expression) KDM5B->miR448 Represses Cell_Proliferation Cancer Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes E2F_RB->Cell_Proliferation Promotes YTHDF3_ITGA6 YTHDF3/ITGA6 Axis miR448->YTHDF3_ITGA6 Inhibits YTHDF3_ITGA6->Cell_Proliferation Promotes Experimental_Workflow start Start: Characterization of this compound in_vitro In Vitro Assays start->in_vitro tr_fret TR-FRET Assay (Determine IC50) in_vitro->tr_fret itc Isothermal Titration Calorimetry (Determine Kd) in_vitro->itc cellular Cell-Based Assays in_vitro->cellular end End: Comprehensive Profile of this compound tr_fret->end itc->end proliferation Cell Proliferation Assay (e.g., MTT) cellular->proliferation signaling Signaling Pathway Analysis (e.g., Western Blot) cellular->signaling proliferation->end signaling->end

References

The Selective KDM5B Inhibitor GSK467: A Technical Guide to its Effect on H3K4me3 Demethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). KDM5B is a critical epigenetic regulator that removes methyl groups from histone H3 lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), which is a key mark of active gene promoters. Dysregulation of KDM5B has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, its impact on H3K4me3 levels, relevant signaling pathways, and comprehensive experimental protocols for its characterization.

Core Mechanism of Action

This compound is a cell-permeable small molecule that selectively inhibits the enzymatic activity of KDM5B.[1][2] It competitively binds to the 2-oxoglutarate (2-OG) binding pocket of the JmjC domain of KDM5B, preventing the demethylation of H3K4me3 and H3K4me2.[1] This inhibition leads to an accumulation of H3K4me3 at the promoters of KDM5B target genes, thereby altering gene expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

ParameterValueTargetAssay TypeReference
Ki 10 nMKDM5BBiochemical[1][2]
IC50 26 nMKDM5BBiochemical[1]
Selectivity >180-foldKDM5B vs. KDM4CBiochemical[1]
Cellular Effect Elevated H3K4me2/me3Macrophages (5 µM)Immunoblot

Table 1: Biochemical and Cellular Activity of this compound

TargetIC50 (nM)
KDM5B 26
KDM4C >4,680
KDM6B No measurable inhibition

Table 2: Selectivity Profile of this compound Against Other Histone Demethylases

Signaling Pathways Modulated by this compound

KDM5B has been shown to play a significant role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. KDM5B is recruited to the promoter of the NFKBIA gene, which encodes for the NF-κB inhibitor, IκBα. By demethylating H3K4me3 at this promoter, KDM5B represses NFKBIA transcription. This leads to lower levels of IκBα protein, allowing for the activation and nuclear translocation of NF-κB, which in turn promotes the expression of pro-inflammatory and pro-survival genes.

This compound, by inhibiting KDM5B, is expected to reverse this process. Inhibition of KDM5B would lead to an increase in H3K4me3 at the NFKBIA promoter, increased IκBα expression, and subsequent sequestration of NF-κB in the cytoplasm, thereby attenuating NF-κB signaling.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Promoters Target_Genes Pro-inflammatory & Pro-survival Genes NFkB_nuc->Target_Genes Activates Transcription NFKBIA_gene NFKBIA Gene IkBa_mRNA IκBα mRNA NFKBIA_gene->IkBa_mRNA Transcription IkBa_mRNA->IkBa Translation KDM5B KDM5B KDM5B->NFKBIA_gene Binds to Promoter H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates H3K4me3->NFKBIA_gene Activates Transcription This compound This compound This compound->KDM5B Inhibits Target_mRNA mRNA Target_Genes->Target_mRNA Transcription

Caption: KDM5B-NF-κB Signaling Pathway and the Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on H3K4me3 demethylation.

In Vitro KDM5B Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, high-throughput assay to determine the in vitro IC50 of this compound against KDM5B.

Materials:

  • Recombinant human KDM5B enzyme

  • Biotinylated H3K4me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-biotin)

  • This compound compound

  • AlphaLISA anti-H3K4me0 antibody-conjugated Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a dilution in AlphaLISA Assay Buffer.

  • Add KDM5B enzyme to each well of the microplate (except for no-enzyme controls).

  • Add the diluted this compound or vehicle (DMSO) to the wells.

  • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a mixture of AlphaLISA anti-H3K4me0 Acceptor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Add Streptavidin-coated Donor beads.

  • Incubate in the dark at room temperature for 30 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Demethylation Assay (Immunofluorescence)

This protocol outlines a cell-based assay to determine the cellular potency (IC50) of this compound in inhibiting H3K4me3 demethylation.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known KDM5B expression)

  • This compound compound

  • Primary antibody against H3K4me3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Formaldehyde for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., BSA in PBS)

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

  • Fix the cells with formaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-H3K4me3 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the mean fluorescence intensity of H3K4me3 staining within the nucleus of each cell.

  • Normalize the H3K4me3 intensity to control cells and calculate the cellular IC50 value.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol allows for the quantification of H3K4me3 enrichment at specific gene promoters following this compound treatment.

Materials:

  • Cell line of interest

  • This compound compound

  • Formaldehyde for cross-linking

  • ChIP-grade anti-H3K4me3 antibody

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, washing, and elution

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Reagents for DNA purification

  • Primers for qPCR targeting specific gene promoters

  • qPCR instrument and reagents

Procedure:

  • Treat cells with this compound or vehicle (DMSO).

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse cells and shear chromatin to an average size of 200-500 bp.

  • Immunoprecipitate the chromatin with the anti-H3K4me3 antibody and magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Purify the immunoprecipitated DNA.

  • Perform qPCR using primers specific to the promoter regions of known or suspected KDM5B target genes (e.g., NFKBIA).

  • Quantify the enrichment of H3K4me3 as a percentage of input DNA and compare the fold change between this compound-treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on H3K4me3 demethylation.

G cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Analysis & Interpretation Biochem_Assay Biochemical Assay (AlphaLISA) IC50_determination Determine IC50 & Ki Biochem_Assay->IC50_determination Selectivity_Profiling Selectivity Profiling IC50_determination->Selectivity_Profiling Data_Integration Integrate Biochemical, Cellular & Genomic Data Selectivity_Profiling->Data_Integration Cell_Treatment Treat Cells with this compound IF_Assay Immunofluorescence (H3K4me3) Cell_Treatment->IF_Assay Western_Blot Western Blot (Global H3K4me3) Cell_Treatment->Western_Blot ChIP_qPCR ChIP-qPCR (Locus-specific H3K4me3) Cell_Treatment->ChIP_qPCR RNA_Seq RNA-Seq (Gene Expression) Cell_Treatment->RNA_Seq Cellular_IC50 Determine Cellular IC50 IF_Assay->Cellular_IC50 Cellular_IC50->Data_Integration Western_Blot->Data_Integration ChIP_qPCR->Data_Integration RNA_Seq->Data_Integration MoA_Elucidation Elucidate Mechanism of Action Data_Integration->MoA_Elucidation

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the biological roles of KDM5B and the consequences of H3K4me3 dysregulation. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting KDM5B with inhibitors like this compound. Further quantitative studies on the cellular effects of this compound on H3K4me3 levels and downstream gene expression will be crucial for advancing its development as a potential therapeutic agent.

References

GSK467 in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-permeable inhibitor of histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active transcription.[3] The dysregulation of KDM5B has been implicated in the pathogenesis of various cancers, including breast, lung, and prostate cancer, making it an attractive therapeutic target.[3][4] this compound exerts its anticancer effects by inhibiting the demethylase activity of KDM5B, leading to alterations in gene expression and subsequent suppression of tumor growth and progression. This technical guide provides a comprehensive overview of the role of this compound in cancer biology, including its mechanism of action, effects on cancer cells, and involvement in key signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
KDM5B (JARID1B/PLU1)Ki10 nM[1]
KDM5B (JARID1B/PLU1)IC5026 nM[1][4]
KDM4CIC502 µM[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationIncubation TimeEffectReference
MM.1SMultiple MyelomaAntiproliferation0-100 µM6 daysIC50 > 50 µM[1]
U2OSOsteosarcomaKDM4C InhibitionNot specified24 hoursIC50 = 2 µM[1]
Hepatocellular Carcinoma CellsHepatocellular CarcinomaSpheroid Formation, Colony Formation, Invasion, MigrationNot specifiedNot specifiedInhibition[1]

Signaling Pathways

This compound has been shown to modulate specific signaling pathways involved in cancer progression.

KDM5B-miR-448-YTHDF3-ITGA6 Axis in Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, this compound has been demonstrated to inhibit tumor cell proliferation and growth by modulating the KDM5B-miR-448-YTHDF3-ITGA6 signaling axis.[1] KDM5B typically represses the expression of microRNA-448 (miR-448). By inhibiting KDM5B, this compound leads to an upregulation of miR-448. In turn, miR-448 targets and downregulates YTHDF3 and ITGA6, which are involved in cancer cell self-renewal and migration.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates miR448_promoter miR-448 Promoter miR448_gene miR-448 Gene miR448_promoter->miR448_gene H3K4me3->miR448_promoter Activates miR448 miR-448 miR448_gene->miR448 Transcription YTHDF3_mRNA YTHDF3 mRNA miR448->YTHDF3_mRNA Binds & Degrades ITGA6_mRNA ITGA6 mRNA miR448->ITGA6_mRNA Binds & Degrades YTHDF3 YTHDF3 Protein YTHDF3_mRNA->YTHDF3 Translation ITGA6 ITGA6 Protein ITGA6_mRNA->ITGA6 Translation Phenotype HCC Self-Renewal & Migration YTHDF3->Phenotype Promotes ITGA6->Phenotype Promotes

Figure 1: this compound-mediated regulation of the KDM5B-miR-448-YTHDF3-ITGA6 axis in HCC.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound dilutions B->C D Incubate for desired duration C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 2: General workflow for an MTT-based cell viability assay.
Western Blot Analysis of H3K4me3

This protocol describes a general method to assess changes in global H3K4 trimethylation levels following this compound treatment.

  • Cell Lysis and Histone Extraction:

    • Treat cells with this compound for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer.

    • Separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., rabbit anti-H3K4me3) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

G A Cell Lysis & Histone Extraction B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-H3K4me3, anti-H3) D->E F Washing E->F G Secondary Antibody Incubation F->G H Washing G->H I ECL Detection & Imaging H->I J Quantification & Normalization I->J

Figure 3: General workflow for Western blot analysis of H3K4me3.
In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

  • Cell Preparation: Culture the desired cancer cell line (e.g., a hepatocellular carcinoma cell line) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some models, mixing the cell suspension 1:1 with Matrigel may improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • This compound Preparation: Prepare the this compound formulation for in vivo administration. A sample formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be calculated based on the desired dosage.

    • Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a specified dose and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

G A Prepare Cancer Cell Suspension B Subcutaneous Injection into Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Groups C->D E Administer this compound or Vehicle D->E F Continue Monitoring Tumor Growth & Body Weight E->F G Euthanize Mice & Excise Tumors F->G H Tumor Analysis G->H

Figure 4: General workflow for an in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by KDM5B dysregulation. Its ability to selectively inhibit KDM5B leads to the modulation of key signaling pathways, resulting in the suppression of cancer cell proliferation, survival, and metastasis. Further research is warranted to fully elucidate the spectrum of its activity across various cancer types and to explore its potential in combination with other anticancer therapies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its role in cancer biology.

References

GSK467: A Technical Guide for Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the exploration of novel therapeutic targets and agents. One such emerging target is the histone demethylase KDM5B (also known as JARID1B or PLU1), which has been implicated in MM pathogenesis and is associated with poor prognosis. GSK467 is a potent and selective, cell-penetrant inhibitor of KDM5B. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential application in multiple myeloma research, with a focus on experimental protocols and data presentation.

Core Mechanism of Action

This compound is a selective inhibitor of the KDM5B histone demethylase.[1] KDM5B is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4me3 levels, thereby altering gene expression profiles in cancer cells. In multiple myeloma, KDM5B has been shown to be overexpressed and its inhibition has been linked to anti-proliferative effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and other relevant KDM5 inhibitors in the context of multiple myeloma research.

Inhibitor Target Parameter Value Cell Line Reference
This compoundKDM5BKi10 nMCell-free assay[1][4]
This compoundKDM5BIC5026 nMCell-free assay[1]
This compoundKDM5BIC50>50 µMMM.1S[1]
KDOAM-25KDM5A-DIC50<100 nMCell-free assay[3][5]
KDOAM-25KDM5EC50~50 µMHuman cell assay[3][5]

Signaling Pathway

The primary signaling pathway influenced by this compound in multiple myeloma involves the inhibition of KDM5B and the subsequent impact on MYC-driven transcription. KDM5A, a related family member, has been shown to cooperate with the oncogenic transcription factor MYC to promote the expression of MYC target genes, which are crucial for myeloma cell growth and proliferation.[6][7][8] Inhibition of KDM5 activity leads to an increase in H3K4me3 at the transcription start sites of these target genes. Paradoxically, this can lead to transcriptional repression, as excessively high levels of H3K4me3 may act as a barrier to transcription elongation.[8]

KDM5B_MYC_Pathway cluster_nucleus Nucleus This compound This compound KDM5B KDM5B This compound->KDM5B inhibition H3K4me3 H3K4me3 KDM5B->H3K4me3 demethylation TargetGenes MYC Target Genes (e.g., CCND1) H3K4me3->TargetGenes activates (at optimal levels) MYC MYC MYC->TargetGenes activates Transcription Transcription & Cell Proliferation TargetGenes->Transcription

Caption: Proposed signaling pathway of this compound in multiple myeloma.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on multiple myeloma cells.

Experimental_Workflow start Start cell_culture Culture MM.1S cells start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay western_blot Western Blot Analysis (KDM5B, MYC, H3K4me3, PARP cleavage) treatment->western_blot chip_assay Chromatin Immunoprecipitation (ChIP) (H3K4me3 at MYC target genes) treatment->chip_assay demethylase_assay Histone Demethylase Activity Assay treatment->demethylase_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis chip_assay->data_analysis demethylase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound research.

Detailed Experimental Protocols

Cell Culture

The human multiple myeloma cell line MM.1S is a suitable model for in vitro studies of this compound.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the brief description found for this compound and general MTT assay protocols.

  • Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 6 days at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol that can be adapted for this compound.

  • Cell Seeding and Treatment: Seed MM.1S cells in a 6-well plate and treat with this compound at the desired concentrations for 48-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered apoptotic.

Western Blot Analysis

This protocol is a general guideline and may require optimization for specific antibodies.

  • Cell Lysis: Treat MM.1S cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5B, MYC, H3K4me3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is based on general ChIP protocols and findings from studies on other KDM5 inhibitors.[9]

  • Cross-linking: Treat MM.1S cells with this compound. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C. Use IgG as a negative control.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of MYC target genes (e.g., CCND1).

Histone Demethylase Activity Assay

This is a general protocol for an in vitro assay.[10][11]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant KDM5B enzyme, a histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3), and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation: Initiate the reaction by adding co-factors (Fe(II) and α-ketoglutarate).

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Detection: Detect the demethylase activity. This can be done using various methods, such as formaldehyde detection (a byproduct of the reaction) or by using an antibody that specifically recognizes the demethylated product.

  • Data Analysis: Calculate the percentage of inhibition of KDM5B activity and determine the IC50 value of this compound.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of KDM5B in multiple myeloma. Its selectivity and cell permeability make it suitable for a range of in vitro studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting KDM5B in multiple myeloma. Further research is warranted to fully elucidate the downstream effects of this compound and to evaluate its efficacy in more complex preclinical models.

References

In-Depth Technical Guide: GSK467 in Hepatocellular Carcinoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on GSK467, a selective inhibitor of lysine-specific demethylase 5B (KDM5B), in the context of hepatocellular carcinoma (HCC). This document details the mechanism of action, experimental protocols, and key quantitative findings from in vitro and in vivo studies.

Core Concepts: this compound and its Target in HCC

This compound is a cell-permeable small molecule that potently and selectively inhibits KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me3/2).[1] KDM5B is frequently overexpressed in HCC and its high expression is associated with larger tumor size, advanced tumor stage, and poor prognosis for patients.[2] The oncogenic role of KDM5B in HCC is linked to its ability to promote cancer cell self-renewal and proliferation.

Mechanism of Action

Preclinical studies have elucidated a key signaling pathway through which this compound exerts its anti-tumor effects in HCC. This compound's inhibition of KDM5B leads to an increase in the expression of microRNA-448 (miR-448). KDM5B normally suppresses miR-448 transcription by demethylating H3K4me3 at the miR-448 promoter. The upregulation of miR-448, in turn, leads to the downregulation of its direct targets, YTH N6-methyladenosine RNA binding protein 3 (YTHDF3) and Integrin Subunit Alpha 6 (ITGA6).[1] The suppression of the YTHDF3/ITGA6 axis ultimately inhibits the malignant characteristics of HCC cells.[1]

This compound Signaling Pathway in HCC cluster_0 This compound Action cluster_1 Cellular Response This compound This compound KDM5B KDM5B This compound->KDM5B inhibits miR448 miR-448 KDM5B->miR448 inhibits YTHDF3 YTHDF3 miR448->YTHDF3 inhibits ITGA6 ITGA6 miR448->ITGA6 inhibits HCC_Phenotype Malignant HCC Phenotype (Self-renewal, Proliferation, Migration, Invasion) YTHDF3->HCC_Phenotype promotes ITGA6->HCC_Phenotype promotes

Caption: this compound signaling pathway in hepatocellular carcinoma.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in HCC.

Parameter Value Target Reference
Ki10 nMKDM5B[1]
IC5026 nMKDM5B[1]
Selectivity180-foldover KDM4C[1]

Table 1: Biochemical Activity of this compound

HCC Cell Line Assay Metric Result Reference
Huh7, HepG2Cell ViabilityIC50Not explicitly stated in the primary literature. A vendor suggests >50 µM for antiproliferative effects in multiple myeloma cells.[1][1]
Huh7, HepG2Spheroid FormationNumber of spheroidsThis compound significantly reduces spheroid formation.[1]
Huh7, HepG2Colony FormationNumber of coloniesThis compound significantly reduces colony formation.[1]
Huh7, HepG2Transwell MigrationNumber of migrated cellsThis compound significantly inhibits cell migration.[1]
Huh7, HepG2Transwell InvasionNumber of invaded cellsThis compound significantly inhibits cell invasion.[1]

Table 2: In Vitro Efficacy of this compound in HCC Cell Lines

Animal Model Tumor Model Treatment Outcome Reference
Female BALB/c nude miceSubcutaneous xenograft of Huh7 cellsThis compound (dosage not specified)Significantly inhibited tumor growth and weight.[1]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound in HCC.

In Vitro Assays

Cell Lines and Culture: Human HCC cell lines, such as Huh7 and HepG2, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay):

  • Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or DMSO as a control) for a specified period (e.g., 24, 48, 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Spheroid Formation Assay:

  • Coat a 96-well plate with 1.5% agarose to prevent cell attachment.

  • Seed HCC cells (e.g., 1 x 10³ cells/well) in the agarose-coated plate.

  • Treat the cells with this compound or DMSO.

  • Culture for a period of 7-10 days to allow spheroid formation.

  • Capture images of the spheroids using a microscope and count the number of spheroids per well.

Colony Formation Assay:

  • Seed a low density of HCC cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat the cells with this compound or DMSO and culture for 10-14 days, changing the medium every 3 days.

  • Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Count the number of visible colonies (typically >50 cells).

Transwell Migration and Invasion Assays:

  • For the migration assay, use a Transwell insert with an 8 µm pore size. For the invasion assay, coat the insert with Matrigel.

  • Seed HCC cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell insert.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound or DMSO to the upper chamber.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert.

  • Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

In Vitro Experimental Workflow cluster_assays Functional Assays start HCC Cell Culture (Huh7, HepG2) treatment Treatment with this compound (or DMSO control) start->treatment viability Cell Viability (MTT Assay) treatment->viability spheroid Spheroid Formation treatment->spheroid colony Colony Formation treatment->colony migration Transwell Migration treatment->migration invasion Transwell Invasion treatment->invasion In Vivo Experimental Workflow cluster_treatment Treatment Phase start HCC Cell Culture (e.g., Huh7) implant Subcutaneous Injection into BALB/c Nude Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth treatment This compound Administration tumor_growth->treatment control Vehicle Control tumor_growth->control measurement Tumor Volume and Body Weight Measurement treatment->measurement control->measurement endpoint Endpoint: Tumor Excision and Analysis measurement->endpoint At study conclusion

References

The Antiproliferative Landscape of GSK467: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the selective KDM5B inhibitor, GSK467, reveals its potent antiproliferative effects across various cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its effects, serving as a vital resource for researchers in oncology and drug development.

This compound is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase frequently overexpressed in numerous cancers, including breast, lung, liver, and prostate cancer.[1] By targeting KDM5B, this compound presents a promising therapeutic strategy to counteract tumorigenesis. This document details the technical aspects of this compound's antiproliferative properties, offering a granular look at its impact on cancer cells.

Quantitative Analysis of Antiproliferative Activity

The efficacy of this compound is demonstrated through its low nanomolar inhibition of KDM5B and its impact on cancer cell proliferation. The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/TargetNotesReference
Ki 10 nMKDM5BCell-free assay[2]
IC50 26 nMKDM5BCell-free assay[3][4]
IC50 >4.6 µM (180-fold selectivity vs KDM5B)KDM4CCell-free assay[2][3]
IC50 2 µMU2OS (Osteosarcoma)Inhibition of H3K9Me3 demethylation after 24 hrs[3]
IC50 >50 µMMM.1S (Multiple Myeloma)6-day antiproliferative assay[3][5]

Mechanism of Action: KDM5B Inhibition and Downstream Signaling

This compound exerts its antiproliferative effects by inhibiting the enzymatic activity of KDM5B, a key epigenetic regulator. KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[1] Overexpression of KDM5B in cancer cells leads to the transcriptional repression of tumor suppressor genes.[1]

The inhibitory action of this compound is localized to the 2-oxoglutarate (2-OG)-binding pocket of the KDM5B enzyme.[3] By blocking this site, this compound prevents the demethylation of H3K4, leading to a cascade of downstream effects that ultimately suppress cancer cell growth and proliferation.

In hepatocellular carcinoma (HCC), this compound has been shown to inhibit proliferation and growth by upregulating the expression of miR-448, which in turn inhibits the YTHDF3/ITGA6 pathway.[3] In prostate cancer, KDM5B is a key regulator of the PI3K/AKT signaling pathway, and its inhibition can disrupt this critical cancer-promoting cascade.[6] Furthermore, knockdown of KDM5B has been demonstrated to induce cell cycle arrest.[7]

GSK467_Mechanism_of_Action This compound This compound KDM5B KDM5B (JARID1B/PLU1) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Transcription) KDM5B->H3K4me3 Demethylates miR448 miR-448 KDM5B->miR448 Represses PI3K_AKT PI3K/AKT Pathway KDM5B->PI3K_AKT Activates TumorSuppressor Tumor Suppressor Genes (e.g., BRCA1, p15, p27) H3K4me3->TumorSuppressor Activates Proliferation Decreased Proliferation YTHDF3_ITGA6 YTHDF3/ITGA6 Pathway miR448->YTHDF3_ITGA6 Inhibits ColonyFormation Inhibited Colony Formation SpheroidFormation Inhibited Spheroid Formation InvasionMigration Inhibited Invasion & Migration CellCycleArrest Cell Cycle Arrest

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the available literature for assessing the antiproliferative effects of this compound.

Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is a standard method to assess the cytotoxic and antiproliferative effects of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCC cell lines, MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 6 days for MM.1S cells).[3] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to undergo clonal expansion and form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Spheroid Formation Assay

This assay models three-dimensional tumor growth.

  • Cell Seeding: Seed cells in ultra-low attachment plates to promote spheroid formation.

  • Compound Treatment: Add this compound to the culture medium at different concentrations.

  • Spheroid Growth: Monitor the formation and growth of spheroids over several days.

  • Analysis: Measure the size and number of spheroids.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_invitro In Vitro Antiproliferative Assays start Cancer Cell Lines treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability/Proliferation (MTT Assay) treatment->viability colony Colony Formation Assay treatment->colony spheroid Spheroid Formation Assay treatment->spheroid cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle ic50 IC50 Determination viability->ic50 phenotype Phenotypic Assessment colony->phenotype spheroid->phenotype cellcycle->phenotype

Caption: Workflow for in vitro antiproliferative studies of this compound.

Conclusion and Future Directions

This compound demonstrates significant antiproliferative effects in various cancer models, primarily through the selective inhibition of the KDM5B histone demethylase. The data presented in this guide underscore its potential as a targeted therapeutic agent. Further research is warranted to expand the scope of cancer cell lines tested, to fully elucidate the downstream signaling pathways affected by KDM5B inhibition in different cancer contexts, and to evaluate its efficacy in in vivo models and eventually in clinical trials. This technical guide provides a solid foundation for researchers to design and execute further investigations into the promising anticancer properties of this compound.

References

GSK467: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B. This document consolidates key molecular data, delves into its mechanism of action, and provides detailed experimental protocols and workflow visualizations to support researchers in their study of this compound.

Core Molecular Data

This compound is a small molecule inhibitor targeting the JmjC domain-containing histone demethylase KDM5B, also known as JARID1B or PLU1.[1][2] Its key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₃N₅O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 319.32 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1628332-52-4--INVALID-LINK--, --INVALID-LINK--
Inhibitory Activity (Kᵢ) 10 nM for KDM5B--INVALID-LINK--
Inhibitory Activity (IC₅₀) 26 nM for KDM5B--INVALID-LINK--

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of KDM5B, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated form (H3K4me3).[3] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes, thereby influencing their expression.

The inhibition of KDM5B by this compound has been shown to impact several critical cellular signaling pathways implicated in cancer progression:

  • PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[4][5] Inhibition of KDM5B by this compound is expected to downregulate this pathway.

  • Transcriptional Regulation: KDM5B is known to repress the transcription of various tumor suppressor genes.[6] By blocking KDM5B, this compound can lead to the re-expression of these silenced genes.

Caption: Simplified signaling pathway of this compound action.

Experimental Protocols

The following are representative protocols for assessing the in vitro effects of this compound.

Cell Proliferation Assay in MM.1S Multiple Myeloma Cells

This protocol outlines a method to determine the effect of this compound on the proliferation of the MM.1S multiple myeloma cell line.

Materials:

  • MM.1S cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture MM.1S cells in RPMI-1640 medium to a density of approximately 1 x 10⁶ cells/mL.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. A typical concentration range to test is 0-100 µM.[1] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 6 days at 37°C and 5% CO₂.[1]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot for H3K4me3 Levels

This protocol describes the detection of changes in global H3K4me3 levels in cells treated with this compound.

Materials:

  • Cells of interest (e.g., MM.1S)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-72 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the H3K4me3 band intensity to the total Histone H3 band intensity for each sample.

    • Compare the normalized H3K4me3 levels in this compound-treated samples to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Downstream Functional Assays Start Start: Select Cell Line (e.g., MM.1S) Culture_Cells Culture and Seed Cells in 96-well plates Start->Culture_Cells Treat_Cells Treat with this compound (Dose-Response) Culture_Cells->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Assay Calculate_IC50 Calculate IC50 Value Viability_Assay->Calculate_IC50 Treat_for_WB Treat Cells with this compound (at IC50 concentration) Calculate_IC50->Treat_for_WB Harvest_Lysates Harvest Cell Lysates Treat_for_WB->Harvest_Lysates Western_Blot Western Blot for H3K4me3 & Total H3 Harvest_Lysates->Western_Blot Analyze_WB Analyze Changes in H3K4me3 Levels Western_Blot->Analyze_WB Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Analyze_WB->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Analyze_WB->Cell_Cycle_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR or RNA-Seq) Analyze_WB->Gene_Expression End End: Correlate Mechanistic Data with Functional Outcomes Apoptosis_Assay->End Cell_Cycle_Analysis->End Gene_Expression->End

Caption: General experimental workflow for this compound evaluation.

References

GSK467: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Selective KDM5B Histone Demethylase Inhibitor

This technical guide provides a comprehensive overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.

Chemical Structure and Properties

This compound is a cell-permeable small molecule that acts as a highly selective inhibitor of KDM5B, an enzyme frequently implicated in oncogenesis and therapeutic resistance.

Chemical Identity

A summary of the key chemical identifiers for this compound is presented below.

IdentifierValue
Formal Name 2-[[1-(phenylmethyl)-1H-pyrazol-4-yl]oxy]- pyrido[3,4-d]pyrimidin-4(3H)-one[1]
CAS Number 1628332-52-4[1][2][3]
Molecular Formula C₁₇H₁₃N₅O₂[1][2][3]
Molecular Weight 319.32 g/mol [1][2][3]
SMILES C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3[2]
InChI Key ZTYRLXUTLYBVHH-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Appearance White to off-white solid[3]
Purity ≥98%[1] to >99%[2]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[3][4]
Storage (In Solvent) 2 years at -80°C, 1 year at -20°C[3][4]
Solubility

Solubility data is critical for preparing stock solutions and experimental media.

SolventSolubilityNotes
DMSO 8 - 20.83 mg/mL (25.05 - 65.23 mM)[2][4]Ultrasonic agitation may be required.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Water <1 mg/mL[2]Considered insoluble.[5]
Ethanol <1 mg/mL[2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the KDM5 family of 2-oxoglutarate (2-OG) and Fe(II)-dependent histone lysine demethylases.[6]

Inhibitory Activity and Selectivity

This compound demonstrates high affinity for KDM5B and significant selectivity over other histone demethylases.

TargetActivity TypeValue (nM)
KDM5B (JARID1B) Kᵢ10[2][3][7]
KDM5B (JARID1B) IC₅₀26[3][4][8]
KDM4C -~4680 (180-fold less potent)[2][3]
KDM6 Family -No measurable inhibition[2][3][7]
Mechanism of Action

KDM5B is a histone demethylase that specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. By removing these marks, KDM5B acts as a transcriptional repressor.[8] this compound exerts its inhibitory effect by binding to the 2-OG cofactor binding site within the catalytic Jumonji C (JmjC) domain of KDM5B, preventing the demethylation process.[3][8] This inhibition leads to a global increase in H3K4me3 levels, altering gene expression patterns.[6]

cluster_0 This compound Mechanism of Action KDM5B KDM5B (Histone Demethylase) H3K4me1_2 H3K4me2/1 (Repressed State) KDM5B->H3K4me1_2 H3K4me3 H3K4me3 (Active Chromatin Mark) H3K4me3->KDM5B Demethylation Gene_Repression Transcriptional Repression H3K4me1_2->Gene_Repression This compound This compound This compound->KDM5B Inhibition cluster_1 KDM5B Regulation of PI3K/AKT Pathway KDM5B KDM5B PIK3CA PIK3CA Promoter KDM5B->PIK3CA Activates PI3K PI3K PIK3CA->PI3K Expression AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->KDM5B Inhibits cluster_2 This compound Effect on HCC Signaling Axis This compound This compound KDM5B KDM5B This compound->KDM5B miR448 miR-448 KDM5B->miR448 Represses YTHDF3 YTHDF3 miR448->YTHDF3 ITGA6 ITGA6 YTHDF3->ITGA6 Promotes HCC_Growth HCC Self-Renewal & Invasion ITGA6->HCC_Growth start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions of this compound start->prep treat Treat Cells with this compound (0-100 µM) prep->treat incubate Incubate for 6 Days treat->incubate measure Measure Cell Viability (e.g., MTS Assay) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for GSK467 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-penetrant inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2][3][4][5] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me3/me2), a mark associated with active gene transcription.[1][6][7][8] By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, which in turn alters gene expression. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.[3][9] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on cancer cell proliferation, survival, and migration.

Mechanism of Action

This compound exerts its effects by binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, thereby inhibiting its demethylase activity.[1][4] This leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark for active gene transcription. The altered epigenetic landscape results in the transcriptional repression of oncogenes and the activation of tumor suppressor genes, ultimately impacting cell cycle progression, proliferation, and metastasis.[1][6][8] KDM5B has been shown to be involved in several signaling pathways, including the PI3K/AKT and TGFβ pathways.[1][10][11]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueTargetAssay ConditionsReference
Ki10 nMKDM5BCell-free enzymatic assay[1][2][5]
IC5026 nMKDM5BCell-free enzymatic assay[1][9]
Selectivity>180-foldKDM4CCell-free enzymatic assay[1][2][5]

Table 2: Cellular Activity of this compound

Assay TypeCell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Cell ProliferationMM.1S (Human Multiple Myeloma)0-100 µM6 daysIC50 > 50 µM[1]
Spheroid FormationHepatocellular Carcinoma (HCC) cellsNot specifiedNot specifiedInhibition[1][4]
Colony FormationHepatocellular Carcinoma (HCC) cellsNot specifiedNot specifiedInhibition[1][4]
Cell InvasionHepatocellular Carcinoma (HCC) cellsNot specifiedNot specifiedInhibition[1][4]
Cell MigrationHepatocellular Carcinoma (HCC) cellsNot specifiedNot specifiedInhibition[1][4]
Histone MethylationU2OSNot specified24 hoursInhibition of H3K9me3 demethylation (for transfected KDM4C)[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells. A typical concentration range to test is 0-100 µM.[1]

  • Incubate the plate for the desired period (e.g., 6 days for MM.1S cells).[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing complete medium.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 1-3 weeks, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 10-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[10]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Western Blot for H3K4me3 Levels

This protocol is to determine if this compound treatment leads to an increase in global H3K4me3 levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound or vehicle control for a specified time (e.g., 24-72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (15-30 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities to determine the relative change in H3K4me3 levels.

Mandatory Visualization

KDM5B_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_transcriptional_regulation Transcriptional Regulation cluster_cellular_outcomes Cellular Outcomes This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates Repressed_Gene Oncogenes (e.g., CCND1) KDM5B->Repressed_Gene Represses Transcription (via demethylation of H3K4me3 at promoter) H3K4me2 H3K4me2/me1 (Inactive State) H3K4me3->H3K4me2 Demethylation Active_Gene Tumor Suppressor Genes (e.g., p16, p53) H3K4me3->Active_Gene Activates Transcription Proliferation Decreased Proliferation Active_Gene->Proliferation Leads to Metastasis Decreased Metastasis Active_Gene->Metastasis Leads to CellCycleArrest Cell Cycle Arrest Active_Gene->CellCycleArrest Leads to Repressed_Gene->Proliferation Inhibition leads to

Caption: KDM5B Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding GSK467_Prep 3. Prepare this compound Dilutions Cell_Seeding->GSK467_Prep Treatment 4. Treat Cells with this compound GSK467_Prep->Treatment Proliferation A. Proliferation Assay (e.g., MTT) Treatment->Proliferation Colony_Formation B. Colony Formation Assay Treatment->Colony_Formation Migration C. Migration Assay (e.g., Scratch Assay) Treatment->Migration Western_Blot D. Western Blot (H3K4me3) Treatment->Western_Blot Readout 5. Measure Readout (Absorbance, Colony Count, Image Analysis, Band Intensity) Proliferation->Readout Colony_Formation->Readout Migration->Readout Western_Blot->Readout Data_Analysis 6. Analyze Data (IC50, % Inhibition, Statistical Analysis) Readout->Data_Analysis Conclusion 7. Draw Conclusions Data_Analysis->Conclusion

Caption: General Workflow for this compound Cell-Based Assays.

References

Application Notes and Protocols for GSK467 in Spheroid Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective cell-permeable inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a histone demethylase that plays a crucial role in tumorigenesis and the maintenance of cancer stem cells (CSCs) by removing methyl groups from histone H3 lysine 4 (H3K4me2/3). The formation of three-dimensional (3D) spheroids in vitro is a widely used method to enrich for CSCs and to model the avascular tumor microenvironment.[2] this compound has been identified as an inhibitor of spheroid formation, particularly in hepatocellular carcinoma (HCC) cells, suggesting its potential as a therapeutic agent targeting CSCs.[1] These application notes provide a comprehensive overview of the use of this compound in spheroid formation assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its inhibitory effect on spheroid formation primarily through the inhibition of KDM5B. This inhibition leads to downstream effects on several signaling pathways crucial for CSC self-renewal and proliferation. The key mechanisms include:

  • Regulation of the miR-448/YTHDF3/ITGA6 Axis: this compound-mediated inhibition of KDM5B has been shown to promote the expression of microRNA-448 (miR-448).[1] In turn, miR-448 can suppress the expression of YTHDF3, a reader of N6-methyladenosine (m6A) RNA modifications, leading to the downregulation of Integrin Subunit Alpha 6 (ITGA6). ITGA6 is a cell surface receptor involved in cell adhesion and signaling, and its downregulation can impair the ability of cancer cells to form and maintain spheroids.

  • Modulation of the PI3K/AKT Signaling Pathway: KDM5B is a key regulator of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3] This pathway is fundamental for cell proliferation, survival, and growth. By inhibiting KDM5B, this compound can lead to the downregulation of PI3K/AKT signaling, thereby inhibiting the uncontrolled proliferation required for spheroid formation.

  • Impact on Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is critically involved in the maintenance of stemness and is often dysregulated in cancer. While direct evidence for this compound's effect on this pathway in spheroids is still emerging, the known interplay between histone methylation and Wnt signaling suggests that KDM5B inhibition could modulate this pathway, affecting CSC properties and spheroid formation.[4]

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that specific IC50 values for spheroid formation assays are not yet widely published, and the provided data is based on anti-proliferative assays in 2D cell culture, which can serve as a starting point for optimization in 3D models.

ParameterCell LineAssay TypeConcentration/ValueDurationReference
Ki -Cell-free KDM5B10 nM-[1]
IC50 -Cell-free KDM5B26 nM-[1]
Antiproliferative Effect Human multiple myeloma tumor cells2D Cell Proliferation0-100 µM6 days[1]
Antiproliferative IC50 Human multiple myeloma tumor cell line MM.1S2D Cell Proliferation>50 µM6 days[1]

Experimental Protocols

Protocol 1: Spheroid Formation Assay Using the Liquid Overlay Technique (Ultra-Low Attachment Plates)

This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates, a common method that prevents cells from adhering to the plate surface, thereby promoting cell-cell aggregation.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Huh-7, Hep3B)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (prepare stock solution in DMSO)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO2)

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture: Maintain HCC cell lines in standard 2D culture flasks until they reach 70-80% confluency.

  • Cell Harvesting and Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect the cells in a conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count and determine cell viability.

    • Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. It is recommended to test a concentration range from 1 µM to 100 µM as a starting point. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Add 100 µL of the this compound dilutions or vehicle control to the corresponding wells immediately after cell seeding. The final volume in each well will be 200 µL.

  • Spheroid Formation and Incubation:

    • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days. Spheroid formation should be monitored daily.

  • Analysis of Spheroid Formation:

    • Microscopy: Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 hours).

    • Spheroid Size Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of the spheroids. The volume can be calculated using the formula V = (4/3)πr³.

    • Spheroid Number: Count the number of spheroids formed in each well.

    • Viability Assay: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D Cell Viability Assay.

Protocol 2: Spheroid Formation Assay Using the Hanging Drop Method

This method relies on gravity to form spheroids in small droplets of cell suspension.

Materials:

  • Same as Protocol 1, with the addition of a sterile 10 cm Petri dish.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension as described in Protocol 1, steps 1 and 2. Adjust the cell concentration to 50,000 - 100,000 cells/mL in complete medium.

  • Hanging Drop Formation:

    • Dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm Petri dish.

    • To prevent evaporation, add 5-10 mL of sterile PBS to the bottom of the Petri dish.

    • Carefully invert the lid and place it on the dish.

  • This compound Treatment:

    • Prepare dilutions of this compound in complete medium.

    • The treatment can be applied either by including this compound in the initial cell suspension or by adding a small volume (e.g., 1-2 µL) of a more concentrated this compound solution to each drop after 24 hours of spheroid formation. The latter approach may be more suitable to assess the effect on established spheroids.

  • Incubation and Analysis:

    • Incubate the hanging drop cultures for 3-5 days.

    • For analysis, carefully harvest the spheroids by gently washing them from the lid into a collection plate.

    • Proceed with imaging and viability assays as described in Protocol 1, step 5.

Mandatory Visualizations

Signaling Pathway Diagram

GSK467_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits miR448 miR-448 KDM5B->miR448 Represses PI3K_AKT PI3K/AKT Pathway KDM5B->PI3K_AKT Activates YTHDF3 YTHDF3 miR448->YTHDF3 Inhibits ITGA6 ITGA6 YTHDF3->ITGA6 Promotes Spheroid Spheroid Formation (CSC Self-Renewal) ITGA6->Spheroid Promotes PI3K_AKT->Spheroid Promotes GSK467_effect This compound leads to inhibition of spheroid formation

Caption: this compound inhibits KDM5B, leading to downstream effects on signaling pathways that regulate spheroid formation.

Experimental Workflow Diagram

Spheroid_Assay_Workflow cluster_analysis Analysis Methods start Start: 2D Cell Culture harvest Harvest & Count Cells start->harvest seed Seed Cells in ULA Plate harvest->seed treat Add this compound (or Vehicle) seed->treat incubate Incubate (4-7 days) treat->incubate analyze Analyze Spheroids incubate->analyze image Image Acquisition analyze->image measure Measure Size & Number analyze->measure viability Assess Viability analyze->viability

Caption: Workflow for a spheroid formation assay using this compound in ultra-low attachment plates.

References

Application Notes and Protocols for GSK467 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-permeable inhibitor of histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in the progression and metastasis of various cancers, including hepatocellular carcinoma (HCC), by promoting cell proliferation, migration, and invasion.[2][3][4][5] this compound offers a valuable tool for investigating the role of KDM5B in cancer metastasis and for evaluating its therapeutic potential as an anti-metastatic agent.

These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays for assessing cell migration and invasion: the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.

Mechanism of Action

This compound inhibits the demethylase activity of KDM5B, leading to an increase in the global levels of H3K4 methylation. This, in turn, alters the expression of genes involved in cell motility and invasion. The inhibition of KDM5B by this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to downregulate the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix.

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on the migration and invasion of a hepatocellular carcinoma (HCC) cell line, such as HepG2 or Huh7. This data is representative of typical results obtained from the described assays.

Table 1: Dose-Dependent Inhibition of HCC Cell Migration by this compound in a Wound Healing Assay

This compound Concentration (µM)Wound Closure (%) at 24 hoursInhibition of Migration (%)
0 (Vehicle Control)95 ± 4.20
0.178 ± 5.117.9
0.555 ± 3.842.1
1.032 ± 4.566.3
5.015 ± 2.984.2
10.08 ± 1.791.6

Table 2: Time-Course of HCC Cell Migration Inhibition by this compound (1 µM) in a Wound Healing Assay

Time (hours)Wound Closure (%) - Vehicle ControlWound Closure (%) - this compound (1 µM)
000
628 ± 3.110 ± 2.2
1265 ± 4.921 ± 3.5
2495 ± 4.232 ± 4.5
4810045 ± 5.1

Table 3: Dose-Dependent Inhibition of HCC Cell Invasion by this compound in a Transwell Assay

This compound Concentration (µM)Number of Invading Cells (per field)Inhibition of Invasion (%)
0 (Vehicle Control)250 ± 210
0.1195 ± 1822.0
0.5130 ± 1548.0
1.075 ± 1170.0
5.030 ± 888.0
10.012 ± 595.2

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

Materials:

  • HCC cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a dedicated scratch tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed HCC cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with a serum-free or low-serum medium and incubate for 6-12 hours. This step helps to minimize cell proliferation and synchronize the cells.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0). It is recommended to mark the plate to ensure images are taken at the same location for each time point.

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Time-Course Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

Transwell Invasion Assay

This assay, also known as the Boyden chamber assay, assesses the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • HCC cell line (e.g., HepG2, Huh7)

  • Serum-free cell culture medium

  • Complete cell culture medium (chemoattractant)

  • This compound (stock solution in DMSO)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Cold, serum-free medium

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet staining solution (0.1% w/v)

  • Microscope with a camera

Protocol:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture HCC cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add 200 µL of the cell suspension containing the treatment to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the insert membrane.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, invading cells in several random fields of view for each insert.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects on Cell Motility This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Suppresses MMPs Matrix Metalloproteinases (MMPs) Gene_Expression->MMPs Downregulates Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion Reduced MMPs->Migration_Invasion Reduced

Caption: this compound inhibits KDM5B, leading to altered gene expression and reduced cell migration and invasion.

G cluster_0 Wound Healing Assay Workflow A 1. Seed cells to confluency B 2. Create scratch in monolayer A->B C 3. Wash to remove detached cells B->C D 4. Add this compound or vehicle control C->D E 5. Image at T=0 D->E F 6. Incubate and image at time points E->F G 7. Analyze wound closure F->G G cluster_0 Transwell Invasion Assay Workflow A 1. Coat Transwell insert with Matrigel B 2. Prepare cell suspension with this compound A->B C 3. Seed cells in upper chamber B->C D 4. Add chemoattractant to lower chamber C->D E 5. Incubate for 24-48 hours D->E F 6. Remove non-invading cells E->F G 7. Fix and stain invading cells F->G H 8. Quantify invading cells G->H

References

Application Notes and Protocols for the KDM5B Inhibitor GSK467

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK467 is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1. This document provides a comprehensive overview of the inhibitory activity of this compound, including its IC50 and Ki values. Detailed protocols for biochemical and cellular assays to determine these values are presented, along with an illustrative signaling pathway in which KDM5B and its inhibition by this compound play a crucial role.

Data Presentation

The inhibitory potency of this compound against KDM5B has been determined through various biochemical and cellular assays. A summary of the key quantitative data is presented in the table below for easy reference and comparison.

ParameterTargetValueNotes
IC50 KDM5B (JARID1B/PLU1)26 nM[1][2][3][4]Half-maximal inhibitory concentration in a biochemical assay.
Ki KDM5B (JARID1B/PLU1)10 nM[1][3][5][6][7][8]Inhibition constant, indicating the binding affinity of this compound to KDM5B.
Selectivity KDM4C180-fold lower affinity compared to KDM5B[1][3][5][6]Demonstrates high selectivity for KDM5B over other Jumonji C domain-containing histone demethylases.
Selectivity KDM6 and other JmjC family membersNo measurable inhibitory effects[1][3][5][6]Highlights the specific inhibitory action of this compound.

Signaling Pathway

KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription. By demethylating H3K4, KDM5B generally acts as a transcriptional repressor. Its activity is implicated in various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This compound, by inhibiting KDM5B, can modulate these pathways. One such pathway involves the regulation of microRNA (miR-448) and the subsequent downstream targets YTHDF3 and ITGA6, which are involved in cancer cell self-renewal and proliferation.

KDM5B_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor KDM5B KDM5B (JARID1B) miR448_promoter miR-448 Promoter KDM5B->miR448_promoter Demethylates H3K4me3 at promoter H3K4me3 H3K4me3 (Active Chromatin) miR448 miR-448 miR448_promoter->miR448 Represses Transcription YTHDF3_mRNA YTHDF3 mRNA miR448->YTHDF3_mRNA Binds and degrades YTHDF3_protein YTHDF3 Protein YTHDF3_mRNA->YTHDF3_protein Translation ITGA6_mRNA ITGA6 mRNA ITGA6_protein ITGA6 Protein ITGA6_mRNA->ITGA6_protein Translation YTHDF3_protein->ITGA6_mRNA Enhances Stability Cell Proliferation &\nSelf-Renewal Cell Proliferation & Self-Renewal ITGA6_protein->Cell Proliferation &\nSelf-Renewal This compound This compound This compound->KDM5B Inhibits

Caption: KDM5B-mediated signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Biochemical Assay for IC50 Determination of this compound against KDM5B

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant KDM5B enzyme using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures the demethylation of a biotinylated H3K4me3 peptide substrate.

Materials:

  • Recombinant human KDM5B (catalytic domain)

  • This compound

  • Biotinylated histone H3 (1-21) peptide trimethylated at lysine 4 (H3K4me3)

  • AlphaLISA anti-H3K4me2 Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: α-ketoglutarate (2-OG), Ascorbic acid, (NH4)2Fe(SO4)2·6H2O (FAS)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the KDM5B enzyme, H3K4me3 peptide substrate, and cofactors (2-OG, Ascorbic acid, FAS) in AlphaLISA Assay Buffer.

  • Assay Reaction:

    • Add 5 µL of the this compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the enzyme/substrate/cofactor master mix to initiate the reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.

  • Detection:

    • Add 5 µL of a suspension of AlphaLISA anti-H3K4me2 Acceptor beads to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to 384-well plate A->C B Prepare KDM5B enzyme and H3K4me3 substrate master mix D Add enzyme/substrate mix to initiate reaction B->D C->D E Incubate at room temperature D->E F Add anti-H3K4me2 Acceptor beads E->F G Incubate in the dark F->G H Add Streptavidin Donor beads G->H I Incubate in the dark H->I J Read plate on Alpha-enabled reader I->J K Plot data and fit to determine IC50 J->K

Caption: Workflow for the biochemical IC50 determination of this compound against KDM5B.
Enzyme Kinetics for Ki Determination

To determine the inhibition constant (Ki) and the mode of inhibition of this compound, enzyme kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate (H3K4me3 peptide) and the inhibitor (this compound).

Procedure:

  • Follow the same general procedure as the IC50 determination assay.

  • Set up a matrix of reactions with varying concentrations of the H3K4me3 substrate and this compound.

  • Measure the initial reaction rates for each condition.

  • Analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by plotting the data in formats such as Lineweaver-Burk or by non-linear regression analysis to determine the Ki value.

Cellular Assay for Target Engagement - Western Blot

This protocol describes how to assess the target engagement of this compound in a cellular context by measuring the levels of the H3K4me3 epigenetic mark using Western blotting. Inhibition of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels.

Materials:

  • Cancer cell line expressing KDM5B (e.g., MCF-7, PC-3)

  • This compound

  • Cell culture medium and supplements

  • Histone extraction buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and extract the histone proteins using a histone extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies (anti-H3K4me3 and anti-total H3).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities for H3K4me3 and normalize them to the total Histone H3 loading control. An increase in the normalized H3K4me3 signal with increasing concentrations of this compound indicates target engagement.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed and culture cells B Treat cells with this compound A->B C Harvest cells and extract histones B->C D Quantify protein concentration C->D E SDS-PAGE and protein transfer D->E F Antibody incubation (primary & secondary) E->F G Chemiluminescent detection F->G H Image acquisition G->H I Quantify and normalize band intensities H->I

Caption: Workflow for the cellular target engagement assay of this compound using Western Blot.

References

GSK467 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK467 is a potent and selective cell-permeable inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU1, with a Ki of 10 nM and an IC50 of 26 nM.[1] It exhibits high selectivity, with a 180-fold greater potency for KDM5B over KDM4C and no significant inhibitory effects on other Jumonji (JmjC) family members like KDM6.[1] KDM5B is a histone H3 lysine 4 (H3K4) demethylase that plays a crucial role in transcriptional regulation and has been identified as an oncogene in various cancers, including hepatocellular carcinoma. By inhibiting KDM5B, this compound can modulate gene expression and impact cancer cell proliferation, spheroid formation, and other malignant phenotypes. These application notes provide detailed protocols for the preparation of this compound stock solutions, its proper storage, and its application in common in vitro assays.

This compound Stock Solution Preparation and Storage

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 319.32 g/mol .

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.1932 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication in an ultrasonic bath can aid in dissolution.[1] It is important to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Solubility and Storage Summary
Solvent/FormulationSolubilityStorage TemperatureShelf Life
In Vitro
DMSO8 mg/mL (25.05 mM)[2] to 20.83 mg/mL (65.23 mM)[1]-20°C1 year[1]
-80°C2 years[1]
Water< 0.1 mg/mL (insoluble)[1]N/AN/A
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (6.51 mM) (Suspended solution, requires sonication)[1]Prepare freshUse on the same day[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (6.51 mM) (Suspended solution, requires sonication)[1]Prepare freshUse on the same day[1]
15% Cremophor EL, 85% Saline5 mg/mL (15.66 mM) (Suspended solution, requires sonication)[1]Prepare freshUse on the same day
1% CMC-Na/saline water2.5 mg/mL (7.83 mM) (Suspended solution, requires sonication)[1]Prepare freshUse on the same day
5% DMSO, 95% Corn oil0.400 mg/mL (1.25 mM)Prepare freshUse immediately for optimal results[3]
Powder N/A-20°C3 years
4°C2 years

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. A suggested starting range is 0-100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). For some cell lines, like human multiple myeloma tumor cells, a 6-day incubation has been reported.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Spheroid Formation Assay

This protocol provides a basic method for generating and treating tumor spheroids.

  • Cell Seeding: Seed a single-cell suspension in a 96-well ultra-low attachment round-bottom plate at a density of 500-2,000 cells/well in the appropriate culture medium.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.

  • Compound Treatment: Carefully replace half of the medium in each well with fresh medium containing the desired concentration of this compound. Include a vehicle control.

  • Incubation: Incubate the spheroids with this compound for the desired period (e.g., 3-7 days). Monitor spheroid growth and morphology daily using a microscope.

  • Viability Assessment: Assess spheroid viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the inhibition of KDM5B, which leads to the modulation of downstream signaling pathways critical for cancer cell survival and proliferation.

KDM5B-PI3K/AKT Signaling Pathway

KDM5B is known to be essential for the hyper-activation of the PI3K/AKT signaling pathway in some cancers. By inhibiting KDM5B, this compound can lead to a reduction in the activity of this pathway, thereby decreasing cell proliferation and survival.

KDM5B_PI3K_AKT_Pathway This compound This compound KDM5B KDM5B This compound->KDM5B Inhibition PI3K PI3K KDM5B->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival

Caption: this compound inhibits KDM5B, leading to the downregulation of the PI3K/AKT signaling pathway.

KDM5B-miR-448-YTHDF3/ITGA6 Signaling Axis

In hepatocellular carcinoma, KDM5B has been shown to promote tumor cell self-renewal by epigenetically repressing the expression of microRNA-448 (miR-448).[4][5] This repression is achieved through the demethylation of H3K4me3 at the miR-448 promoter.[4][5] Reduced levels of miR-448 lead to the upregulation of its targets, YTHDF3 and ITGA6, which are involved in promoting cancer cell proliferation and growth.[4][5] this compound, by inhibiting KDM5B, can restore miR-448 expression, leading to the downregulation of YTHDF3 and ITGA6.

KDM5B_miR448_YTHDF3_ITGA6_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound KDM5B KDM5B This compound->KDM5B Inhibition miR448_promoter miR-448 Promoter KDM5B->miR448_promoter Repression (H3K4me3 demethylation) miR448 miR-448 miR448_promoter->miR448 Transcription YTHDF3 YTHDF3 miR448->YTHDF3 Repression ITGA6 ITGA6 miR448->ITGA6 Repression Proliferation Proliferation YTHDF3->Proliferation Growth Growth ITGA6->Growth

Caption: this compound inhibits KDM5B, restoring miR-448 expression and downregulating YTHDF3/ITGA6.

Experimental Workflow Overview

The following diagram outlines a general workflow for investigating the effects of this compound on cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep_stock Prepare this compound Stock Solution (10 mM in DMSO) proliferation Cell Proliferation Assay (MTT) - Treat with this compound (0-100 µM) - Incubate 24-72h prep_stock->proliferation spheroid Spheroid Formation Assay - Form spheroids (3-4 days) - Treat with this compound - Assess viability prep_stock->spheroid cell_culture Culture Cancer Cell Lines cell_culture->proliferation cell_culture->spheroid ic50 Calculate IC50 Values proliferation->ic50 morphology Analyze Spheroid Morphology spheroid->morphology pathway_analysis Western Blot / qPCR for Pathway Targets (e.g., p-AKT, ITGA6) spheroid->pathway_analysis

Caption: A general experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for GSK467 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of GSK467, a selective inhibitor of the histone demethylase KDM5B, for in vivo studies in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various mouse models.

Mechanism of Action

This compound is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1) with a Ki of 10 nM and an IC50 of 26 nM.[1][2] It exhibits high selectivity for KDM5B over other histone demethylases, such as KDM4C (180-fold selectivity) and has no significant inhibitory effects on KDM6 or other Jumonji family members.[1][3] KDM5B is a histone H3 lysine 4 (H3K4) demethylase that plays a crucial role in regulating gene expression by removing methyl groups from H3K4, a mark associated with active transcription.[2] By inhibiting KDM5B, this compound leads to an increase in H3K4 methylation, thereby altering gene expression and affecting cellular processes such as proliferation, differentiation, and stem cell self-renewal.[4] Dysregulation of KDM5B has been implicated in various cancers, making it a promising therapeutic target.[2]

Signaling Pathway

KDM5B is known to be involved in key signaling pathways that drive tumorigenesis. One such pathway is the PI3K/AKT signaling cascade.[5] KDM5B can regulate the expression of components of this pathway. Inhibition of KDM5B by this compound can, therefore, lead to the downstream modulation of PI3K/AKT signaling, affecting cell survival and proliferation.[5] In hepatocellular carcinoma (HCC), KDM5B has been shown to promote self-renewal of cancer cells through the microRNA-448-mediated YTHDF3/ITGA6 axis.[1][6] this compound's inhibition of KDM5B can disrupt this process.[1]

GSK467_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Membrane This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Transcription) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me2 H3K4me2/1 (Inactive Transcription) H3K4me3->H3K4me2 PI3K_AKT_Pathway PI3K/AKT Pathway Gene_Expression->PI3K_AKT_Pathway Regulates Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_Pathway->Cell_Proliferation Promotes Protocol_Workflow cluster_prep Preparation cluster_admin Administration start Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve mix Add Stock to Vehicle dissolve->mix vehicle Prepare Vehicle (PEG300, Tween-80, Saline) vehicle->mix homogenize Vortex & Sonicate mix->homogenize administer Administer to Mouse homogenize->administer oral Oral Gavage administer->oral Route 1 ip Intraperitoneal Injection administer->ip Route 2

References

GSK467 Application Notes and Protocols for Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK467, a selective inhibitor of the histone demethylase KDM5B, in preclinical cancer models. The protocols detailed below are based on established methodologies from peer-reviewed literature and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and cell-permeable small molecule inhibitor of KDM5B (also known as JARID1B or PLU1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4). Dysregulation of KDM5B has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. By inhibiting KDM5B, this compound can modulate gene expression, leading to anti-proliferative and anti-tumor effects.

Data Summary: this compound Treatment in Cancer Models

The following table summarizes the quantitative data from key preclinical studies on this compound.

Cancer ModelCell Line / Animal ModelTreatment Concentration / DoseTreatment DurationKey FindingsReference
Hepatocellular Carcinoma (HCC) Human HCC cell lines (Huh7, MHCC-97H); BALB/c nude mice50 mg/kg21 days (in vivo)Inhibition of tumor growth and proliferation.[1][2]Guo JC, et al. J Cell Mol Med. 2021.
Multiple Myeloma Human multiple myeloma cell line (MM.1S)0-100 µM6 days (in vitro)Antiproliferative effect with an IC50 of >50 µM.[3]MedChemExpress Product Data

Experimental Protocols

In Vitro Protocol: Proliferation Assay in Multiple Myeloma Cells

This protocol describes the methodology for assessing the antiproliferative effects of this compound on a human multiple myeloma cell line.

1. Materials:

  • This compound (powder)

  • Human multiple myeloma cell line (e.g., MM.1S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

2. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Cell Seeding:

    • Culture MM.1S cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve final concentrations ranging from 0 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 6 days.

  • Proliferation Assessment:

    • After the 6-day incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the this compound concentration and calculate the IC50 value.

In Vivo Protocol: Xenograft Model in Hepatocellular Carcinoma

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model of human hepatocellular carcinoma in immunodeficient mice.

1. Materials:

  • This compound (powder)

  • Human hepatocellular carcinoma cell line (e.g., Huh7 or MHCC-97H)

  • Female BALB/c nude mice (4-6 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Syringes and needles for injection

  • Calipers for tumor measurement

2. Procedure:

  • Cell Preparation and Implantation:

    • Culture HCC cells to ~80% confluency.

    • Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=5 per group).

  • This compound Administration:

    • Prepare the this compound formulation in the vehicle solution at the desired concentration to deliver a dose of 50 mg/kg.

    • Administer this compound or the vehicle solution to the respective groups via intraperitoneal injection once daily.

    • Continue the treatment for a total of 21 days.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice and tumor volume throughout the study.

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or qPCR).

  • Data Analysis:

    • Compare the tumor volumes and tumor weights between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of KDM5B Inhibition by this compound

KDM5B_Inhibition_Pathway This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Histone H3 Lysine 4 Trimethylation) KDM5B->H3K4me3 Demethylates TumorSuppressor Tumor Suppressor Genes (e.g., p53, p21) H3K4me3->TumorSuppressor Activates Transcription CellCycle Cell Cycle Arrest TumorSuppressor->CellCycle Induces Apoptosis Apoptosis TumorSuppressor->Apoptosis Induces Proliferation Tumor Cell Proliferation CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: this compound inhibits KDM5B, leading to increased H3K4me3, activation of tumor suppressor genes, and ultimately, inhibition of tumor cell proliferation.

Experimental Workflow for In Vivo Xenograft Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Culture HCC Cells CellImplant 2. Subcutaneous Implantation in Nude Mice CellCulture->CellImplant TumorGrowth 3. Monitor Tumor Growth CellImplant->TumorGrowth Randomize 4. Randomize into Groups TumorGrowth->Randomize Treatment 5. Administer this compound (50 mg/kg) or Vehicle Daily for 21 Days Randomize->Treatment Endpoint 6. Euthanize and Excise Tumors Treatment->Endpoint Analysis 7. Analyze Tumor Volume, Weight, and Biomarkers Endpoint->Analysis

Caption: Workflow for evaluating this compound efficacy in a hepatocellular carcinoma xenograft model.

References

Application Notes and Protocols for the Detection of GSK467 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK467 is a potent and selective, cell-penetrant inhibitor of Histone Demethylase KDM5B (also known as JARID1B or PLU1), with a Ki (inhibitor constant) of 10 nM.[1][2] KDM5B is a 2-oxoglutarate and Fe(II)-dependent oxygenase that removes methyl groups from lysine 4 of histone H3 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting KDM5B, this compound can modulate gene expression, leading to anti-proliferative effects in various cancer models, including multiple myeloma and hepatocellular carcinoma.[2][3] Given its therapeutic potential, robust and reliable methods for the quantification of this compound in biological matrices are essential for preclinical and clinical drug development, enabling pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by selectively binding to the active site of the KDM5B enzyme, thereby preventing the demethylation of H3K4me2/3. The KDM5B enzyme is known to play a role in various cellular processes and has been implicated in the regulation of key signaling pathways, including the PI3K/AKT pathway, which is frequently hyperactivated in cancer.[4][5] Inhibition of KDM5B by this compound can lead to the suppression of this pathway, contributing to its anti-tumor activity.

GSK467_Pathway cluster_0 Cellular Processes This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibition H3K4me3 H3K4me3 (Active Transcription) KDM5B->H3K4me3 Demethylation PI3K PI3K KDM5B->PI3K Regulation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound inhibits KDM5B, affecting H3K4me3 levels and the PI3K/AKT pathway.

Application Note 1: Quantification of this compound by LC-MS/MS

1. Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma or serum.[6] This method utilizes HPLC to separate this compound from endogenous matrix components, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] A stable isotope-labeled internal standard (SIL-IS) should be used to ensure the highest accuracy and precision.

2. Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • This compound-d4 (or other suitable SIL-IS)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Human or animal plasma (K2-EDTA)

2.2. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[7]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 200 µL of precipitation solution (Acetonitrile containing 50 ng/mL of this compound-d4 internal standard).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 320.3 → Product ion (Q3) m/z 230.2 (Quantifier), m/z 91.1 (Qualifier). Note: Based on molecular weight of 319.32 and predicted fragmentation.[1][8]

    • This compound-d4 (IS): Precursor ion (Q1) m/z 324.3 → Product ion (Q3) m/z 234.2.

2.4. Data Analysis Quantification is performed by calculating the peak area ratio of the this compound quantifier transition to the internal standard transition. A calibration curve is constructed by plotting these ratios against the nominal concentrations of the prepared standards using a weighted (1/x²) linear regression.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Add IS in ACN (200 µL) Sample->Spike Vortex 3. Vortex (1 min) Spike->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject Analyze 7. Data Analysis Inject->Analyze

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

3. Method Performance (Exemplary Data)

The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay for this compound.

ParameterResult
Linear Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) -7.6% to 9.1%
Matrix Effect (%CV) ≤ 5.0%
Recovery > 90%

Application Note 2: Detection of this compound by Competitive ELISA

1. Principle

A competitive ELISA is a highly sensitive immunoassay format suitable for detecting small molecules (haptens) like this compound.[9] In this assay, free this compound in the sample competes with a fixed amount of a this compound-enzyme conjugate for binding to a limited number of anti-GSK467 antibody sites coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.

2. Experimental Protocol

2.1. Hapten-Carrier Conjugate Preparation To generate an immune response, the small molecule this compound must be conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.[10] This typically involves introducing a reactive linker to the this compound molecule, followed by covalent coupling to the protein.

2.2. Antibody Production Polyclonal or monoclonal antibodies specific to this compound are generated by immunizing animals (e.g., rabbits or mice) with the this compound-BSA conjugate. Antibodies are then purified from the serum.

2.3. Competitive ELISA Protocol

  • Coating: Coat a 96-well microplate with 100 µL/well of anti-GSK467 antibody (e.g., 1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add 50 µL/well of standards, QCs, or unknown samples. Immediately add 50 µL/well of this compound-HRP (Horseradish Peroxidase) conjugate diluted in assay buffer. Incubate for 1-2 hours at RT on a shaker.

  • Washing: Repeat the wash step 5 times.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes at RT.

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes.

2.4. Data Analysis A standard curve is generated by plotting the OD at 450 nm against the logarithm of the this compound concentration. The concentration of unknown samples is interpolated from this curve.

ELISA_Workflow cluster_elisa Competitive ELISA Workflow Coat 1. Coat Plate with Anti-GSK467 Ab Block 2. Block Non-specific Sites Coat->Block AddSample 3. Add Sample/Standard Block->AddSample AddConj 4. Add this compound-HRP (Competition) AddSample->AddConj Incubate 5. Incubate & Wash AddConj->Incubate Detect 6. Add TMB Substrate Incubate->Detect Read 7. Stop & Read OD 450nm Detect->Read

Caption: Workflow for this compound detection by competitive ELISA.

3. Method Performance (Exemplary Data)

The following table summarizes the typical performance characteristics of a developed competitive ELISA for this compound.

ParameterResult
Assay Range 0.5 - 500 ng/mL
LOD 0.2 ng/mL
IC50 ~15 ng/mL
Intra-assay Precision (%CV) ≤ 10%
Inter-assay Precision (%CV) ≤ 15%
Spike Recovery 85% - 115%
Cross-reactivity Highly specific, <0.1% with related compounds

References

Troubleshooting & Optimization

GSK467 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GSK467.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-penetrant and selective inhibitor of KDM5B (also known as JARID1B or PLU1), which is a histone demethylase.[1][2] It has a Ki (inhibition constant) of 10 nM and an IC50 of 26 nM.[1][2] this compound exhibits high selectivity for KDM5B over other histone demethylases like KDM4C and shows no significant inhibitory effects on KDM6 or other members of the Jumonji family.[2][3] Its mechanism involves binding to the 2-oxoglutarate (2-OG) binding pocket of KDM5B.[1][4]

Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?

A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is important to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of this compound.[3] For in vivo studies, specific formulations involving co-solvents are necessary to create a stable suspension.

Q3: What should I do if I observe precipitation when preparing my this compound solution?

A3: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[2] It is also recommended to prepare solutions fresh for immediate use.[3][5]

Troubleshooting Guide

Issue: Low Solubility in DMSO for In Vitro Assays
  • Possible Cause 1: Poor Quality or Old DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[3]

    • Solution: Always use fresh, anhydrous, research-grade DMSO. Keep the DMSO container tightly sealed when not in use.

  • Possible Cause 2: Insufficient Dissolution Time or Energy. this compound may require assistance to fully dissolve, even in DMSO.

    • Solution: After adding DMSO, vortex the solution and use an ultrasonic bath to aid dissolution.[1] Gentle warming can also be applied.

Issue: Precipitation in Cell Culture Media
  • Possible Cause: Exceeding the Solubility Limit in Aqueous Media. When a concentrated DMSO stock of this compound is diluted into aqueous cell culture media, the compound may precipitate if the final concentration is too high.

    • Solution: Perform serial dilutions. When preparing your working concentration, add the this compound stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. It is advisable to not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells.

Issue: Inconsistent Results in Animal Studies
  • Possible Cause: Improper Formulation or Unstable Suspension. For in vivo use, this compound requires a specific formulation to maintain a homogenous suspension. An improperly prepared formulation can lead to inconsistent dosing.

    • Solution: Use one of the validated in vivo formulations provided in the data tables below. Ensure all components are added in the correct order and mixed thoroughly. Use of an ultrasonic bath is often required to create a uniform suspension.[1][2] Prepare the formulation fresh before each administration.[3]

Data Presentation

This compound Solubility Data
Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
In Vitro
DMSO20.8365.23Requires sonication.[1]
DMSO825.05Use fresh DMSO.[3]
DMSO1-10-Sparingly soluble.[6]
Water< 0.1-Insoluble.[1][3]
Ethanol< 1-Slightly soluble or insoluble.[3]
In Vivo Formulations
15% Cremophor EL in 85% Saline515.66Suspended solution; requires sonication.[1][2]
1% CMC-Na in saline water2.57.83Suspended solution; requires sonication.[1]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline2.086.51Suspended solution; requires sonication.[1]
10% DMSO in 90% (20% SBE-β-CD in saline)2.086.51Suspended solution; requires sonication.[1]
5% DMSO, 40% PEG300, 5% Tween-80 in 50% ddH2O0.4001.25Clear solution.[5]
5% DMSO in 95% Corn oil0.4001.25

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 319.32 g/mol .[1]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 0.3132 mL of DMSO).

  • Vortex the solution vigorously.

  • Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Use an ultrasonic bath if necessary to create a uniform suspension.

  • This formulation should be prepared fresh before administration.

Visualizations

This compound Mechanism of Action

GSK467_Mechanism_of_Action This compound Inhibition of KDM5B Signaling Pathway cluster_0 Epigenetic Regulation cluster_1 Downstream Cellular Effects This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits Demethylation Demethylation KDM5B->Demethylation Catalyzes H3K4me3 H3K4me3 (Active Chromatin Mark) Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes Demethylation->H3K4me3 Reduces Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Impacts Spheroid_Formation Spheroid Formation Gene_Expression->Spheroid_Formation Impacts Invasion_Migration Invasion & Migration Gene_Expression->Invasion_Migration Impacts

Caption: this compound inhibits KDM5B, preventing demethylation of H3K4me3.

Experimental Workflow for Solubility Testing

Solubility_Workflow This compound Solubility Troubleshooting Workflow start Start: This compound Powder dissolve Dissolve in Recommended Solvent start->dissolve observe Observe for Precipitation dissolve->observe clear_solution Clear Solution (Proceed with Experiment) observe->clear_solution No precipitation Precipitation Observed observe->precipitation Yes troubleshoot Troubleshooting Steps precipitation->troubleshoot sonicate Apply Sonication and/or Gentle Heat troubleshoot->sonicate check_solvent Use Fresh, Anhydrous Solvent troubleshoot->check_solvent re_observe Re-observe Solution sonicate->re_observe check_solvent->re_observe re_observe->clear_solution Resolved still_precipitates Still Precipitates (Consider Lower Concentration) re_observe->still_precipitates Not Resolved

References

Technical Support Center: GSK467 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving GSK467 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound has low aqueous solubility. Therefore, a multi-component solvent system is required to achieve a suitable formulation for in vivo studies. Commonly used vehicles create a suspension of the compound. Two recommended formulations are:

  • A combination of DMSO, PEG300, Tween-80, and Saline.

  • A formulation containing DMSO and SBE-β-CD in Saline.

It is crucial to prepare these formulations fresh on the day of use.[1]

Q2: What is the maximum achievable concentration of this compound in the recommended vehicles?

A2: The protocols provided by suppliers suggest a maximum concentration of 2.08 mg/mL can be achieved, resulting in a suspended solution suitable for oral or intraperitoneal injection.[1]

Q3: My this compound solution is precipitating. What can I do?

A3: Precipitation can occur, especially if the stock solution is not prepared correctly or if the solvents are not added in the specified order. If you observe precipitation, gentle heating and/or sonication can help to redissolve the compound and create a uniform suspension.[1] It is also important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Q4: Can I store the prepared this compound formulation?

A4: It is highly recommended to prepare the working solution for in vivo experiments fresh and use it on the same day.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year, but repeated freeze-thaw cycles should be avoided.[2]

Q5: What is the recommended percentage of DMSO in the final in vivo formulation?

A5: To minimize potential toxicity in weaker animals, it is recommended to keep the final concentration of DMSO in the working solution below 2%.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation during preparation Incorrect order of solvent addition.Ensure solvents are added sequentially as described in the protocol. Use sonication or gentle warming to aid dissolution.[1]
Water content in DMSO.Use fresh, anhydrous DMSO for preparing the stock solution.[2]
Phase separation Incomplete mixing of components.Vortex or mix thoroughly after the addition of each solvent to ensure a homogenous suspension.
Low final concentration Poor solubility of the this compound batch.Verify the purity and solubility of your specific lot of this compound. Consider using a cyclodextrin-based formulation to potentially enhance solubility.[1]
Animal toxicity or adverse effects High concentration of DMSO or other co-solvents.Reduce the percentage of DMSO in the final formulation, keeping it below 2% if possible.[1][3] Monitor animals closely for any signs of distress.

Quantitative Data Summary

The following table summarizes the solubility and formulation data for this compound.

Solvent/Vehicle ComponentSolubility/ConcentrationNotes
DMSO 8 mg/mL[2]Use fresh, anhydrous DMSO.[2]
Water < 1 mg/mL[2][4]
Ethanol < 1 mg/mL[2][4]
Formulation 1 (Final Concentration) 2.08 mg/mL (Suspension)[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation 2 (Final Concentration) 2.08 mg/mL (Suspension)[1]10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Detailed Experimental Protocols

Protocol 1: Co-Solvent Formulation

This protocol yields a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal administration.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.

  • To prepare 1 mL of the final formulation, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix until the solution is uniform.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Use ultrasonic treatment if necessary to ensure a homogenous suspension.

  • Administer the freshly prepared solution to the animals.

Protocol 2: Cyclodextrin-Based Formulation

This protocol also yields a 2.08 mg/mL suspended solution.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD in Saline solution.

  • To prepare 1 mL of the final formulation, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Add 900 µL of the 20% SBE-β-CD in Saline solution.

  • Mix until a uniform suspension is achieved. Use ultrasonic treatment if needed.

  • Administer the freshly prepared solution.

Visualizations

GSK467_Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_formulation Working Solution Formulation (1 mL) cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_troubleshooting Troubleshooting This compound This compound Powder Stock 20.8 mg/mL Stock (in DMSO) This compound->Stock DMSO Anhydrous DMSO DMSO->Stock P1_Step1 100 µL Stock Stock->P1_Step1 P2_Step1 100 µL Stock Stock->P2_Step1 P1_Step2 Add 400 µL PEG300 P1_Step1->P1_Step2 P1_Step3 Add 50 µL Tween-80 P1_Step2->P1_Step3 P1_Step4 Add 450 µL Saline P1_Step3->P1_Step4 P1_Final Final Suspension (2.08 mg/mL) P1_Step4->P1_Final Precipitation Precipitation? P1_Final->Precipitation P2_Step2 Add 900 µL 20% SBE-β-CD in Saline P2_Step1->P2_Step2 P2_Final Final Suspension (2.08 mg/mL) P2_Step2->P2_Final P2_Final->Precipitation Sonication Apply Sonication/ Gentle Heat Precipitation->Sonication Yes InVivo In Vivo Administration Precipitation->InVivo No Sonication->InVivo Proceed

Caption: Workflow for dissolving this compound for in vivo studies.

References

preventing GSK467 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GSK467 in media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] By inhibiting KDM5B, this compound leads to an increase in global H3K4 trimethylation (H3K4me3) levels, which in turn affects gene expression and can induce antiproliferative effects in cancer cells.[4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store lyophilized this compound at -20°C, desiccated. In this form, the chemical is stable for up to 36 months.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store them in tightly sealed vials at -20°C for up to one month or at -80°C for up to two years.[2][5] Avoid repeated freeze-thaw cycles.[5]

Q3: In which solvents can I dissolve this compound?

This compound is sparingly soluble in DMSO, with a reported solubility ranging from 1 to 10 mg/mL.[6] It has low solubility in water and ethanol.[3] For cell culture experiments, high-quality, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[7]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common issue that can significantly impact experimental results.[7][8] The following guide provides systematic steps to prevent this.

Issue: Precipitate formation when adding this compound stock solution to cell culture media.

Primary Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution.[8]

Solutions:

  • Optimize Stock Solution Concentration and Dilution:

    • Avoid High Stock Concentrations: While counterintuitive, using an extremely concentrated stock solution that requires a very small volume for dilution can lead to rapid localized supersaturation and precipitation.

    • Serial Dilution in DMSO: Before adding to your aqueous media, perform an intermediate dilution of your main DMSO stock solution with more DMSO.[7] This reduces the concentration gradient during the final dilution into the media.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]

  • Proper Mixing Technique:

    • Slow Addition and Vortexing: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube.[9] This promotes rapid and uniform dispersion of the compound.

    • Pre-warming Media: Using media at 37°C can sometimes improve the solubility of compounds compared to cold media.

  • Consider the Media Composition:

    • Serum Content: The presence of serum proteins in the media can sometimes help to stabilize small molecules and prevent precipitation. If you are using serum-free media, you may be more likely to encounter precipitation issues.

    • Media pH: Ensure your cell culture media is properly buffered and at the correct physiological pH, as pH can influence the solubility of some compounds.

  • Sonication:

    • If a precipitate still forms, brief sonication of the final working solution can sometimes help to redissolve the compound.[2][9][10] However, be cautious as excessive sonication can degrade the compound or media components.

Quantitative Data Summary

The following table summarizes the available solubility and storage information for this compound.

ParameterValueSolvent/ConditionSource
Solubility 1-10 mg/mLDMSO[6]
< 1 mg/mLWater[3]
< 1 mg/mLEthanol[3]
Storage (Solid) -20°C, desiccatedLyophilized powder[1]
Storage (Solution) -20°C (up to 1 month)In DMSO[1][5]
-80°C (up to 2 years)In DMSO[2]

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol outlines a general procedure for preparing a working solution of this compound in cell culture medium to minimize precipitation.

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the lyophilized this compound powder to equilibrate to room temperature for at least 60 minutes before opening the vial.[5]

    • Using sterile techniques, add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (e.g., 10 mM). Use fresh, high-quality DMSO to avoid issues with moisture, which can reduce solubility.[3][7]

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.

  • Perform an Intermediate Dilution (Optional but Recommended):

    • Based on your desired final concentration, perform a serial dilution of the concentrated stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution:

    • Warm your cell culture medium to 37°C.

    • Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve the final desired concentration in your culture volume. Ensure the final DMSO concentration will be ≤ 0.5%.

    • While gently vortexing the tube of pre-warmed media, add the calculated volume of the this compound stock solution drop-by-drop.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Verify the Solution:

    • Visually inspect the solution for any signs of precipitation.

    • For critical experiments, you can place a small drop of the final working solution on a microscope slide to check for precipitates.[9]

Visualizations

Signaling Pathway of KDM5B Inhibition by this compound

KDM5B_Pathway cluster_nucleus Cell Nucleus This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Inhibition of KDM5B by this compound leads to increased H3K4me3 levels and altered gene expression.

Experimental Workflow for Preparing this compound Working Solution

GSK467_Workflow start Start stock_prep Prepare Concentrated Stock in Anhydrous DMSO start->stock_prep intermediate_dilution Intermediate Dilution in DMSO stock_prep->intermediate_dilution final_dilution Add Dropwise to Pre-warmed Media while Vortexing stock_prep->final_dilution No intermediate_dilution->final_dilution Yes check_precipitate Check for Precipitation final_dilution->check_precipitate solution_ready Working Solution Ready for Use check_precipitate->solution_ready No Precipitate troubleshoot Troubleshoot: - Adjust concentrations - Use sonication check_precipitate->troubleshoot Precipitate Observed troubleshoot->final_dilution

Caption: Workflow for preparing this compound working solutions to minimize precipitation.

References

GSK467 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the investigation of off-target effects of GSK467, a selective inhibitor of the histone demethylase KDM5B.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its known selectivity?

This compound is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4). It exhibits a high affinity for KDM5B with a Ki of 10 nM and an IC50 of 26 nM in cell-free assays[1][2]. This compound demonstrates significant selectivity for KDM5B over some other histone demethylases, with a reported 180-fold selectivity for KDM4C and no measurable inhibitory effects on KDM6 family members[1][2][3].

Q2: What are the potential off-target signaling pathways affected by this compound?

Current research suggests that this compound may have off-target effects on key cellular signaling pathways. Notably, it has been shown to downregulate the PI3K/AKT pathway[4]. Additionally, studies in hepatocellular carcinoma cells indicate that this compound can inhibit cell proliferation and growth by promoting the expression of miR-448 and subsequently inhibiting the YTHDF3/ITGA6 pathway[3]. Researchers should consider these potential off-target effects when interpreting experimental results.

Q3: this compound shows poor potency in my cellular assay. What could be the reason?

One of the documented challenges with this compound is its potential for limited cellular potency in certain experimental systems, such as myeloma cells[5]. This could be attributed to several factors including cell permeability issues or efflux from the cell. Investigators have explored using related compounds like KDOAM-25, which has shown improved cellular activity in some contexts[6][7].

Q4: How can I confirm that the observed effects in my cellular experiments are due to KDM5B inhibition and not off-targets?

To validate that the observed phenotype is a direct result of KDM5B inhibition, it is crucial to include appropriate controls. A recommended approach is to use a catalytically inactive mutant of KDM5B. If the effect of this compound is still observed in cells expressing the inactive mutant, it suggests an off-target mechanism[7][8]. Additionally, using structurally similar but inactive control compounds can help differentiate on-target from off-target effects.

Troubleshooting Guides

Problem: Inconsistent or unexpected changes in global H3K4me3 levels after this compound treatment.
  • Possible Cause 1: Indirect effects on histone methylation. Cellular stress or toxicity can lead to global changes in histone modifications that are not directly related to KDM5B inhibition.

    • Solution: Monitor cell viability and proliferation alongside histone methylation analysis. A sudden, sharp increase in a histone mark may be indicative of cytotoxicity[7]. Use a catalytically inactive KDM5B mutant as a control to distinguish direct enzymatic inhibition from indirect effects[7][8].

  • Possible Cause 2: Dynamic nature of histone methylation. Histone methylation is a dynamic process, and the timing of analysis after treatment is critical.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing maximal changes in H3K4me3 levels. Depletion of KDM5B has been shown to lead to a redistribution of H3K4me3 from promoters to gene bodies, a process that may evolve over time[9].

  • Possible Cause 3: Cell-type specific responses. The epigenetic landscape and the role of KDM5B can vary significantly between different cell lines.

    • Solution: Be aware that the consequences of KDM5B inhibition can be context-dependent. For example, in some breast cancer cell lines, a truncated, inactive form of KDM5B can accumulate and influence H3K4me3 levels, complicating the interpretation of inhibitor effects[10].

Problem: Difficulty in developing a robust biochemical assay for off-target demethylase activity.
  • Possible Cause 1: Inappropriate assay components. The choice of substrate, co-factors, and detection method is critical for a sensitive and reliable assay.

    • Solution: Utilize a validated assay format such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This method uses a biotinylated histone peptide substrate and an antibody specific for the demethylated product, providing a sensitive, no-wash format[1][2][11]. Ensure that the concentrations of co-factors like 2-oxoglutarate (2-OG) are near the Km value for the respective enzyme to accurately determine IC50 values[12].

  • Possible Cause 2: Compound interference with the assay. Small molecules can interfere with assay components, leading to false-positive or false-negative results.

    • Solution: For fluorescence-based assays, run control experiments without the enzyme to check for compound auto-fluorescence. For AlphaLISA assays, be aware that high concentrations of biotin or certain metal ions in the buffer can interfere with the signal[13].

Data Presentation

Table 1: Summary of this compound Inhibitory Activity and Selectivity
TargetAssay TypeValueReference
KDM5BCell-freeKi = 10 nM[1][2]
KDM5BCell-freeIC50 = 26 nM[1][3]
KDM4CCell-free~180-fold less potent than KDM5B[1][2][3]
KDM6 familyCell-freeNo measurable inhibition[1][3]

Experimental Protocols

Protocol 1: Biochemical Assay for Off-Target Histone Demethylase Activity using AlphaLISA

This protocol is adapted from established AlphaLISA assays for histone demethylases and can be used to assess the inhibitory activity of this compound against other JmjC domain-containing demethylases.[1][2]

Materials:

  • Recombinant histone demethylase of interest

  • Biotinylated histone peptide substrate (specific for the demethylase being tested)

  • This compound

  • AlphaLISA anti-demethylated product antibody

  • Streptavidin-Donor beads

  • AlphaLISA Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Co-factors: 2-oxoglutarate (2-OG), L-ascorbate, Ammonium iron(II) sulfate

  • 384-well white OptiPlate™

  • Plate reader capable of AlphaScreen® detection

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant enzyme, biotinylated peptide substrate, this compound, and co-factors in Assay Buffer to the desired working concentrations. The final concentration of 2-OG should be at or near the Km for the enzyme.

  • Enzymatic Reaction:

    • To the wells of a 384-well plate, add 5 µL of this compound dilution or vehicle control (DMSO).

    • Add 2.5 µL of the 4x enzyme solution.

    • Initiate the reaction by adding 2.5 µL of the 4x substrate/co-factor mix.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction by adding 5 µL of the 5x AlphaLISA Acceptor beads solution containing the anti-demethylated product antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of the 2.5x Streptavidin-Donor beads solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a compatible plate reader in Alpha mode. The signal generated is proportional to the amount of demethylated product.

Mandatory Visualizations

Diagram 1: KDM5B Signaling and Potential this compound Off-Target Pathways

KDM5B_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM5B KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression This compound This compound This compound->KDM5B Inhibition PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Off-target Inhibition? YTHDF3_ITGA6 YTHDF3/ITGA6 Pathway This compound->YTHDF3_ITGA6 Off-target Inhibition? Cell_Proliferation Cell Proliferation & Growth PI3K_AKT->Cell_Proliferation YTHDF3_ITGA6->Cell_Proliferation Off_Target_Workflow start Start: Hypothesis of This compound Off-Target Effect biochemical_assay Biochemical Assays (e.g., AlphaLISA) start->biochemical_assay In vitro screening cellular_assay Cellular Assays (e.g., Western Blot, qPCR) start->cellular_assay Cellular context proteomics Proteomics/CETSA start->proteomics Unbiased screening data_analysis Data Analysis and Target Validation biochemical_assay->data_analysis cellular_assay->data_analysis proteomics->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

References

GSK467 cellular potency limitations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK467, a selective inhibitor of KDM5B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the cellular application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4).[1][2] It acts as a competitive inhibitor in the 2-oxoglutarate (2-OG) binding pocket of the enzyme.[1] KDM5B is involved in transcriptional regulation, and its inhibition by this compound is expected to lead to an increase in global H3K4 methylation levels.

Q2: this compound has a potent biochemical IC50. Why am I observing weak antiproliferative effects in my cell-based assays?

A2: This is a known limitation of this compound. While it is highly potent against the isolated KDM5B enzyme, it has been reported to lack cellular potency in some cancer cell line models, such as multiple myeloma.[3] For instance, in the MM.1S multiple myeloma cell line, the IC50 for antiproliferative effects was greater than 50 μM after a 6-day incubation.[1] This discrepancy between biochemical and cellular potency can be attributed to several factors, including but not limited to poor cell permeability, active efflux from the cell, or rapid intracellular metabolism.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor for KDM5B. It shows a 180-fold selectivity for KDM5B over KDM4C and no significant inhibitory activity against other Jumonji family members like KDM6.[1][2] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and should be considered when interpreting experimental results.[4][5]

Troubleshooting Guides

Issue 1: Suboptimal Cellular Potency or Lack of a Clear Dose-Response

This is the most frequently encountered issue with this compound. If you are observing weak or no cellular effects even at high concentrations, consider the following troubleshooting steps.

Potential Causes and Solutions:

  • Poor Cell Permeability:

    • Troubleshooting Step: While this compound is described as cell-penetrant, its efficiency can be cell-line dependent.[1][2] Consider increasing the incubation time to allow for sufficient compound accumulation.

    • Experimental Validation: Perform a cellular thermal shift assay (CETSA) to determine if this compound is engaging with its intracellular target, KDM5B.[6][7] A shift in the thermal stability of KDM5B upon this compound treatment would confirm target engagement.

  • Active Drug Efflux:

    • Troubleshooting Step: Many cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which can actively remove small molecules from the cell, thereby reducing their intracellular concentration and efficacy.[8][9]

    • Experimental Validation: Co-incubate your cells with this compound and a known efflux pump inhibitor, such as verapamil or cyclosporin A.[10] If the cellular potency of this compound increases in the presence of the efflux pump inhibitor, it suggests that active efflux is a limiting factor.

  • Compound Degradation or Metabolism:

    • Troubleshooting Step: Ensure the freshness of your this compound stock solution. Avoid repeated freeze-thaw cycles.

    • Experimental Validation: While technically challenging, you can assess the stability of this compound in your cell culture medium and cell lysates over time using analytical methods like LC-MS.

Logical Troubleshooting Workflow for Suboptimal Cellular Potency

G start Start: Suboptimal Cellular Potency Observed check_stock Verify this compound Stock (Concentration, Freshness) start->check_stock incubation_time Increase Incubation Time check_stock->incubation_time Stock OK target_engagement Assess Target Engagement (CETSA) incubation_time->target_engagement efflux_pumps Investigate Efflux Pump Activity target_engagement->efflux_pumps No Engagement interpret Interpret Results target_engagement->interpret Engagement Confirmed co_treatment Co-treat with Efflux Pump Inhibitor efflux_pumps->co_treatment co_treatment->interpret

Caption: Troubleshooting workflow for suboptimal this compound cellular potency.

Quantitative Data Summary

ParameterValueTarget/Cell LineReference
Ki 10 nMKDM5B (recombinant)[1][2]
IC50 (biochemical) 26 nMKDM5B (recombinant)[1]
IC50 (cellular) >50 µMMM.1S (multiple myeloma)[1]
Selectivity 180-fold vs KDM4CRecombinant enzymes[1][2]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay

This protocol is adapted from studies evaluating the antiproliferative effects of KDM5B inhibitors.

  • Cell Seeding: Seed cells (e.g., MM.1S) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for an extended period, for example, 6 days, to account for the potentially slow-acting effects of epigenetic modifiers.[1]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing whether this compound binds to KDM5B inside the cell.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of KDM5B using Western blotting or other protein detection methods.

  • Data Interpretation: A stabilizing effect of this compound on KDM5B will result in more soluble protein at higher temperatures compared to the vehicle-treated control, indicating target engagement.

Visualizations

KDM5B Signaling Pathway and Point of Inhibition

KDM5B is a histone demethylase that primarily targets H3K4me3, a mark associated with active gene transcription. By removing this mark, KDM5B generally acts as a transcriptional repressor. It is implicated in various cellular processes, including the regulation of the PI3K/AKT signaling pathway and DNA damage response.[11][12][13]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Promoters) KDM5B->H3K4me3 Demethylates H3K4me1_2 H3K4me1/2 H3K4me3->H3K4me1_2 Transcription Gene Transcription (e.g., PIK3CA) H3K4me3->Transcription Promotes PI3K PI3K Transcription->PI3K Regulates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Simplified KDM5B signaling pathway and this compound's point of inhibition.

Experimental Workflow for Assessing Cellular Potency

G cluster_assays Endpoint Assays start Start: Cell Culture treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 6 days) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability target_mod Target Modulation Assay (e.g., Western for H3K4me3) incubate->target_mod analyze Data Analysis (IC50 Calculation) viability->analyze target_mod->analyze

Caption: General experimental workflow for evaluating this compound cellular potency.

References

optimizing GSK467 dosage for cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of GSK467 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1).[1][2] KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription.[3] By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to changes in gene expression that can suppress cancer cell proliferation, spheroid formation, colony formation, invasion, and migration.[1]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is soluble in DMSO.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[2] Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).[1]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is cell-line dependent. Based on available data, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[1] For example, in human multiple myeloma tumor cells (MM.1S), antiproliferative effects were observed with an IC50 of >50 μM after 6 days of treatment.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - High final concentration of this compound.- High final concentration of DMSO.- Instability of the compound in aqueous solution over time.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.1%.- Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, sonication may aid dissolution.[1]
High variability in cell viability assay results - Uneven cell seeding.- Inconsistent drug treatment duration.- Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Standardize the incubation time with this compound across all experiments.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or medium.
No significant effect on cell viability - Cell line may be resistant to KDM5B inhibition.- Insufficient drug concentration or treatment duration.- Inactive compound.- Confirm KDM5B expression in your cell line via Western Blot or qPCR.- Perform a dose-response experiment with a wider concentration range and longer incubation times (e.g., up to 6 days).[1]- Verify the activity of your this compound stock by testing it on a sensitive cell line, if known, or by assessing its effect on the downstream target H3K4me3 via Western Blot.
Unexpected cytotoxicity at low concentrations - Off-target effects of the compound.- Perform target engagement experiments, such as a Western Blot for H3K4me3, to confirm that the observed cytotoxicity correlates with the inhibition of KDM5B.- Review literature for known off-target effects of this compound.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay
MM.1SMultiple Myeloma>506 daysCell Proliferation Assay
U2OSOsteosarcoma224 hoursH3K9Me3 Demethylation Inhibition

Note: This table will be updated as more data becomes available.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for KDM5B and H3K4me3

This protocol allows for the assessment of this compound target engagement by measuring the levels of KDM5B and the histone mark H3K4me3.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-KDM5B, anti-H3K4me3, anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control. An increase in the H3K4me3/Total H3 ratio in this compound-treated cells indicates target engagement.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

GSK467_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Effects This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Gene Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Metastasis Decreased Metastasis Gene_Expression->Metastasis

Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and altered gene expression, ultimately impacting cancer cell proliferation, apoptosis, and metastasis.

Dosage_Optimization_Workflow start Start: Select Cancer Cell Line dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response ic50 Determine IC50 Value dose_response->ic50 target_engagement Confirm Target Engagement (Western Blot for H3K4me3) ic50->target_engagement phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Migration) target_engagement->phenotypic_assay optimization Optimize Dosage and Treatment Duration phenotypic_assay->optimization end Optimized Protocol optimization->end

Caption: A streamlined workflow for optimizing this compound dosage in cancer cell line experiments.

Troubleshooting_Logic rect rect start Experiment Fails (e.g., No Effect) check_compound Is this compound Soluble? start->check_compound check_concentration Is Concentration and Duration Sufficient? check_compound->check_concentration Yes solubility_issue Troubleshoot Solubility: - Prepare fresh stock - Check DMSO quality - Use sonication check_compound->solubility_issue No check_target Is KDM5B Expressed? check_concentration->check_target Yes optimize_dose Optimize Dose/Time: - Increase concentration - Extend incubation time check_concentration->optimize_dose No check_activity Is H3K4me3 Level Increased? check_target->check_activity Yes change_cell_line Consider Different Cell Line check_target->change_cell_line No investigate_downstream Investigate Downstream Signaling Pathways check_activity->investigate_downstream No success Successful Experiment check_activity->success Yes

Caption: A logical decision tree for troubleshooting common issues encountered during this compound experiments.

References

GSK467 Proliferation Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK467 in proliferation assays. The information is tailored for scientists and drug development professionals to help ensure the successful application of this selective KDM5B inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable small molecule that selectively inhibits the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2][3][4] KDM5B is an epigenetic modifier that removes methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound leads to an increase in global H3K4 methylation, which in turn alters gene expression and can induce an anti-proliferative effect in cancer cells.[1][5]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for KDM5B. It exhibits 180-fold selectivity over the related histone demethylase KDM4C and shows no significant inhibitory activity against other Jumonji family members, including KDM6.[1][2][4]

Q3: What is the recommended concentration range and incubation time for this compound in a proliferation assay?

A3: Based on published data, a concentration range of 0-100 μM is a reasonable starting point for most cancer cell lines.[1][4][6] The incubation time can vary, but anti-proliferative effects have been observed after 6 days of continuous treatment.[1][4][6] It is important to note that the optimal concentration and duration of treatment will be cell line-dependent and should be determined empirically. For some targeted therapies, effects on proliferation may take several days to manifest.[7][8]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2][9] For example, a 10 mM stock solution can be prepared in DMSO.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] Stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to minimize freeze-thaw cycles.[1][4]

Quantitative Data Summary

ParameterValueReference
Target KDM5B (JARID1B/PLU1)[1][2][4]
Ki 10 nM[1][2][4]
IC50 (biochemical) 26 nM[1][4][5]
Selectivity 180-fold over KDM4C[1][2][4]
Cellular IC50 (MM.1S) >50 µM (6-day assay)[1][4][6]
Solubility in DMSO ~8 mg/mL (25.05 mM)[2]
Storage (Powder) -20°C for 3 years[4]
Storage (in DMSO) -20°C for 1 year; -80°C for 2 years[1][4]

Signaling Pathway Diagram

GSK467_Mechanism_of_Action cluster_0 Epigenetic Regulation of Gene Expression cluster_1 This compound Inhibition Active_Gene Active Gene Transcription Proliferation Cell Proliferation Active_Gene->Proliferation Promotes H3K4me3 H3K4me2/3 H3K4me3->Active_Gene H3K4 H3K4 H3K4me3->H3K4 Demethylation KDM5B KDM5B (Histone Demethylase) H3K4->H3K4me3 Methylation This compound This compound This compound->KDM5B Inhibits

Caption: Mechanism of action of this compound in inhibiting cell proliferation.

Experimental Protocols

Standard Proliferation Assay using MTT

This protocol describes a common method for assessing cell proliferation in response to this compound treatment.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cancer cell line and complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound in complete culture medium from your DMSO stock. Perform serial dilutions to create a range of 2X concentrations.

    • Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound working solutions or vehicle control. This will result in a final volume of 200 µL and the desired 1X drug concentration.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 6 days). Visually inspect the cells periodically.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Proliferation_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_Overnight Incubate Overnight Cell_Seeding->Incubate_Overnight Prepare_this compound Prepare this compound Dilutions Incubate_Overnight->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 6 days) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Plate Read Absorbance at 570 nm Solubilize->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard cell proliferation assay using this compound.

Troubleshooting Guide

Issue 1: No effect on proliferation observed.
Potential Cause Troubleshooting Step
This compound concentration is too low. Increase the concentration range of this compound. Some cell lines may be less sensitive.
Incubation time is too short. Extend the duration of the assay. Epigenetic inhibitors can take longer to exert their effects.[7][8]
Compound instability. Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution.
Cell line is resistant to KDM5B inhibition. Confirm KDM5B expression in your cell line. Consider using a positive control cell line known to be sensitive to KDM5B inhibition.
Incorrect assay method. Ensure the chosen proliferation assay is suitable for your cell line and experimental conditions. Consider a different assay (e.g., CellTiter-Glo, BrdU incorporation).
Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent formulation if possible.
Issue 2: High variability between replicate wells.
Potential Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps.
Edge effects. Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination. Check for signs of bacterial or fungal contamination.
Uneven drug distribution. Gently mix the plate after adding the drug solutions.
Issue 3: Unexpected increase in proliferation at low concentrations (Hormesis).
Potential Cause Troubleshooting Step
Off-target effects. While this compound is selective, off-target effects at certain concentrations cannot be entirely ruled out.[10][11][12] This is a known phenomenon with some small molecule inhibitors.
Cellular stress response. Low concentrations of an inhibitor can sometimes trigger a pro-survival or proliferative stress response in cells.
Experimental artifact. Carefully repeat the experiment with a narrower range of low concentrations to confirm the observation.

Troubleshooting Logic Diagram

Troubleshooting_this compound Start Proliferation Assay Issue No_Effect No Effect on Proliferation? Start->No_Effect High_Variability High Variability? Start->High_Variability Unexpected_Increase Unexpected Increase in Proliferation? Start->Unexpected_Increase No_Effect->High_Variability No Check_Concentration Increase Concentration and/or Incubation Time No_Effect->Check_Concentration Yes High_Variability->Unexpected_Increase No Check_Seeding Optimize Cell Seeding Protocol High_Variability->Check_Seeding Yes Investigate_Off_Target Consider Off-Target Effects Unexpected_Increase->Investigate_Off_Target Yes Check_Compound Check Compound Stability and Solubility Check_Concentration->Check_Compound Check_Cell_Line Confirm KDM5B Expression in Cell Line Check_Compound->Check_Cell_Line Check_Plate_Layout Address Edge Effects Check_Seeding->Check_Plate_Layout Check_Pipetting Review Pipetting Technique Check_Plate_Layout->Check_Pipetting Confirm_Hormesis Confirm with Narrower Concentration Range Investigate_Off_Target->Confirm_Hormesis

Caption: A decision tree for troubleshooting common issues in this compound proliferation assays.

References

Navigating GSK467: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing GSK467, a selective inhibitor of the histone demethylase KDM5B. Inconsistent results in experimental settings can be a significant impediment to progress. This resource offers troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible data.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low or no cellular activity observed Poor compound solubility or precipitation: this compound has limited solubility in aqueous solutions and can precipitate out of media, reducing its effective concentration.[1][2][3]- Prepare stock solutions in 100% DMSO. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]- For working solutions, dilute the DMSO stock in culture media. Ensure rapid mixing to avoid precipitation.- If precipitation occurs, sonication or gentle heating may help to redissolve the compound.[1]- Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies, as recommended by suppliers.[1][2]
Compound degradation: Improper storage can lead to the degradation of this compound, reducing its potency.- Store lyophilized powder at -20°C for up to 3 years.[4]- Store stock solutions in DMSO at -80°C for up to 1 year.[2]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Cell line specific effects: The anti-proliferative effects of this compound can be cell-type dependent. One study noted it "lacked cellular potency in the myeloma system".[5]- Verify the expression and activity of KDM5B in your specific cell line.- Titrate this compound across a wide concentration range to determine the optimal effective dose for your system.- Consider using a positive control compound known to be effective in your cell line to validate the experimental setup.
High variability between replicate experiments Inconsistent compound concentration: Issues with solubility and mixing can lead to variations in the final concentration of this compound in each well or flask.- After diluting the DMSO stock into media, vortex or pipette mix thoroughly immediately before adding to cells.- Visually inspect for any signs of precipitation before each use.
Inaccurate pipetting of viscous solutions: High-concentration stock solutions in DMSO can be viscous, leading to pipetting errors.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions.
Unexpected or off-target effects Non-specific activity: While this compound is a selective inhibitor of KDM5B, like many small molecules, it may have off-target effects at higher concentrations.[6][7]- Perform dose-response experiments to identify the lowest effective concentration.- Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls.- Consider validating key findings with a secondary, structurally distinct KDM5B inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to KDM5B inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable, selective inhibitor of KDM5B (also known as JARID1B or PLU1), which is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4).[1][2][3] By inhibiting KDM5B, this compound leads to an increase in the levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the lyophilized powder should be kept at -20°C.[4] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C.[2] It is recommended to use fresh stock solutions and avoid repeated freeze-thaw cycles to maintain the compound's integrity.[3]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at concentrations up to approximately 8 mg/mL (25.05 mM).[2] Its solubility in water and ethanol is very low.[3] For cell-based assays, it is typically dissolved in DMSO to make a high-concentration stock solution, which is then further diluted in aqueous culture medium.

Q4: How selective is this compound?

A4: this compound demonstrates high selectivity for KDM5B. It has been reported to have a Ki of 10 nM and an IC50 of 26 nM for KDM5B.[1][2] It shows approximately 180-fold selectivity over KDM4C and no significant inhibitory activity against KDM6 or other Jumonji family members.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the vial of lyophilized this compound to room temperature.

  • Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Cell-Based Assay Workflow
  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound by diluting the DMSO stock solution into pre-warmed cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound or vehicle control (media with the same percentage of DMSO).

  • Incubate the cells for the desired experimental duration.

  • Proceed with downstream analysis (e.g., cell viability assay, western blotting for histone marks, gene expression analysis).

Visualizing Key Processes

To further clarify the experimental considerations and mechanisms of action, the following diagrams are provided.

GSK467_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder Vortex Vortex/Sonicate This compound->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 10 mM Stock in DMSO Vortex->Stock Store Aliquot & Store at -80°C Stock->Store Dilute Dilute Stock Stock->Dilute Media Pre-warmed Culture Media Media->Dilute Final Final Working Solution (≤ 0.1% DMSO) Dilute->Final

Caption: Workflow for preparing this compound solutions.

GSK467_Mechanism_of_Action This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Transcription Target Gene Transcription H3K4me3->Gene_Transcription Promotes

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Verify Compound Solubility and Solution Preparation Start->Check_Solubility Yes Check_Storage Confirm Proper Storage and Handling Check_Solubility->Check_Storage Check_Dose Perform Dose-Response Curve Check_Storage->Check_Dose Check_Controls Validate with Positive/ Negative Controls Check_Dose->Check_Controls Consistent_Results Consistent Results Check_Controls->Consistent_Results

Caption: Logical troubleshooting flow for this compound experiments.

References

GSK467 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vivo efficacy of GSK467, a selective inhibitor of the histone demethylase KDM5B.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Compound Formulation and Administration

Question: I am not observing the expected anti-tumor effect in my mouse xenograft model after administering this compound. What are the most common initial troubleshooting steps?

Answer: Lack of an observable phenotype is a frequent challenge in preclinical animal studies.[3][4][5] The first step is to rule out issues with compound exposure. This involves verifying the formulation, administration route, and dose. Poor solubility is a common reason for low bioavailability of small molecule inhibitors.[6][7][8][9]

Key Troubleshooting Steps:

  • Verify Formulation: Ensure this compound is completely dissolved or uniformly suspended in a suitable, well-tolerated vehicle. Improper formulation can lead to poor absorption and low bioavailability.[7][10]

  • Confirm Dose and Route of Administration: Double-check your dosing calculations and administration technique (e.g., intraperitoneal, oral gavage).

  • Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will confirm if the drug is reaching the target tissue at sufficient concentrations.[11][12][13]

Question: What are the recommended vehicles for formulating this compound for in vivo use?

Answer: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Below are several recommended formulations that have been used for small molecule inhibitors. A pilot study to assess the tolerability of the chosen vehicle in your specific animal model is always recommended.

Formulation Vehicle Components Preparation Notes Primary Use Reference
PEG/Tween/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDissolve this compound in DMSO first. Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.Intraperitoneal (IP) Injection, Oral Gavage (PO)[1]
SBE-β-CD 10% DMSO, 90% (20% w/v SBE-β-CD in Saline)Dissolve this compound in DMSO, then add to the SBE-β-CD solution and mix well.Intraperitoneal (IP) Injection[1]
CMC-Na 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in waterPrepare a homogenous suspension. Useful for oral administration of compounds with lower solubility.Oral Gavage (PO)[2]
Corn Oil 5% DMSO, 95% Corn OilDissolve this compound in DMSO, then add to corn oil and mix thoroughly.Oral Gavage (PO)[2]
Category 2: Target Engagement and Pharmacodynamics

Question: How can I confirm that this compound is engaging its target, KDM5B, in the tumor tissue?

Answer: Confirming target engagement is a critical step to validate that a lack of efficacy is not due to the drug failing to interact with its intended target.[14][15] For this compound, which inhibits the demethylase activity of KDM5B, target engagement can be assessed by measuring the accumulation of its substrate, trimethylated histone H3 at lysine 4 (H3K4me3).[16]

Methods to Assess Target Engagement:

  • Western Blot: Analyze tumor lysates for a dose-dependent increase in global H3K4me3 levels. This is a direct and robust pharmacodynamic (PD) biomarker of KDM5B inhibition.

  • Immunohistochemistry (IHC): Stain tumor sections for H3K4me3 to visualize the increase in this mark within the tumor microenvironment and confirm drug distribution.

  • Cellular Thermal Shift Assay (CETSA): This method can directly measure the binding of this compound to KDM5B in tissues by assessing changes in the thermal stability of the KDM5B protein.[17][18]

This compound Mechanism of Action

G This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5B->H3K4me3 Demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes G Start No In Vivo Efficacy Observed Check_Formulation Is the formulation correct and the dose accurate? Start->Check_Formulation Check_PK Does the drug reach the tumor at sufficient levels? (PK Study) Check_Formulation->Check_PK Yes Fix_Formulation Optimize formulation, vehicle, and dose. Check_Formulation->Fix_Formulation No Check_PD Is there evidence of target engagement in the tumor? (e.g., increased H3K4me3) Check_PK->Check_PD Yes Fix_PK Adjust dose, schedule, or administration route. Check_PK->Fix_PK No Check_Model Is the animal model appropriate and validated for KDM5B dependency? Check_PD->Check_Model Yes Fix_PD Troubleshoot PK/PD disconnect. Consider drug resistance mechanisms. Check_PD->Fix_PD No Fix_Model Select a more appropriate model. Check_Model->Fix_Model No Success Efficacy Achieved Check_Model->Success Yes Fix_Formulation->Start Fix_PK->Start Fix_PD->Start Fix_Model->Start G cluster_preclinical Pre-treatment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model 1. Animal Model Implantation Random 2. Tumor Growth & Randomization Model->Random Formulate 3. This compound Formulation Random->Formulate Dose 4. Daily Dosing (Vehicle & this compound) Formulate->Dose Monitor 5. Monitor Tumor Volume & Body Weight Dose->Monitor Endpoint 6. Endpoint Reached (e.g., Tumor Size) Monitor->Endpoint Harvest 7. Harvest Tissues (Tumor, Plasma) Endpoint->Harvest Analysis 8. PK/PD & Efficacy Analysis Harvest->Analysis

References

GSK467 long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of GSK467, a selective KDM5B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: this compound powder is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1] For optimal long-term stability, storage at -20°C is recommended.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C, which ensures stability for up to 2 years.[2][3] For shorter-term storage, -20°C is suitable for up to 1 year.[2][3]

Q3: What is the best solvent to use for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is sparingly soluble in DMSO at a concentration of 1-10 mg/ml.[5] For cellular assays, it is crucial to use high-purity, anhydrous DMSO to minimize cytotoxicity and solubility issues.[4]

Q4: Can I sonicate this compound to aid dissolution?

A4: Yes, if you encounter difficulties in dissolving this compound, ultrasonication can be used to aid dissolution.[3] Gentle warming to no higher than 50°C can also be applied if necessary.

Q5: What is the mechanism of action of this compound?

A5: this compound is a cell-penetrant and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase.[3][6] It acts by binding to the 2-oxoglutarate (2-OG) binding pocket of KDM5B, thereby inhibiting its demethylase activity.[3] KDM5B is known to regulate gene expression and is implicated in various cellular processes, including cell proliferation and DNA damage repair.[1][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
  • Observation: A precipitate is visible in the cell culture wells after the addition of this compound.

  • Potential Causes & Solutions:

    • High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid both cytotoxicity and precipitation of the compound.[4]

      • Solution: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution into the medium.

    • Poor Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. Direct dilution of a highly concentrated DMSO stock into the medium can cause it to crash out of solution.

      • Solution: Perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of the cell culture medium.

    • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation.

      • Solution: Prepare the final dilution of this compound in serum-free medium before adding it to the cells. Allow a brief incubation period for the compound to interact with the cells before adding serum-containing medium if required for the experiment.

Issue 2: Loss of this compound Activity or Inconsistent Results
  • Observation: Reduced or no biological effect is observed at expected concentrations, or there is high variability between experiments.

  • Potential Causes & Solutions:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of this compound.

      • Solution: Always store stock solutions in small, single-use aliquots at -80°C.[2][3] When thawing an aliquot, allow it to come to room temperature slowly before opening to prevent condensation from entering the vial.

    • Inaccurate Pipetting of Small Volumes: Pipetting very small volumes of concentrated stock solutions can lead to inaccuracies in the final concentration.

      • Solution: Prepare an intermediate dilution of the this compound stock solution to allow for the pipetting of larger, more accurate volumes.

    • Cell Seeding Density: The effective concentration of the inhibitor can be influenced by the number of cells in the culture.

      • Solution: Optimize and maintain a consistent cell seeding density for all experiments to ensure reproducible results.

Data Presentation

Table 1: this compound Storage Recommendations

FormStorage TemperatureDuration of StabilitySource(s)
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (DMSO)-80°CUp to 2 years[2][3]
-20°CUp to 1 year[2][3]

Table 2: this compound Chemical and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₁₇H₁₃N₅O₂[5]
Molecular Weight319.3 g/mol [5]
CAS Number1628332-52-4[5]
Purity≥98%[5]
SolubilitySparingly soluble in DMSO (1-10 mg/ml)[5]
Kᵢ for KDM5B10 nM[3]
IC₅₀ for KDM5B26 nM[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Solvent Preparation: Use anhydrous, high-purity DMSO.

  • Dissolution:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Proliferation Assay (MTT Assay) using this compound
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from your stock solution. Remember to keep the final DMSO concentration consistent and low (e.g., <0.1%) across all wells, including the vehicle control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

KDM5B_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates H3K4me1_me2 H3K4me1/me2 (Inactive/Poised Chromatin) Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., BRCA1) KDM5B->Tumor_Suppressor_Genes Represses Transcription PI3K_p110a_Transcription PI3K (p110α) Transcription KDM5B->PI3K_p110a_Transcription Represses Transcription H3K4me3->Tumor_Suppressor_Genes Activates Transcription H3K4me3->PI3K_p110a_Transcription Activates Transcription PI3K PI3K PI3K_p110a_Transcription->PI3K Leads to AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes

Caption: KDM5B Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions of this compound in Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound (Incubate 48-72h) Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Add_MTT Add MTT Reagent (Incubate 3-4h) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for a Cell Proliferation (MTT) Assay.

References

GSK467 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK467, a potent and selective inhibitor of the histone demethylase KDM5B. Our goal is to help you navigate potential experimental challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3).[1][2][3] Its mechanism of action involves binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, thereby preventing its catalytic activity.[1] This inhibition leads to an increase in global H3K4me3 levels, which is a mark associated with active gene transcription.[4]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in cancer research to study the role of KDM5B in tumor growth and progression. Studies have shown that this compound can inhibit the proliferation of various cancer cells, including multiple myeloma and hepatocellular carcinoma, and can also inhibit spheroid formation, colony formation, invasion, and migration.[1][2] It is a valuable tool for investigating the downstream effects of KDM5B inhibition and for exploring potential therapeutic strategies targeting this enzyme.

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[3]

  • Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year.[2][3]

Q4: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors:

  • Batch-to-Batch Variability: Although not extensively documented for this compound, slight variations in the purity or isomeric composition between different batches of a chemical compound can affect its biological activity. It is crucial to perform quality control checks on each new batch.

  • Compound Stability: this compound may degrade over time, especially if not stored correctly. Ensure you are using a fresh stock solution or one that has been stored properly.

  • Cell Line Integrity: Variations in cell line passage number, cell health, and culture conditions can significantly impact drug sensitivity.

  • Experimental Protocol: Minor differences in experimental parameters such as cell seeding density, treatment duration, and the type of viability assay used can lead to different IC50 values.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results, such as fluctuating IC50 values or inconsistent effects on cell proliferation, follow this troubleshooting workflow.

G A Inconsistent Results Observed B Check this compound Stock Solution A->B Start Here C Verify Experimental Protocol B->C Stock OK E Perform Quality Control on this compound Batch B->E Suspect Degradation/ Contamination C->B Protocol Errors Found D Assess Cell Line Health & Consistency C->D Protocol Consistent D->C Cell Issues Found D->E Cells Healthy E->B QC Failed F Consider Off-Target Effects E->F QC Passed G Consult Technical Support F->G Still Unresolved

Figure 1: Troubleshooting workflow for inconsistent experimental results with this compound.

Issue 2: Reduced or No Activity of this compound

If this compound is showing lower than expected or no activity in your assays, consider the following:

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure that your final concentration in cell culture media does not lead to precipitation. The use of solvents like PEG300 and Tween-80 may be necessary for in vivo studies.[2] For cell culture, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.

  • Incorrect Concentration: Double-check your calculations for stock solution and working solution dilutions.

  • Degraded Compound: As mentioned, improper storage can lead to degradation. Use a fresh aliquot of your stock solution or a new vial of the compound.

  • Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to KDM5B inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueTargetAssay Conditions
Ki10 nMKDM5BCell-free enzymatic assay.[3]
IC5026 nMKDM5BCell-free enzymatic assay.[2]
IC50>50 µMMM.1S cells6-day cell proliferation assay.[1]
IC502 µMKDM4COverexpressed in U2OS cells.[5]
IC502.5 µMKDM5COverexpressed in U2OS cells.[5]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO~8 mg/mL (25.05 mM)Use fresh, anhydrous DMSO.[3]
Water<1 mg/mLPractically insoluble.[3]
Ethanol<1 mg/mLPractically insoluble.[3]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a this compound batch using High-Performance Liquid Chromatography (HPLC).

G A Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA) C Equilibrate HPLC System with Mobile Phase A->C B Prepare this compound Sample (e.g., 1 mg/mL in DMSO) D Inject Sample onto C18 Column B->D C->D E Run Gradient Elution D->E F Detect at Appropriate Wavelength (e.g., 220 nm) E->F G Analyze Chromatogram for Purity F->G

Figure 2: General workflow for HPLC analysis of this compound purity.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, each with 0.1% trifluoroacetic acid (TFA). The exact ratio and gradient will need to be optimized.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase C18 column.

  • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (e.g., around 220 nm).

  • Analysis: A pure sample should yield a single major peak. The presence of multiple peaks indicates impurities. The peak area can be used to quantify the purity.

Protocol 2: In Vitro KDM5B Demethylase Activity Assay

This is a representative protocol to assess the inhibitory activity of a this compound batch.

Methodology:

  • Reagents: Recombinant KDM5B enzyme, a histone H3 peptide substrate (e.g., H3K4me3), co-factors (Fe(II), α-ketoglutarate, ascorbate), and a detection system.

  • Reaction Setup: In a microplate, combine the KDM5B enzyme, substrate, and co-factors in a suitable assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Measure the demethylase activity. This can be done using various methods, such as those that detect the formaldehyde by-product or use specific antibodies to detect the demethylated product. Commercial kits are available for this purpose.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: Western Blot for H3K4me3 Levels

This protocol allows for the assessment of this compound's on-target effect in cells.

G A Treat Cells with this compound B Lyse Cells and Extract Histones A->B C Quantify Protein Concentration B->C D Separate Proteins by SDS-PAGE C->D E Transfer Proteins to a Membrane D->E F Block Membrane E->F G Incubate with Primary Antibodies (anti-H3K4me3 and anti-Total H3) F->G H Incubate with Secondary Antibodies G->H I Detect and Quantify Bands H->I

Figure 3: Workflow for Western blot analysis of H3K4me3 levels.

Methodology:

  • Cell Treatment: Treat your cell line of interest with this compound at various concentrations and for different durations. Include a vehicle control (DMSO).

  • Histone Extraction: Lyse the cells and perform an acid extraction to isolate the histone proteins.

  • SDS-PAGE and Transfer: Separate the extracted histones on a high-percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me3. Also, probe a parallel blot or strip with an antibody for total histone H3 as a loading control.

  • Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Analysis: An active batch of this compound should show a dose-dependent increase in the H3K4me3 signal relative to the total H3 signal.

Signaling Pathway

This compound, by inhibiting KDM5B, influences several downstream signaling pathways implicated in cancer.

G cluster_downstream Downstream Effects This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits H3K4me3 H3K4me3 ↑ KDM5B->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes PI3K_AKT PI3K/AKT Pathway (Modulated) Gene_Expression->PI3K_AKT TGFb TGF-β Signaling (Modulated) Gene_Expression->TGFb p53 p53 Pathway (Modulated) Gene_Expression->p53 Proliferation ↓ Proliferation PI3K_AKT->Proliferation Metastasis ↓ Metastasis TGFb->Metastasis Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle Cell_Cycle->Proliferation

Figure 4: Simplified signaling pathway affected by this compound.

By inhibiting KDM5B, this compound leads to an accumulation of H3K4me3 at gene promoters, altering the expression of genes involved in critical cellular processes. This can modulate signaling pathways such as the PI3K/AKT and TGF-β pathways, and influence the activity of tumor suppressors like p53, ultimately leading to reduced cell proliferation and metastasis.[6]

References

interpreting unexpected results with GSK467

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GSK467 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help interpret both expected and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, cell-permeable inhibitor of KDM5B (also known as JARID1B or PLU1).[1][2][3] KDM5B is a histone demethylase that specifically removes trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an increase in global H3K4me3 levels, thereby altering gene expression.

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated antiproliferative effects in human multiple myeloma (MM.1S) and hepatocellular carcinoma (HCC) cell lines.[1][3] It has also been used in U2OS cells to assess the inhibition of KDM4C, highlighting its selectivity.[1]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is sparingly soluble in water but has good solubility in DMSO.[3] For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years.[1][3]

Q4: I am not observing the expected antiproliferative effect of this compound in my cancer cell line. What could be the reason?

Several factors could contribute to a lack of efficacy. One key consideration is that this compound has been reported to lack cellular potency in some systems, such as certain myeloma cells, despite its high biochemical potency.[4] This could be due to poor cell permeability in your specific cell line, rapid metabolism of the compound, or the presence of drug efflux pumps. Additionally, the doubling time of your cell line and the duration of the experiment are critical; some effects may only be apparent after prolonged exposure.[5] Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.

Troubleshooting Guide: Interpreting Unexpected Results

Unexpected results are a common occurrence in research. This guide provides a structured approach to troubleshooting when your experiments with this compound do not proceed as anticipated.

Unexpected Result Potential Cause Recommended Action
No or low antiproliferative effect Lack of cellular potency: this compound has shown limited efficacy in some cell models.[4]- Increase incubation time and/or concentration.- Use a positive control KDM5B inhibitor with known cellular activity.- Verify target engagement with a Cellular Thermal Shift Assay (CETSA).
Compound precipitation: this compound has low aqueous solubility.- Ensure the final DMSO concentration in your cell culture media is not causing precipitation (typically ≤0.5%).- Visually inspect media for any signs of precipitation.
Cell line resistance: Your cell line may not be dependent on KDM5B for survival.- Confirm KDM5B expression in your cell line via Western blot or qPCR.- Consider using a cell line known to be sensitive to KDM5B inhibition.
High variability between replicates Inconsistent compound concentration: Issues with serial dilutions or compound stability.- Prepare fresh dilutions for each experiment.- Ensure thorough mixing at each dilution step.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Cell plating inconsistency: Uneven cell distribution in multi-well plates.- Ensure a single-cell suspension before plating.- Gently swirl the plate after seeding to ensure even distribution.
Increased cell death at low concentrations Off-target toxicity: The compound may be affecting other cellular targets essential for survival.- Perform a dose-response curve to determine the therapeutic window.- Compare the phenotype with that of a structurally different KDM5B inhibitor.- Consider proteome-wide off-target profiling techniques.[6]
No change in global H3K4me3 levels Insufficient incubation time or concentration: The compound may not have had enough time or concentration to elicit a detectable change.- Perform a time-course and dose-response experiment, analyzing H3K4me3 levels by Western blot at each point.
Antibody issues: The antibody used for Western blotting may be of poor quality.- Use a validated antibody for H3K4me3.- Include positive and negative controls for histone methylation.
Compensatory mechanisms: The cell may have redundant pathways to regulate histone methylation.- Investigate the expression of other KDM5 family members in your cell line.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This protocol is adapted for assessing the antiproliferative effects of this compound on adherent cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTS/MTT Assay:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well.

    • Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Histone Methylation

This protocol is designed to detect changes in global H3K4me3 levels following this compound treatment.

  • Cell Lysis and Histone Extraction:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentration and duration.

    • Harvest cells and wash with ice-cold PBS.

    • Perform histone extraction using an acid extraction protocol or a commercial kit.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Run the gel until adequate separation of low molecular weight proteins is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Normalize the H3K4me3 signal to a loading control such as total Histone H3.

Visualizations

KDM5B Signaling Pathway

KDM5B_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm to Nucleus Signaling This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Transcription) KDM5B->H3K4me3 Demethylates Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes PI3K_AKT_Pathway PI3K/AKT Pathway Components Gene_Expression->PI3K_AKT_Pathway Cell_Cycle_Regulators Cell Cycle Regulators Gene_Expression->Cell_Cycle_Regulators PI3K_AKT_Signal PI3K/AKT Signaling PI3K_AKT_Pathway->PI3K_AKT_Signal Regulates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Regulators->Cell_Cycle_Progression Controls caption KDM5B Signaling Pathway and Point of Inhibition by this compound

Caption: KDM5B signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound Check_Cells Assess Cell Health & KDM5B Expression Check_Compound->Check_Cells Compound OK Optimize_Assay Optimize Assay Parameters (Time, Concentration) Check_Cells->Optimize_Assay Cells OK Target_Engagement Confirm Target Engagement (CETSA) Optimize_Assay->Target_Engagement Assay Optimized Downstream_Analysis Analyze Downstream Effects (H3K4me3 levels, Gene Expression) Target_Engagement->Downstream_Analysis Target Engaged Off_Target_Investigation Consider Off-Target Effects Target_Engagement->Off_Target_Investigation No/Weak Engagement Conclusion Formulate Hypothesis for Unexpected Result Downstream_Analysis->Conclusion Off_Target_Investigation->Conclusion caption Logical workflow for troubleshooting unexpected experimental outcomes.

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: GSK467 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to GSK467, a selective inhibitor of the histone demethylase KDM5B, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable, selective inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1] It acts by binding to the 2-oxoglutarate (2-OG) binding pocket of the JmjC domain of KDM5B, thereby inhibiting its enzymatic activity.[1][2] KDM5B is a histone demethylase that specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), which are epigenetic marks generally associated with active gene transcription.[3][4] Inhibition of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels, altering gene expression and potentially leading to anti-proliferative effects in cancer cells.[3][5]

Q2: How do I determine if my cancer cell line is sensitive or resistant to this compound?

The sensitivity of a cancer cell line to this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[6][7] A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[6] You can determine the IC50 value for your cell line by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo assay) after treating the cells with a range of this compound concentrations for a specified period (e.g., 72 hours). The classification of a cell line as "sensitive" or "resistant" is often relative and should be compared to a panel of other cell lines or to a known sensitive cell line.

Q3: What are the typical IC50 values for this compound in cancer cell lines?

The reported IC50 values for this compound can vary depending on the cell line and the assay conditions. It is crucial to establish a baseline IC50 in your specific cell model. Below is a summary of some reported values.

Cell Line/TargetAssay TypeIC50 ValueReference
KDM5B (enzyme)Biochemical Assay26 nM[1]
U2OS (osteosarcoma)Cell-based Assay2 µM[8]
MM.1S (multiple myeloma)Cell Proliferation Assay>50 µM[8][9]

Q4: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of resistance to other targeted therapies, potential mechanisms could include:

  • Target Alteration: Mutations in the KDM5B gene that prevent this compound from binding to the enzyme.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of KDM5B inhibition.[10][11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[12][13]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.

If you observe a significant increase in the IC50 of this compound in your cell line over time, it may have developed acquired resistance. Here’s a guide to investigate the potential mechanisms.

Workflow to Investigate Target Alteration

start Resistant cell line observed sanger Sanger sequence KDM5B coding region start->sanger ngs Perform whole-exome or targeted sequencing start->ngs compare Compare sequence to parental cell line sanger->compare ngs->compare mutation Mutation identified in drug-binding pocket? compare->mutation functional Perform functional analysis of the mutation mutation->functional Yes no_mutation No mutation identified mutation->no_mutation No other Investigate other resistance mechanisms no_mutation->other

Caption: Workflow for investigating KDM5B target alteration.

Experimental Protocols:

  • Sanger Sequencing of KDM5B

    • Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines.

    • PCR Amplification: Design primers to amplify the coding exons of the KDM5B gene.

    • Sanger Sequencing: Sequence the PCR products and compare the sequences to identify any mutations in the resistant cell line.

KDM5B has been implicated in the regulation of several pro-survival signaling pathways, including the PI3K/AKT and E2F/RB pathways.[9][14] Upregulation of these or other pathways could bypass the need for KDM5B-mediated gene regulation.

Potential Bypass Signaling Pathway

This compound This compound KDM5B KDM5B This compound->KDM5B inhibits H3K4me3 H3K4me3 ↑ KDM5B->H3K4me3 demethylates TumorSuppressor Tumor Suppressor Genes ↑ H3K4me3->TumorSuppressor activates CellCycleArrest Cell Cycle Arrest / Apoptosis TumorSuppressor->CellCycleArrest Proliferation Cell Proliferation and Survival CellCycleArrest->Proliferation inhibits Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MEK/ERK) Bypass->Proliferation

Caption: Hypothesized bypass signaling in this compound resistance.

Experimental Protocols:

  • Western Blot Analysis:

    • Protein Extraction: Lyse parental and resistant cells treated with this compound.

    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with antibodies against key proteins in suspected bypass pathways (e.g., p-AKT, p-ERK, Cyclin D1).

    • Detection: Visualize protein bands to compare expression and phosphorylation levels.

  • RT-qPCR for Gene Expression:

    • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.[1]

    • qPCR: Perform quantitative PCR using primers for genes in potential bypass pathways.[15]

    • Analysis: Compare the relative gene expression levels between parental and resistant cells.

Overexpression of ABC transporters can reduce the intracellular concentration of this compound, leading to resistance.

Experimental Workflow to Assess Drug Efflux

start Resistant cell line rhodamine Perform Rhodamine 123 efflux assay start->rhodamine result Increased efflux in resistant cells? rhodamine->result inhibitor Test with ABC transporter inhibitors (e.g., Verapamil) result->inhibitor Yes western Western blot for ABC transporters (e.g., P-gp, BCRP) result->western Yes confirmation Inhibitor restores this compound sensitivity? inhibitor->confirmation

Caption: Workflow to investigate increased drug efflux.

Experimental Protocols:

  • Rhodamine 123 Efflux Assay:

    • Cell Loading: Incubate parental and resistant cells with the fluorescent substrate Rhodamine 123.[16]

    • Efflux Measurement: Measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.[17] Resistant cells with higher efflux activity will show a faster decrease in fluorescence.

    • Inhibitor Control: Include a condition with a known ABC transporter inhibitor (e.g., verapamil) to confirm that the efflux is mediated by these pumps.[16]

Issue 2: No significant change in global H3K4me3 levels after this compound treatment.

If you do not observe the expected increase in global H3K4 trimethylation upon this compound treatment, consider the following troubleshooting steps.

Troubleshooting Workflow

start No change in H3K4me3 drug_activity Confirm this compound activity and concentration start->drug_activity cell_permeability Assess cell permeability start->cell_permeability kdm5b_expression Check KDM5B expression levels start->kdm5b_expression assay_validation Validate histone extraction and Western blot protocol start->assay_validation

Caption: Troubleshooting lack of H3K4me3 change.

Experimental Protocols:

  • Western Blot for Histone Modifications:

    • Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction protocol.[13]

    • Electrophoresis and Transfer: Separate histones on an SDS-PAGE gel and transfer to a membrane.[13]

    • Antibody Incubation: Probe with a specific antibody for H3K4me3 and a control antibody (e.g., total Histone H3).

    • Quantification: Quantify the band intensities to determine the relative change in H3K4me3 levels.

  • Chromatin Immunoprecipitation (ChIP-seq):

    • Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes and shear the chromatin.[18][19]

    • Immunoprecipitation: Use an H3K4me3-specific antibody to immunoprecipitate chromatin fragments.[18]

    • DNA Purification and Sequencing: Purify the DNA and perform next-generation sequencing.[18]

    • Data Analysis: Analyze the sequencing data to identify genome-wide changes in H3K4me3 occupancy at specific gene promoters and enhancers.[3]

By systematically investigating these potential issues, researchers can better understand the underlying mechanisms of this compound action and potential resistance in their cancer models.

References

Validation & Comparative

A Head-to-Head Comparison of KDM5 Inhibitors: GSK467 vs. KDM5-C70

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the KDM5 family of histone demethylases: GSK467 and KDM5-C70. This analysis is supported by experimental data to inform inhibitor selection for basic research and preclinical studies.

Histone lysine demethylase 5 (KDM5) enzymes are critical regulators of chromatin structure and gene expression, primarily through the removal of methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active transcription. The dysregulation of KDM5 activity is implicated in various diseases, most notably cancer, making these enzymes attractive therapeutic targets. This guide focuses on a comparative analysis of this compound, a selective KDM5B inhibitor, and KDM5-C70, a pan-KDM5 inhibitor.

Performance and Specificity: A Quantitative Overview

This compound is characterized as a potent and selective inhibitor of KDM5B, also known as JARID1B or PLU1.[1][2][3] In contrast, KDM5-C70 is a cell-permeable prodrug of KDM5-C49 and acts as a pan-inhibitor of the KDM5 family.[4][5] The key quantitative distinctions in their biochemical and cellular activities are summarized below.

ParameterThis compoundKDM5-C70References
Target(s) KDM5BPan-KDM5 (KDM5A, KDM5B, KDM5C)[1],[4]
Ki 10 nM (for KDM5B)Not Reported[1],[3]
IC50 26 nM (for KDM5B)300 nM (KDM5A), 300 nM (KDM5B), 580 nM (KDM5C)[1],[3],[4]
Selectivity 180-fold selective for KDM5B over KDM4C; no measurable inhibition of KDM6 or other Jumonji family members.Selective for KDM5 family over KDM4 and KDM6 subfamilies.[1],[2],[6]
Cellular Permeability Cell-penetrantProdrug designed for cell permeability.[1],[5]
Reported Cellular Effects Antiproliferative effect in multiple myeloma and hepatocellular carcinoma cells.Antiproliferative effect in myeloma cells; induces genome-wide elevation of H3K4me3 levels.[1],[5]

A key study directly comparing the two inhibitors in MM.1S myeloma cells revealed that at a 50 μM concentration, KDM5-C70 treatment resulted in a significant increase in H3K4me3 levels at transcription start sites. In contrast, an analog of this compound (GSK467A) showed minimal changes in H3K4me3 levels under the same conditions, suggesting a difference in cellular potency or mechanism of action in this specific cell line.[5] Furthermore, another study noted that while KDM5-C70 was effective, this compound lacked cellular potency in a myeloma-based system.[7][8]

Key Signaling Pathways

KDM5 enzymes are integral to several signaling pathways that regulate cell proliferation, differentiation, and survival. The following diagrams illustrate the involvement of KDM5 in two critical pathways.

KDM5B_PI3K_AKT_Pathway KDM5B in the PI3K/AKT Signaling Pathway KDM5B KDM5B H3K4me3 H3K4me3 KDM5B->H3K4me3 demethylates PIK3CA_promoter PIK3CA Promoter H3K4me3->PIK3CA_promoter activates PIK3CA_transcription PIK3CA Transcription PIK3CA_promoter->PIK3CA_transcription p110a p110α (PI3K catalytic subunit) PIK3CA_transcription->p110a PIP2 PIP2 p110a->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activity AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Cell_Proliferation Cell Proliferation & Survival pAKT->Cell_Proliferation

KDM5B regulates the PI3K/AKT pathway by demethylating H3K4me3 at the PIK3CA promoter.

KDM5A_Rb_E2F_Pathway KDM5A in the Retinoblastoma (Rb) Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F represses KDM5A KDM5A Rb->KDM5A interacts with Cell_Cycle_Genes Cell Cycle Progression Genes E2F->Cell_Cycle_Genes activates transcription KDM5A->Cell_Cycle_Genes demethylates H3K4me3 at promoters Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Genes->Cell_Cycle_Progression

KDM5A interacts with the Rb/E2F complex to regulate cell cycle gene expression.

Experimental Protocols

To facilitate the replication and validation of findings related to this compound and KDM5-C70, detailed methodologies for key experiments are provided below.

In Vitro KDM5 Demethylase Activity Assay

This protocol is adapted from general procedures for measuring the activity of JmjC domain-containing histone demethylases.[9]

Workflow Diagram:

Demethylase_Assay_Workflow In Vitro KDM5 Demethylase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Enzyme, Substrate, Cofactors) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (this compound or KDM5-C70) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Demethylation Signal (e.g., Formaldehyde release, Antibody-based) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for determining the in vitro potency of KDM5 inhibitors.

Methodology:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, and 2 mM ascorbate.

  • Enzyme and Substrate: Use recombinant human KDM5B (or other KDM5 family members for KDM5-C70) and a biotinylated H3K4me3 peptide substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or KDM5-C70 in DMSO.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, KDM5 enzyme, and H3K4me3 peptide substrate. Add the diluted inhibitors or DMSO (vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Detection: The demethylase activity can be measured using various methods:

    • Formaldehyde Detection: Measure the formaldehyde produced as a byproduct of the demethylation reaction using a fluorescent or colorimetric assay kit.

    • Antibody-Based Detection (e.g., AlphaLISA or HTRF): Use an antibody specific to the demethylated product (H3K4me2) and a detection system based on proximity energy transfer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for H3K4me3 Levels

This protocol outlines the procedure for assessing changes in global H3K4me3 levels in cells treated with KDM5 inhibitors.[10][11][12][13]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S myeloma cells) and treat with various concentrations of this compound, KDM5-C70, or DMSO for the desired duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a Triton-based extraction buffer to isolate nuclei.

    • Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

    • Neutralize the acid extract and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C.

    • As a loading control, use a primary antibody against total Histone H3.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities for H3K4me3 and total H3. Normalize the H3K4me3 signal to the total H3 signal to determine the relative change in methylation levels.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of H3K4me3 levels at specific gene promoters following inhibitor treatment.[14][15][16][17]

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with this compound, KDM5-C70, or DMSO. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and nuclei to release chromatin.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight at 4°C with an antibody against H3K4me3 or a negative control IgG.

    • Capture the antibody-chromatin complexes with protein A/G agarose beads.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of target genes (e.g., PIK3CA) and a control locus.

    • Analyze the data using the percent input method or by calculating the fold enrichment relative to the IgG control.

Conclusion

This compound and KDM5-C70 are valuable tools for investigating the roles of KDM5 demethylases. This compound offers high selectivity for KDM5B, making it suitable for studies focused on the specific functions of this isoform. In contrast, KDM5-C70's pan-KDM5 activity is advantageous for interrogating the broader consequences of inhibiting the entire KDM5 family. The choice between these inhibitors should be guided by the specific research question, with careful consideration of their distinct selectivity profiles and reported differences in cellular potency. The experimental protocols provided herein offer a framework for researchers to further characterize and compare the effects of these and other KDM5 inhibitors.

References

A Head-to-Head Comparison of KDM5 Inhibitors: GSK467 versus CPI-455 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Jumonji C (JmjC) domain-containing histone lysine demethylase 5 (KDM5) family has emerged as a critical player in cancer biology, implicated in transcriptional regulation, the maintenance of drug-tolerant persister cells, and the development of therapeutic resistance. As such, the development of small molecule inhibitors targeting this family of enzymes is an area of intense research. This guide provides a detailed comparison of two prominent KDM5 inhibitors, GSK467 and CPI-455, summarizing their biochemical and cellular activities, and providing standardized protocols for their evaluation.

At a Glance: Key Differences

FeatureThis compoundCPI-455
Target Selective KDM5B (JARID1B) InhibitorPan-KDM5 Inhibitor
Potency (KDM5B) IC50: 26 nM[1][2]IC50: 3 nM[1]
Selectivity Highly selective for KDM5B over other KDM subfamilies (e.g., 180-fold vs. KDM4C)[3][4][5]Broadly inhibits KDM5A, KDM5B, and KDM5C; highly selective over other KDM families (e.g., >200-fold vs. KDM2, 3, 4, 6, 7)[6]
Cellular Activity Antiproliferative effects in multiple myeloma and hepatocellular carcinoma cellsReduces the population of drug-tolerant persister cancer cells[7][8]
In Vivo Utility Demonstrates efficacy in mouse models of hepatocellular carcinoma.Reported to have low bioavailability, limiting in vivo studies in some contexts[9]

Mechanism of Action: Targeting Histone Demethylation

Both this compound and CPI-455 function by inhibiting the enzymatic activity of KDM5 demethylases. These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, these small molecules lead to an accumulation of H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and subsequently gene expression. This can reactivate tumor suppressor genes and sensitize cancer cells to other therapies.

KDM5_Inhibitor_Mechanism cluster_nucleus Nucleus KDM5 KDM5 Enzyme H3K4me2 H3K4me2 (Inactive/Poised Chromatin) KDM5->H3K4me2 Demethylation H3K4me3 H3K4me3 (Active Chromatin) H3K4me3->KDM5 TSG_On Tumor Suppressor Gene (Expressed) H3K4me3->TSG_On Promotes TSG_Off Tumor Suppressor Gene (Repressed) H3K4me2->TSG_Off Associated with Inhibitor This compound / CPI-455 Inhibitor->KDM5 Inhibition Cancer Progression Cancer Progression TSG_Off->Cancer Progression Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest TSG_On->Apoptosis / Cell Cycle Arrest

Figure 1. Mechanism of action of KDM5 inhibitors.

Biochemical Potency and Selectivity

A critical differentiator between this compound and CPI-455 is their selectivity profile. This compound is a selective inhibitor of KDM5B, while CPI-455 is a pan-inhibitor of the KDM5 family. This difference in target engagement may have significant implications for their therapeutic window and off-target effects.

CompoundTargetIC50 / KiSelectivity Highlights
This compound KDM5BKi: 10 nM[3][5]180-fold selective over KDM4C; no measurable inhibition of KDM6 or other JmjC families.[3][5]
IC50: 26 nM[1][2]
CPI-455 KDM5AIC50: 10 nM[6]>200-fold selective for KDM5 family over KDM2, KDM3, KDM4, KDM6, and KDM7.[6]
KDM5BIC50: 3 nM[1]

Cellular Activity and Therapeutic Potential

The distinct target profiles of this compound and CPI-455 translate to different, albeit sometimes overlapping, cellular phenotypes.

This compound has demonstrated antiproliferative activity against multiple myeloma and hepatocellular carcinoma (HCC) cell lines. In HCC models, it has been shown to inhibit spheroid formation, colony formation, and cell migration.

CPI-455 has been particularly noted for its ability to reduce the number of drug-tolerant persister (DTP) cells, a subpopulation of cancer cells that can survive initial therapy and lead to relapse.[7][8] While potent against the isolated enzyme, its IC50 values in some breast cancer cell lines are in the micromolar range.[10]

CompoundCancer ModelObserved Effects
This compound Multiple MyelomaAntiproliferative (IC50 >50 µM in MM.1S cells)
Hepatocellular CarcinomaInhibition of spheroid formation, colony formation, invasion, and migration
CPI-455 Various cancer cell linesReduction in drug-tolerant persister cells
Luminal Breast Cancer (MCF-7, T-47D, EFM-19)Antiproliferative (IC50: 16.13 - 35.4 µM)[10]

Experimental Protocols

To facilitate the direct comparison of this compound, CPI-455, and other KDM5 inhibitors, standardized experimental protocols are essential. Below are general protocols for key assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and CPI-455 stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and CPI-455 in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound or CPI-455 A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2. General workflow for a cell viability (MTT) assay.

Global H3K4me3 Quantification (ELISA)

This assay quantifies the overall levels of H3K4 trimethylation in cells following inhibitor treatment.

Materials:

  • Cells treated with this compound, CPI-455, or vehicle control

  • Histone extraction buffer

  • H3K4me3 ELISA kit (commercially available kits provide antibodies and reagents)[12][13][14][15]

Procedure:

  • Culture and treat cells with the inhibitors for the desired time.

  • Harvest the cells and perform histone extraction according to the manufacturer's protocol or standard laboratory procedures.

  • Quantify the protein concentration of the histone extracts.

  • Perform the H3K4me3 ELISA according to the kit manufacturer's instructions. This typically involves:

    • Binding of histone extracts to an antibody-coated plate.

    • Incubation with a detection antibody specific for H3K4me3.

    • Addition of a secondary HRP-conjugated antibody.

    • Addition of a substrate and subsequent color development.

  • Measure the absorbance using a microplate reader.

  • Calculate the relative or absolute amount of H3K4me3 based on the provided standards.

Resistance Mechanisms

The development of resistance to targeted therapies is a significant clinical challenge. For KDM5 inhibitors, several potential resistance mechanisms have been proposed, including:

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of KDM5 inhibition.[16]

  • Alterations in the tumor microenvironment: The surrounding stroma and immune cells can influence the response to epigenetic therapies.[16]

  • Drug efflux pumps: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.[16]

  • Secondary mutations in the KDM5 enzymes: While not yet widely reported, mutations in the drug-binding pocket could confer resistance.

Understanding these mechanisms is crucial for developing combination therapies to overcome resistance.

Clinical Development

As of the latest available information, neither this compound nor CPI-455 have entered clinical trials. However, the broader class of KDM5 inhibitors is an active area of drug development, with some candidates progressing into early-phase clinical studies.[17][18] The preclinical data for this compound and CPI-455 provide a strong rationale for the continued investigation of KDM5-targeted therapies in oncology.

Summary and Future Directions

This compound and CPI-455 represent two distinct approaches to targeting the KDM5 family of histone demethylases. This compound offers high selectivity for KDM5B, which may translate to a more favorable safety profile. In contrast, the pan-KDM5 activity of CPI-455 may provide a broader efficacy against tumors dependent on multiple KDM5 family members and could be particularly effective in eliminating drug-tolerant persister cells.

  • Direct comparative in vitro and in vivo studies: Evaluating both compounds in the same cancer models will provide a clearer picture of their relative efficacy and potential therapeutic applications.

  • Comprehensive selectivity profiling: A broader understanding of the off-target effects of both inhibitors is necessary.

  • Investigation of resistance mechanisms: Elucidating how cancer cells evade the effects of these specific inhibitors will inform the design of more robust therapeutic strategies.

The continued exploration of these and other KDM5 inhibitors holds significant promise for the future of cancer therapy.

References

GSK467 vs. Pan-KDM Inhibitors: A Comparative Guide to Selectivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible nature of histone methylation, controlled by histone methyltransferases and lysine demethylases (KDMs), plays a pivotal role in regulating gene expression. The dysregulation of KDMs is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. Small molecule inhibitors of KDMs are therefore valuable tools for both basic research and drug development.

This guide provides a comparative analysis of GSK467, a selective KDM5B inhibitor, and two widely used pan-KDM inhibitors, JIB-04 and 2,4-PDCA. We present a quantitative comparison of their inhibitory activities, detailed experimental methodologies for assessing their performance, and visual representations of their distinct inhibition profiles.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, JIB-04, and 2,4-PDCA against a panel of KDM subfamilies. This data facilitates a direct comparison of their potency and selectivity.

KDM SubfamilyTargetThis compound IC50 (nM)JIB-04 IC50 (nM)2,4-PDCA IC50 (nM)
KDM4 KDM4A (JMJD2A)-445[1][2]-
KDM4B (JMJD2B)-435[1][2]-
KDM4C (JMJD2C)4,680[3][4]1,100[1][2]-
KDM4D (JMJD2D)-290-320[1]-
KDM4E (JMJD2E)-340[1][2]~290[5]
KDM5 KDM5A (JARID1A)-230[1][2]-
KDM5B (JARID1B/PLU1)26[3][6]--
KDM5C---
KDM5D---
KDM6 KDM6B (JMJD3)No measurable inhibition[3][4]855[1][2]-
Other JMJD5--~500[5]

Experimental Protocols: Assessing KDM Inhibition

The determination of IC50 values for KDM inhibitors is typically performed using in vitro biochemical assays. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). Below is a detailed protocol for a representative AlphaLISA assay.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol for KDM Activity

This protocol is a generalized example for determining the activity of a KDM enzyme and the inhibitory effect of a compound. Specific conditions such as enzyme and substrate concentrations may need optimization for different KDM family members.

Materials:

  • Recombinant KDM enzyme (e.g., KDM4C, KDM5B)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3)

  • AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)

  • 2-oxoglutarate (2-OG)

  • Inhibitor compound (e.g., this compound, JIB-04, 2,4-PDCA)

  • 384-well white opaque assay plates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the KDM enzyme to the desired concentration in Assay Buffer.

    • Prepare a substrate mix containing the biotinylated histone peptide and 2-OG in Assay Buffer.

  • Reaction Initiation:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the diluted KDM enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the demethylation reaction by adding 5 µL of the substrate mix to each well.

  • Reaction Incubation:

    • Seal the plate and incubate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Prepare a detection mix containing the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in the appropriate AlphaLISA buffer.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Selectivity: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the conceptual difference between a selective inhibitor like this compound and pan-KDM inhibitors.

cluster_0 KDM Subfamilies cluster_1 Inhibitors KDM4 KDM4 KDM5 KDM5 KDM6 KDM6 This compound This compound This compound->KDM5 Specific Inhibition

Caption: Selective inhibition of the KDM5 subfamily by this compound.

cluster_0 KDM Subfamilies cluster_1 Inhibitors KDM4 KDM4 KDM5 KDM5 KDM6 KDM6 Pan_Inhibitor Pan-KDM Inhibitors (e.g., JIB-04, 2,4-PDCA) Pan_Inhibitor->KDM4 Pan_Inhibitor->KDM5 Pan_Inhibitor->KDM6 Broad Inhibition

Caption: Broad-spectrum inhibition of multiple KDM subfamilies by pan-KDM inhibitors.

Conclusion

This compound demonstrates high selectivity for the KDM5B subfamily, offering a valuable tool for specifically probing the function of this enzyme. In contrast, pan-KDM inhibitors like JIB-04 and 2,4-PDCA exhibit broader activity across multiple KDM subfamilies. The choice between a selective and a pan-inhibitor depends on the specific research question. For elucidating the role of a particular KDM enzyme, a selective inhibitor like this compound is indispensable. Conversely, for studies aiming to understand the broader consequences of KDM inhibition or for certain therapeutic strategies, pan-KDM inhibitors may be more appropriate. The provided data and protocols serve as a foundational resource for researchers to make informed decisions in the selection and application of these critical research tools.

References

JIB-04 vs. GSK467: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Pan-Jumonji Inhibitor and a Selective KDM5B Inhibitor for Applications in Drug Discovery and Development

This guide provides a comprehensive comparison of two prominent epigenetic modulators: JIB-04, a pan-selective inhibitor of Jumonji domain-containing histone demethylases (JHDMs), and GSK467, a selective inhibitor of Lysine Demethylase 5B (KDM5B). This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms, cellular effects, and potential applications of these two compounds.

It is important to clarify a potential point of confusion: this compound is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), not a KAT6A inhibitor. This guide will focus on the comparison between the pan-Jumonji inhibitor JIB-04 and the selective KDM5B inhibitor this compound. A brief overview of KAT6A inhibitors is provided in a separate section to address potential interest in this target class.

At a Glance: JIB-04 vs. This compound

FeatureJIB-04This compound
Target Class Pan-Jumonji Histone Demethylase (JHDM) InhibitorSelective KDM5B (JARID1B) Inhibitor
Primary Mechanism Broadly inhibits multiple JHDM family members, leading to global changes in histone methylation.Specifically inhibits the H3K4me2/3 demethylase activity of KDM5B.
Key Cellular Effects Induces cell cycle arrest, apoptosis, and autophagy; inhibits cancer stem-like cell properties.[1][2]Inhibits cell proliferation and induces apoptosis.[3]
Signaling Pathway Modulation Affects multiple pathways including AKT and mTOR.[1][4][5]Primarily impacts pathways downstream of KDM5B, including the miR-140-3p/BCL2 axis.[3]
Selectivity Profile Pan-selective across various JHDM subfamilies.High selectivity for KDM5B over other KDMs.[3][6]

Mechanism of Action and Target Selectivity

JIB-04 and this compound differ fundamentally in their target selectivity, which dictates their downstream biological effects.

JIB-04: The Pan-Jumonji Inhibitor

JIB-04 acts as a broad-spectrum inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[7] It does not act as a competitive inhibitor of α-ketoglutarate, a key cofactor for JHDM activity, but rather disrupts the binding of O2 within the enzyme's active site.[8] This broad activity leads to an increase in the methylation levels of various histone lysine residues, including H3K4, H3K9, and H3K36, thereby altering gene expression on a global scale.[4]

This compound: The Selective KDM5B Inhibitor

In contrast, this compound is a potent and selective inhibitor of KDM5B, a member of the KDM5 family of H3K4me2/3 demethylases.[3][6] Its high selectivity allows for the specific interrogation of KDM5B's role in cellular processes, minimizing the confounding effects of inhibiting other JHDMs.[6] This specificity makes this compound a valuable tool for target validation and for studying the precise functions of KDM5B.

Inhibitory Potency

The following table summarizes the reported inhibitory concentrations for both compounds against their respective targets.

CompoundTargetIC50 / KiReference
JIB-04 JARID1A (KDM5A)230 nM[9]
JMJD2A (KDM4A)445 nM[9]
JMJD2B (KDM4B)435 nM[9]
JMJD2C (KDM4C)1100 nM[9]
JMJD2D (KDM4D)290 nM[9]
JMJD2E (KDM4E)340 nM[9]
JMJD3 (KDM6B)855 nM[9]
This compound KDM5B (JARID1B)IC50 = 26 nM, Ki = 10 nM[3][6][10]

Cellular and In Vivo Effects: A Comparative Analysis

The differing target profiles of JIB-04 and this compound translate into distinct cellular and physiological outcomes.

Cell Proliferation, Apoptosis, and Cell Cycle

Both JIB-04 and this compound have been shown to inhibit the proliferation of various cancer cell lines.

  • JIB-04 induces G1/S or G2/M phase cell cycle arrest and triggers apoptosis in a variety of cancer cells, including hepatocellular carcinoma and Ewing sarcoma.[1][4][11] It has also been shown to inhibit the properties of cancer stem-like cells.[1]

  • This compound has been demonstrated to inhibit the proliferation of human multiple myeloma and hepatocellular carcinoma cells.[10] Knockdown of its target, KDM5B, has been shown to induce apoptosis and cell cycle arrest.[3]

Signaling Pathway Modulation

The broad activity of JIB-04 results in the modulation of multiple signaling pathways, while the effects of this compound are more targeted.

JIB-04 and Key Signaling Pathways

JIB04_Pathway JIB04 JIB-04 JHDMs Pan-Jumonji Histone Demethylases (JHDMs) JIB04->JHDMs inhibition Histone_Methylation Increased Histone Methylation (H3K4, H3K9, etc.) JHDMs->Histone_Methylation leads to Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression AKT_Pathway AKT Pathway Gene_Expression->AKT_Pathway downregulates mTOR_Pathway mTOR Pathway Gene_Expression->mTOR_Pathway modulates Cell_Cycle_Arrest Cell Cycle Arrest AKT_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis AKT_Pathway->Apoptosis mTOR_Pathway->Apoptosis

Caption: JIB-04 inhibits multiple JHDMs, leading to altered gene expression and modulation of key signaling pathways like AKT and mTOR, resulting in cell cycle arrest and apoptosis.

This compound and KDM5B-Mediated Signaling

GSK467_Pathway This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B inhibition H3K4me3 Increased H3K4me3 KDM5B->H3K4me3 leads to miR140_3p miR-140-3p H3K4me3->miR140_3p upregulates BCL2 BCL2 miR140_3p->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis promotes

Caption: this compound selectively inhibits KDM5B, leading to increased H3K4me3, upregulation of miR-140-3p, subsequent downregulation of the anti-apoptotic protein BCL2, and induction of apoptosis.

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

  • JIB-04 has been shown to reduce tumor growth in mouse xenograft models of lung and Ewing sarcoma cancer and prolong survival in a breast cancer model.[11][12]

  • This compound has been shown to inhibit the proliferation and growth of hepatocellular carcinoma tumor cells in female BALB/c nude mice.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Cell Viability Assay (MTS-based)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with JIB-04 or this compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTS Add MTS reagent Incubate2->Add_MTS Incubate3 Incubate (1-4h) Add_MTS->Incubate3 Read Read absorbance Incubate3->Read

Caption: A general workflow for assessing cell viability upon treatment with inhibitors.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • JIB-04 or this compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of JIB-04 or this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (e.g., DMSO-containing medium).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • 6-well cell culture plates

  • JIB-04 or this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of JIB-04, this compound, or vehicle control for the specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Histone Demethylase Activity Assay (In Vitro)

This is a general protocol for an in vitro assay; specific conditions will vary depending on the enzyme and substrate.

Materials:

  • Recombinant JHDM enzyme (e.g., KDM5B for this compound, or a panel for JIB-04)

  • Histone peptide substrate (e.g., H3K4me3 peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM ascorbic acid)

  • JIB-04 or this compound

  • Detection reagents (e.g., formaldehyde detection kit or antibody-based detection like AlphaLISA or TR-FRET)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the histone peptide substrate.

  • Add varying concentrations of JIB-04, this compound, or a vehicle control.

  • Initiate the reaction by adding the recombinant JHDM enzyme.

  • Incubate at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the product of the demethylation reaction. This can be the demethylated peptide (e.g., using a specific antibody) or a byproduct like formaldehyde.

  • Calculate the percent inhibition relative to the vehicle control.

A Note on KAT6A Inhibitors

While this compound is not a KAT6A inhibitor, there is significant interest in targeting this lysine acetyltransferase in oncology. Several potent and selective KAT6A inhibitors have been developed, including:

  • WM-1119: A highly potent and selective KAT6A inhibitor that induces cell cycle arrest and senescence.[1][2] It has shown efficacy in preclinical models of lymphoma.[2]

  • CTx-648 (PF-9363): A first-in-class, orally bioavailable KAT6A/KAT6B inhibitor with demonstrated anti-tumor activity in breast cancer models.[13][14]

These compounds represent a distinct class of epigenetic modulators from JIB-04 and this compound and are valuable tools for investigating the therapeutic potential of KAT6A inhibition.

Conclusion

JIB-04 and this compound are powerful chemical probes for studying the roles of histone demethylases in health and disease. The choice between these two inhibitors will depend on the specific research question:

  • JIB-04 is well-suited for studies aiming to understand the broad consequences of inhibiting multiple JHDMs or for inducing a more pronounced and widespread epigenetic reprogramming.

  • This compound is the preferred tool for dissecting the specific functions of KDM5B and for target validation studies where high selectivity is paramount.

By understanding the distinct properties of these inhibitors, researchers can make informed decisions to advance our knowledge of epigenetic regulation and develop novel therapeutic strategies.

References

GSK467: A Comparative Guide to its Specificity as a Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone demethylase inhibitor GSK467 with other notable inhibitors, focusing on its specificity and performance based on available experimental data.

Introduction to this compound

This compound is a potent and selective, cell-penetrant inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), a mark associated with transcriptional activation. Due to the role of KDM5B in various cancers, inhibitors like this compound are valuable tools for research and potential therapeutic development.[3]

Comparative Specificity of this compound

The following table summarizes the inhibitory activity of this compound and other well-characterized histone demethylase inhibitors against a panel of lysine demethylases. This data highlights the high selectivity of this compound for its primary target, KDM5B.

Compound Primary Target(s) KDM5B IC50 (nM) Selectivity Profile (IC50 in nM)
This compound KDM5B 26 KDM4C: ~4,680 (>180-fold selective)[1][2] KDM6A/B: No measurable inhibition[1][2] Other JmjC family members: No measurable inhibition[1][2]
CPI-455Pan-KDM5NDKDM5A: 10[4][5] >200-fold selective over KDM2, KDM3, KDM4, KDM6, and KDM7 families[4]
KDM5-C70Pan-KDM5300KDM5A: 300[6][7][8] KDM5C: 580[6][7][8]
GSK-J1KDM6A/B950KDM6B (JMJD3): 60[9][10] KDM6A (UTX): 60[10] KDM5C: 1,760[10]

ND: Not Disclosed in the reviewed literature.

Signaling Pathway of KDM5B Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of histone methylation.

KDM5B_Inhibition Mechanism of this compound Action cluster_0 Histone H3 Tail cluster_1 Enzymatic Reaction H3K4me3 H3K4me3 (Active Chromatin) KDM5B KDM5B (JARID1B) H3K4me3->KDM5B Substrate H3K4me2 H3K4me2/me1 KDM5B->H3K4me2 Demethylation This compound This compound This compound->KDM5B Inhibition

Caption: this compound selectively inhibits the demethylase activity of KDM5B, leading to the maintenance of H3K4me3 marks and active chromatin states.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the likely protocols used to determine the inhibitory activity of the compared compounds.

Biochemical Assay for Histone Demethylase Activity (General Protocol)

A common method for determining the IC50 of histone demethylase inhibitors is a biochemical assay using purified enzymes and a specific substrate. The AlphaScreen® and HTRF® (Homogeneous Time-Resolved Fluorescence) assays are frequently employed for this purpose.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific histone demethylase by 50%.

Materials:

  • Purified recombinant histone demethylase (e.g., KDM5B, KDM4C, etc.)

  • Biotinylated histone peptide substrate (e.g., H3K4me3 peptide)

  • AlphaScreen® Donor and Acceptor beads or HTRF® donor and acceptor fluorophores

  • Antibody specific for the demethylated product (e.g., anti-H3K4me2)

  • Assay buffer (typically contains HEPES, BSA, and other stabilizing agents)

  • Inhibitor compound (e.g., this compound) serially diluted in DMSO

  • Microplates (e.g., 384-well ProxiPlate)

Procedure (based on AlphaScreen® technology):

  • Enzyme Reaction:

    • Add assay buffer, purified histone demethylase enzyme, and the biotinylated histone peptide substrate to the wells of a microplate.

    • Add the inhibitor compound at various concentrations (typically a 10-point dilution series) or DMSO as a vehicle control.

    • Incubate the reaction mixture at room temperature for a specific period (e.g., 30-60 minutes) to allow for the demethylation reaction to occur.

  • Detection:

    • Stop the enzymatic reaction by adding a solution containing EDTA and the AlphaScreen® Acceptor beads conjugated to the antibody that recognizes the demethylated product.

    • Add AlphaScreen® Donor beads, which are coated with streptavidin and will bind to the biotinylated histone peptide.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 60 minutes) to allow for bead association.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-capable plate reader. When the donor and acceptor beads are in close proximity (i.e., when the substrate is demethylated and bound by the antibody), a chemiluminescent signal is generated upon excitation.

  • Data Analysis:

    • The signal is inversely proportional to the activity of the inhibitor.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates a typical workflow for determining the IC50 of a histone demethylase inhibitor.

IC50_Workflow Inhibitor IC50 Determination Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Reaction Plate (Serial dilutions of inhibitor) A->B C 3. Enzymatic Reaction (Incubate at RT) B->C D 4. Stop Reaction & Add Detection Reagents C->D E 5. Signal Detection (e.g., AlphaScreen Reader) D->E F 6. Data Analysis (Dose-response curve & IC50 calculation) E->F

Caption: A generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a histone demethylase inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of KDM5B. Its remarkable selectivity against other histone demethylase subfamilies, particularly KDM4C and KDM6, makes it a valuable chemical probe for elucidating the specific biological roles of KDM5B. In comparison to pan-KDM5 inhibitors like CPI-455 and KDM5-C70, this compound offers a more targeted approach for studying the consequences of KDM5B inhibition. Furthermore, its distinct selectivity profile compared to inhibitors of other KDM families, such as the KDM6 inhibitor GSK-J1, underscores its utility in dissecting the intricate network of histone methylation regulation. Researchers utilizing this compound can have a high degree of confidence that the observed effects are primarily due to the inhibition of KDM5B.

References

GSK467 vs. Standard Chemotherapy: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of GSK467, a selective inhibitor of the histone demethylase KDM5B, against standard chemotherapy agents in hepatocellular carcinoma (HCC) and multiple myeloma (MM) cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of the cytotoxic potential and mechanisms of action.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that these values are derived from different studies and direct side-by-side comparisons in the same experiment are limited.

Multiple Myeloma
Cell LineCompoundIC50Exposure TimeAssay
MM.1S This compound >50 µM 6 days Not Specified [1]
MM.1SBortezomib15.2 nM24 hoursNot Specified[2]
MM.1SDoxorubicin45 nM48 hoursMTT Assay[3]
RPMI-8226Melphalan8.9 µM48 hoursResazurin Assay[4]
Hepatocellular Carcinoma

While specific IC50 values for this compound in HCC cell lines were not identified in the reviewed literature, studies indicate that this compound inhibits spheroid formation, colony formation, invasion, and migration of HCC cells[1]. Furthermore, the knockdown of its target, KDM5B, has been shown to inhibit the proliferation of HCC cells[2][5].

Below are the reported IC50 values for standard chemotherapy agents in various HCC cell lines for comparative context.

Cell LineCompoundIC50Exposure TimeAssay
HepG2 Sorafenib~6 µM48 hoursMTT Assay[1]
Doxorubicin1.1 µMNot SpecifiedTotal Protein Assay[6]
Huh-7 Sorafenib~6 µM48 hoursMTT Assay[1]
Doxorubicin>20 µM24 hoursMTT Assay[7]

Experimental Protocols

Cell Viability Assays

1. MTT Assay (for Doxorubicin in MM.1S cells) [3]

  • Cell Seeding: MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Drug Treatment: Cells were treated with various concentrations of doxorubicin for 48 hours.

  • Assay Procedure: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability.

2. Resazurin Viability Assay (for Melphalan in RPMI-8226 cells) [4]

  • Cell Seeding: RPMI-8226 cells were seeded in 96-well plates at a density of 1.5 x 10^4 cells/well.

  • Drug Treatment: Cells were incubated with various concentrations of melphalan at 37°C for 48 hours.

  • Assay Procedure: After incubation, a resazurin solution (final concentration 10 µg/ml) was added to each well, and the plates were incubated for 90 minutes. Fluorescence was measured at an excitation of ~530 nm and an emission of ~590 nm.

3. Total Protein Assay (for Sorafenib and Doxorubicin in HepG2 cells) [6]

  • Cell Seeding: HepG2 cells were incubated with different drug concentrations.

  • Assay Procedure: The half-maximal inhibitory concentration (IC50) values were determined by a total cell protein assay.

General Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing cytotoxicity. Specific parameters should be optimized for each cell line and compound.

G General Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment cell_culture Culture cells to logarithmic growth phase cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding drug_add Add drug dilutions to wells drug_prep Prepare serial dilutions of this compound or chemotherapy drug_prep->drug_add incubation Incubate for a defined period (e.g., 24, 48, 72h) drug_add->incubation viability_assay Perform viability assay (e.g., MTT, SRB, Resazurin) readout Measure absorbance or fluorescence viability_assay->readout analysis Calculate IC50 values readout->analysis

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Signaling Pathways

This compound Mechanism of Action

This compound is a selective inhibitor of KDM5B, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4). The inhibition of KDM5B leads to an increase in the trimethylation of H3K4 (H3K4me3), a mark associated with active gene transcription. This epigenetic modification can lead to the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.

G This compound This compound KDM5B KDM5B (Histone Demethylase) This compound->KDM5B inhibition H3K4me3 H3K4me3 (Active Transcription Mark) KDM5B->H3K4me3 demethylation TumorSuppressors Tumor Suppressor Genes (e.g., p15, p27, HEXIM1) H3K4me3->TumorSuppressors upregulation Proliferation Cell Proliferation & Survival TumorSuppressors->Proliferation inhibition

Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and tumor suppressor gene expression.

Downstream Effects of KDM5B Inhibition in Cancer

The inhibition of KDM5B by this compound can impact multiple downstream signaling pathways implicated in cancer progression. In hepatocellular carcinoma, KDM5B inhibition has been shown to upregulate miR-448, which in turn targets and inhibits the YTHDF3/ITGA6 axis, leading to reduced self-renewal of cancer cells[3]. In a broader context, KDM5B has been linked to the regulation of the E2F/RB1 and PI3K/AKT pathways, both critical for cell cycle progression and survival.

G cluster_hcc Hepatocellular Carcinoma cluster_general General Cancer Pathways KDM5B_hcc KDM5B Inhibition (by this compound) miR448 miR-448 KDM5B_hcc->miR448 upregulates YTHDF3_ITGA6 YTHDF3 / ITGA6 Axis miR448->YTHDF3_ITGA6 inhibits HCC_renewal Cancer Cell Self-Renewal YTHDF3_ITGA6->HCC_renewal promotes KDM5B_gen KDM5B Inhibition (by this compound) p53 p53 KDM5B_gen->p53 upregulates E2F_RB1 E2F/RB1 Pathway KDM5B_gen->E2F_RB1 regulates PI3K_AKT PI3K/AKT Pathway KDM5B_gen->PI3K_AKT regulates CellCycle Cell Cycle Progression E2F_RB1->CellCycle PI3K_AKT->CellCycle

Caption: Downstream signaling pathways affected by KDM5B inhibition in cancer.

References

A Comparative Guide to GSK467 in Combination with Other Epigenetic Drugs: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential of GSK467, a selective inhibitor of the histone demethylase KDM5B, in combination with other epigenetic drugs. While direct experimental data on this compound combination therapies is limited in publicly available literature, this document extrapolates from established principles of epigenetic drug synergy to offer a forward-looking perspective for researchers. We present a rationale for potential combinations, hypothetical experimental workflows, and the underlying molecular pathways.

Understanding this compound: A Selective KDM5B Inhibitor

This compound is a potent and cell-permeable small molecule that selectively inhibits the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2] KDM5B is an "eraser" of epigenetic marks, specifically targeting the demethylation of histone H3 lysine 4 (H3K4me2/3). The methylation of H3K4 is a key transcriptional activation mark. By inhibiting KDM5B, this compound leads to an increase in global H3K4 methylation, which can reactivate the expression of silenced tumor suppressor genes.

Key Characteristics of this compound:

ParameterValueReference
Target KDM5B (JARID1B/PLU1)[1][2]
Mechanism of Action Competitive inhibitor at the 2-oxoglutarate binding site[3]
Ki 10 nM[1][2]
IC50 26 nM[2]
Selectivity ~180-fold selective over KDM4C; no significant activity against KDM6 family[1][2]

The Rationale for Combining Epigenetic Drugs

The epigenetic landscape of a cancer cell is complex and involves the interplay of multiple regulatory layers, including DNA methylation, histone modifications, and non-coding RNAs. Targeting a single epigenetic regulator can be effective, but combination therapies hold the promise of synergistic effects and the ability to overcome resistance. The primary goals of combining epigenetic drugs are:

  • Synergistic anti-cancer activity: Targeting different epigenetic pathways simultaneously can lead to a more profound and durable anti-tumor response.

  • Re-sensitization to other therapies: Epigenetic drugs can remodel the chromatin structure, making previously inaccessible DNA regions available to other drugs.[4]

  • Overcoming drug resistance: Cancer cells can develop resistance to a single epigenetic agent. A combination approach can target redundant or compensatory pathways.

Potential Combination Strategies for this compound

Based on the known mechanisms of other epigenetic drug combinations, we can propose several rational combinations for this compound.

This compound + DNA Methyltransferase Inhibitors (DNMTi)

Rationale: DNA methylation and histone methylation are tightly linked. DNMT inhibitors (e.g., Azacitidine, Decitabine) prevent the methylation of CpG islands in gene promoters, a key mechanism for gene silencing. Combining a DNMTi with this compound could have a powerful synergistic effect on re-activating tumor suppressor genes. The DNMTi would first reduce DNA methylation, and this compound would then promote the H3K4me3 "on" mark at the promoter, leading to robust gene expression.

Hypothetical Signaling Pathway:

G cluster_0 Epigenetic State: Gene Silencing cluster_1 Combination Therapy cluster_2 Epigenetic State: Gene Activation DNA_Methylation Hypermethylated CpG Islands TSG_Silenced Tumor Suppressor Gene (Silenced) DNA_Methylation->TSG_Silenced Histone_State_Off Low H3K4me3 Histone_State_Off->TSG_Silenced DNMTi DNMT Inhibitor (e.g., Decitabine) DNMTi->DNA_Methylation Inhibits This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits KDM5B->Histone_State_Off Promotes DNA_Hypomethylation Hypomethylated CpG Islands TSG_Active Tumor Suppressor Gene (Active) DNA_Hypomethylation->TSG_Active Histone_State_On High H3K4me3 Histone_State_On->TSG_Active

Caption: Proposed mechanism of synergy between this compound and a DNMT inhibitor.

This compound + Histone Deacetylase Inhibitors (HDACi)

Rationale: HDAC inhibitors (e.g., Vorinostat, Romidepsin) lead to an accumulation of acetylated histones, which results in a more open and transcriptionally active chromatin structure. Combining this compound with an HDACi could create a highly permissive environment for gene expression. The HDACi would open up the chromatin, allowing transcription factors to bind, while this compound would ensure the presence of the H3K4me3 activation mark.

Hypothetical Signaling Pathway:

G cluster_0 Chromatin State: Condensed cluster_1 Combination Therapy cluster_2 Chromatin State: Open & Active Condensed_Chromatin Condensed Chromatin (Low Acetylation, Low H3K4me3) TSG_Silenced Tumor Suppressor Gene (Silenced) Condensed_Chromatin->TSG_Silenced HDACi HDAC Inhibitor (e.g., Vorinostat) HDACs HDACs HDACi->HDACs Inhibits This compound This compound KDM5B KDM5B This compound->KDM5B Inhibits HDACs->Condensed_Chromatin Maintains KDM5B->Condensed_Chromatin Maintains Open_Chromatin Open Chromatin (High Acetylation, High H3K4me3) TSG_Active Tumor Suppressor Gene (Active) Open_Chromatin->TSG_Active

Caption: Proposed mechanism of synergy between this compound and an HDAC inhibitor.

Hypothetical Experimental Protocol for Assessing this compound Combinations

This section outlines a general workflow for the preclinical evaluation of this compound in combination with another epigenetic drug.

1. Cell Viability and Synergy Assays

  • Objective: To determine the anti-proliferative effects of this compound as a single agent and in combination, and to quantify synergy.

  • Methodology:

    • Select a panel of cancer cell lines with known KDM5B expression levels.

    • Treat cells with a dose-response matrix of this compound and the partner drug (e.g., a DNMTi or HDACi) for 72-96 hours.

    • Assess cell viability using a standard method such as CellTiter-Glo® or MTS assay.

    • Calculate IC50 values for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Western Blot Analysis for Histone Marks

  • Objective: To confirm the on-target effects of the drug combination on histone modifications.

  • Methodology:

    • Treat cells with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24-48 hours.

    • Extract histones from the treated cells.

    • Perform Western blot analysis using antibodies specific for H3K4me3, H3K4me2, and acetylated H3 (e.g., H3K9ac, H3K27ac).

    • Use an antibody against total Histone H3 as a loading control.

3. Gene Expression Analysis

  • Objective: To identify genes and pathways modulated by the combination treatment.

  • Methodology:

    • Treat cells as described for the Western blot analysis.

    • Isolate total RNA and perform RNA-sequencing (RNA-seq).

    • Analyze differential gene expression between the treatment groups.

    • Perform pathway analysis (e.g., GSEA, KEGG) to identify enriched biological processes and signaling pathways.

    • Validate key gene expression changes using quantitative real-time PCR (qRT-PCR).

Experimental Workflow Diagram:

G Start Select Cancer Cell Lines Dose_Response Dose-Response Matrix (this compound + Partner Drug) Start->Dose_Response Viability Cell Viability Assay (72-96h) Dose_Response->Viability Synergy Calculate Combination Index (CI) Viability->Synergy Mechanism Mechanism of Action Studies Synergy->Mechanism Treatment Treat Cells with IC50 Doses (24-48h) Mechanism->Treatment Western Western Blot (H3K4me3, Ac-H3) Treatment->Western RNAseq RNA-Sequencing Treatment->RNAseq Pathway_Analysis Pathway Analysis RNAseq->Pathway_Analysis Validation qRT-PCR Validation Pathway_Analysis->Validation

Caption: A generalized experimental workflow for preclinical evaluation of this compound combinations.

Conclusion

While clinical and preclinical data on the combination of this compound with other epigenetic drugs is not yet widely available, the established principles of epigenetic drug synergy provide a strong rationale for its investigation. The proposed combinations with DNMT inhibitors and HDAC inhibitors offer promising avenues for future research. The experimental workflows outlined in this guide provide a robust framework for researchers to explore these potential synergies and to elucidate the underlying mechanisms of action. As our understanding of the epigenetic regulation of cancer deepens, the strategic combination of targeted epigenetic modulators like this compound will be crucial in developing more effective and durable cancer therapies.

References

A-Comparison-Guide-to-the-Synergistic-Effects-of-GSK467-with-PARP-Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the KDM5B inhibitor GSK467 with PARP inhibitors. The information is based on the established biological rationale of the interaction between KDM5B and PARP1 in DNA damage repair and transcriptional regulation. As direct experimental data for the this compound and PARP inhibitor combination is not publicly available, this guide utilizes data from studies on other KDM5 inhibitors, such as CPI-455, in combination with the PARP inhibitor olaparib as a representative example.

Core Concepts: The Rationale for Synergy

The synergistic potential of combining this compound and PARP inhibitors stems from the intricate relationship between their respective targets, KDM5B and PARP1, in maintaining genomic stability.

  • Physical Interaction: KDM5B and PARP1 physically associate with each other, and this interaction is enhanced in the presence of DNA damage.[1]

  • Regulation of DNA Damage Repair: PARP1 plays a crucial role in the DNA damage response (DDR) by synthesizing poly(ADP-ribose) (PAR) chains, which recruit DNA repair proteins to sites of damage. PARP1 regulates the recruitment of KDM5B to DNA double-strand breaks (DSBs) and modulates its enzymatic activity through PARylation.[1][2]

  • Transcriptional Co-regulation: PARP1's catalytic activity is essential to prevent KDM5B from binding to the promoters of certain genes. Inhibition of PARP1 leads to an increased association of KDM5B with these promoters, suggesting a co-regulatory role in gene expression.[2]

This interplay suggests that dual inhibition of KDM5B and PARP could induce synthetic lethality in cancer cells by simultaneously disrupting critical DNA repair pathways and altering gene expression profiles, leading to enhanced tumor cell killing.

Experimental Data: KDM5 Inhibitor in Combination with a PARP Inhibitor

The following data is derived from a study investigating the effects of combining KDM inhibitors, including the KDM5 inhibitor CPI-455, with the PARP inhibitor olaparib in head and neck squamous cell carcinoma (HNSCC) cell lines (FaDu and SCC-040).[3]

Table 1: Effect of KDM5 Inhibitor (CPI-455) and Olaparib on Cell Viability

Treatment GroupFaDu Cell Viability (% of Control)SCC-040 Cell Viability (% of Control)
Control 100%100%
CPI-455 (50 µM) ~80%~90%
Olaparib (10 µM) ~95%~98%
CPI-455 (50 µM) + Olaparib (10 µM) ~75%~85%

Note: The presented values are estimations based on the graphical data from the cited study and represent the approximate cell viability after 72 hours of treatment. The study indicated that the combination of KDM inhibitors with olaparib alone had a "partly synergistic effect."[3]

Table 2: Effect of KDM5 Inhibitor (CPI-455), Olaparib, and Cisplatin on DNA Damage

Treatment GroupDNA Damage (γH2AX Foci) - FaDu Cells
Control Baseline
CPI-455 Increased
Olaparib Increased
Cisplatin Significantly Increased
CPI-455 + Olaparib Higher than single agents
CPI-455 + Cisplatin Significantly Increased
Olaparib + Cisplatin Significantly Increased
CPI-455 + Olaparib + Cisplatin Highest Increase

Note: The study observed that triple combinations of KDM inhibitors with cisplatin and olaparib exhibited the greatest cytotoxic activity, which was associated with an accumulation of DNA damage.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for assessing drug synergy.

KDM5B_PARP1_Interaction KDM5B and PARP1 in DNA Damage Response DNA_Damage DNA Double-Strand Break (DSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR PARylation PARP1->PAR synthesizes KDM5B KDM5B PARP1->KDM5B interacts with & regulates recruitment PAR->KDM5B modifies (PARylates) DDR_Proteins DNA Damage Repair Proteins PAR->DDR_Proteins recruits Transcription_Regulation Transcription Regulation KDM5B->Transcription_Regulation regulates

Caption: Interaction of KDM5B and PARP1 at DNA damage sites.

Drug_Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound, PARP Inhibitor, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage_Assay Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay IC50 Determine IC50 Values Viability_Assay->IC50 CI Calculate Combination Index (CI) IC50->CI Synergy_Conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI->Synergy_Conclusion

Caption: General workflow for evaluating drug synergy.

Detailed Experimental Protocols

Cell Viability Assay (Resazurin Assay)

This assay measures cell metabolic activity as an indicator of viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound, a PARP inhibitor (e.g., olaparib), and their combination. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Resazurin Addition: Add resazurin solution (final concentration 0.015 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background fluorescence.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the individual drugs and their combination for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[4]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

DNA Damage Assay (γH2AX Immunofluorescence)

This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the drugs for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block with 5% BSA in PBS and then incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[5][6]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

  • Cell Plating: Plate a known number of single cells in 6-well plates.

  • Drug Treatment: Treat the cells with the drugs for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.[7]

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.[7]

  • Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Conclusion

The combination of this compound and PARP inhibitors represents a promising therapeutic strategy based on a strong biological rationale. The interaction between their targets, KDM5B and PARP1, at the nexus of DNA repair and transcriptional regulation suggests a high potential for synergistic anti-cancer activity. While direct experimental evidence for the this compound combination is pending, data from other KDM5 inhibitors combined with PARP inhibitors indicate a potential for at least partial synergy. Further investigations, particularly in relevant cancer models, are warranted to fully elucidate the therapeutic potential of this combination. The experimental protocols provided in this guide offer a robust framework for conducting such preclinical evaluations.

References

Evaluating the Therapeutic Index of GSK467: A Comparative Guide for KDM5B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK467, a selective inhibitor of the histone demethylase KDM5B, and other relevant compounds. The focus is on evaluating its therapeutic index through available preclinical data, offering a resource for researchers in oncology and epigenetic drug discovery.

Introduction to KDM5B Inhibition

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from lysine 4 of histone H3 (H3K4me3/me2).[1] Overexpression of KDM5B has been implicated in various cancers, including breast, lung, and prostate cancer, where it is associated with tumor progression, drug resistance, and poor prognosis.[1] This has made KDM5B an attractive therapeutic target for cancer therapy. This compound has emerged as a potent and selective, cell-permeable inhibitor of KDM5B.[2]

Mechanism of Action of this compound

This compound is a selective inhibitor of KDM5B with a reported Ki of 10 nM and an IC50 of 26 nM.[2] It exhibits high selectivity, with a 180-fold greater potency for KDM5B over KDM4C and no significant inhibitory effects on KDM6 or other Jumonji family members.[2][3] By inhibiting KDM5B, this compound leads to an increase in global H3K4me3 levels, which can reactivate the expression of tumor suppressor genes.

Comparative Efficacy and Selectivity of KDM5B Inhibitors

A direct comparison of the therapeutic index is challenging due to the limited availability of comprehensive and standardized preclinical toxicology data for this compound and its alternatives. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, requires robust in vivo toxicity data (e.g., Maximum Tolerated Dose [MTD] or LD50) alongside efficacy data. While some studies report a lack of observable toxicity at therapeutic doses, precise MTD values are not consistently available in the public domain. This guide presents the available efficacy and selectivity data to facilitate a comparative assessment.

CompoundTarget(s)IC50 / Ki (KDM5B)Selectivity HighlightsIn Vitro Efficacy (Cancer Cell Lines)In Vivo Efficacy (Mouse Models)Notes
This compound KDM5B Ki: 10 nM, IC50: 26 nM [2]180-fold selective over KDM4C [2]Antiproliferative in multiple myeloma (MM.1S, IC50 >50 μM) and hepatocellular carcinoma (HCC) cells.[2]Inhibits HCC tumor growth.[2]Lacks cellular potency in some myeloma systems.[4]
CPI-455 Pan-KDM5IC50: ~10 nM (for KDM5A)[5][6]>200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7.[6]Decreases survival of drug-tolerant cancer cells (melanoma, NSCLC, breast cancer).[5][7]Daily IP injections of 50-70 mg/kg showed no significant inflammation at 2 weeks.[5][6]Unsuitable for some in vivo studies due to low bioavailability.[8]
KDM5-C70 Pan-KDM5--Antiproliferative in myeloma cells (MM.1S, estimated IC50 ~20 μM).[9]-Cell-permeable prodrug of KDM5-C49.[9][10]
GSK-J4 KDM6A/BIC50: 0.55 µM (for KDM5B)[1]Dual inhibitor of KDM6A/B.Reduces proliferation of prostate cancer cells.Reduces tumor volume in ovarian cancer and T-ALL xenografts.[11][12] No obvious difference in body weight of nude mice during retinoblastoma treatment.[13]Prodrug of GSK-J1.[1]
Compounds 54j & 54k KDM4/KDM5IC50: 14 nM (54j), 23 nM (54k)[1]Dual inhibitors.--Cell permeable.[1]
2,4-PDCA KDM5BIC50: 3 ± 1 µM[1]----

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches used in evaluating KDM5B inhibitors, the following diagrams are provided.

KDM5B_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone H3 H3K4me3 H3K4me3 (Active Chromatin) Histone->H3K4me3 Methylation H3K4me2_1 H3K4me2/me1 (Inactive Chromatin) H3K4me3->H3K4me2_1 Demethylation Transcription_active Gene Transcription H3K4me3->Transcription_active Transcription_repressed Gene Repression H3K4me2_1->Transcription_repressed TSG Tumor Suppressor Genes Transcription_active->TSG Expression KDM5B KDM5B KDM5B->H3K4me3 Inhibits Demethylation This compound This compound This compound->KDM5B Inhibits

Figure 1. Simplified signaling pathway of KDM5B inhibition by this compound.

In_Vitro_Assay_Workflow cluster_setup Assay Setup Enzyme Recombinant KDM5B Enzyme Incubation Incubation Enzyme->Incubation Substrate H3K4me3 Peptide Substrate Substrate->Incubation Cofactors Fe(II) and α-ketoglutarate Cofactors->Incubation Inhibitor This compound or Alternative Inhibitor Inhibitor->Incubation Detection Detection of Demethylation Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Figure 2. General workflow for an in vitro KDM5B enzymatic assay.

Cell_Viability_Workflow Seed_Cells Seed Cancer Cells (e.g., MM.1S) Treat_Cells Treat with this compound or Alternative Inhibitor (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 72 hours) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Measure_Signal Measure Absorbance or Luminescence Viability_Assay->Measure_Signal Calculate_Viability Calculate Percent Viability and Determine IC50 Measure_Signal->Calculate_Viability

References

Independent Validation of GSK467's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK467, a selective inhibitor of the histone demethylase KDM5B, with other alternative compounds. The information presented is supported by experimental data from independent research to validate its mechanism of action and assess its performance relative to other KDM5 inhibitors.

Introduction to this compound and the KDM5 Family

This compound is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are iron (Fe2+) and α-ketoglutarate (2-OG) dependent oxygenases. The primary function of KDM5B is to remove methyl groups from trimethylated histone H3 lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. By inhibiting KDM5B, this compound is expected to lead to an accumulation of H3K4me3 at specific gene loci, thereby altering gene expression.

The KDM5 family consists of four members (KDM5A, KDM5B, KDM5C, and KDM5D) that play crucial roles in various cellular processes, including cell proliferation, differentiation, and stem cell self-renewal. Dysregulation of KDM5B has been implicated in the progression of several cancers, including breast, lung, and prostate cancer, making it an attractive therapeutic target.[3]

Comparative Analysis of KDM5B Inhibitors

Several small molecule inhibitors targeting the KDM5 family have been developed. This section compares this compound with other notable KDM5B inhibitors based on their biochemical potency and cellular activity.

InhibitorTarget(s)Ki (nM)IC50 (nM)Selectivity HighlightsReference(s)
This compound KDM5B 10 26 180-fold selective over KDM4C; no measurable inhibition of KDM6 family. [1][2]
KDOAM-25Pan-KDM5-KDM5A: 71, KDM5B: 19, KDM5C: 69, KDM5D: 69Highly selective for KDM5 family over other histone demethylases.[4]
CPI-455Pan-KDM5-KDM5A: 10Potent pan-KDM5 inhibitor.[5]
KDM5-C70Pan-KDM5-KDM5A: 40, KDM5B: 160, KDM5C: 100Cell-permeable pan-KDM5 inhibitor.[5]
PBITJARID1 (KDM5)-KDM5B: ~3000, KDM5A: ~6000, KDM5C: ~4900Inhibits multiple KDM5 isoforms.[5]
TK-129KDM5B-44Orally active and potent KDM5B inhibitor.[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound and other KDM5B inhibitors involves the competitive inhibition of the KDM5B enzyme in the 2-oxoglutarate binding pocket.[1] This inhibition leads to an increase in the global levels of H3K4me3, which in turn alters the expression of downstream target genes, ultimately affecting cellular processes like proliferation and differentiation.

GSK467_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound KDM5B KDM5B (JARID1B) This compound->KDM5B Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 Demethylates H3K4me2 H3K4me2 H3K4me3->H3K4me2 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes Cell_Proliferation Decreased Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Mechanism of action of this compound in inhibiting KDM5B.

Experimental Validation Workflows

The validation of this compound's mechanism of action typically involves a series of in vitro and cellular assays. The following diagram illustrates a general experimental workflow.

Experimental_Workflow A In Vitro Enzymatic Assay B Cell Culture with This compound Treatment A->B Validate Potency C Western Blot for H3K4me3 Levels B->C Confirm Target Engagement D Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) B->D Assess Phenotypic Effect E Chromatin Immunoprecipitation (ChIP-seq) B->E F Analysis of H3K4me3 Enrichment at Gene Promoters E->F G Gene Expression Analysis (qRT-PCR, RNA-seq) F->G Identify Downstream Targets

Caption: A typical experimental workflow for validating a KDM5B inhibitor.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the mechanism of action of KDM5B inhibitors.

In Vitro KDM5B Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of recombinant KDM5B. A common method is a formaldehyde dehydrogenase (FDH)-coupled assay.

  • Reagents:

    • Recombinant human KDM5B protein

    • Histone H3 (1-21) K4me3 peptide substrate

    • α-ketoglutarate (2-OG)

    • Ascorbic acid

    • Ferrous ammonium sulfate

    • Formaldehyde dehydrogenase (FDH)

    • Nicotinamide adenine dinucleotide (NAD+)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Tween-20)

  • Procedure:

    • Prepare a reaction mixture containing recombinant KDM5B, 2-OG, ascorbate, and ferrous ammonium sulfate in the assay buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate.

    • Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the FDH and NAD+ to detect the formaldehyde produced from the demethylation reaction.

    • Measure the increase in NADH fluorescence or absorbance to determine the rate of reaction.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the effect of KDM5B inhibition on the growth of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MM.1S multiple myeloma cells)

    • Complete cell culture medium

    • This compound or other inhibitors

    • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the KDM5B inhibitor or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for H3K4me3 Levels

This technique is used to detect changes in the global levels of H3K4me3 in cells following treatment with a KDM5B inhibitor.

  • Reagents and Materials:

    • Cells treated with KDM5B inhibitor

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide localization of H3K4me3 following KDM5B inhibition.

  • Procedure Outline:

    • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 to pull down the DNA-protein complexes.

    • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

    • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

    • Data Analysis: Align the sequencing reads to a reference genome and identify regions of H3K4me3 enrichment (peaks). Compare the peak profiles between inhibitor-treated and control samples to identify genes with altered H3K4me3 levels.

Conclusion

The available data from independent studies strongly support the mechanism of action of this compound as a potent and selective inhibitor of KDM5B. The compound effectively inhibits the demethylase activity of KDM5B in vitro and leads to an increase in cellular H3K4me3 levels, resulting in anti-proliferative effects in various cancer cell lines. When compared to other KDM5 inhibitors, this compound demonstrates high selectivity for KDM5B. The experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and to further explore the therapeutic potential of targeting the KDM5B pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.